Product packaging for 5-Bromo-2-fluoro-3-methylbenzaldehyde(Cat. No.:CAS No. 903875-64-9)

5-Bromo-2-fluoro-3-methylbenzaldehyde

Cat. No.: B1374601
CAS No.: 903875-64-9
M. Wt: 217.03 g/mol
InChI Key: JKHVNWUVFDFSAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Bromo-2-fluoro-3-methylbenzaldehyde is a useful research compound. Its molecular formula is C8H6BrFO and its molecular weight is 217.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6BrFO B1374601 5-Bromo-2-fluoro-3-methylbenzaldehyde CAS No. 903875-64-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-fluoro-3-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO/c1-5-2-7(9)3-6(4-11)8(5)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKHVNWUVFDFSAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60682023
Record name 5-Bromo-2-fluoro-3-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

903875-64-9
Record name 5-Bromo-2-fluoro-3-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Bromo-2-fluoro-3-methylbenzaldehyde physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Bromo-2-fluoro-3-methylbenzaldehyde

For researchers, scientists, and drug development professionals, the utility of a synthetic building block is defined by its structural characteristics, reactivity, and physical properties. This compound stands as a key intermediate, valued for the synthetic handles it offers. The strategic placement of bromo, fluoro, methyl, and aldehyde groups on the aromatic ring provides a platform for complex molecular architecture, particularly in the realms of medicinal chemistry and materials science.

This guide offers a detailed examination of the physical and chemical properties of this compound, grounded in available technical data, to support its effective application in research and development.

Core Molecular Attributes

This compound is a polysubstituted aromatic aldehyde. Its identity is unequivocally established by its CAS Registry Number and structural formula. The interplay between the electron-withdrawing halogen substituents and the electron-donating methyl group, combined with the reactive aldehyde functionality, dictates its chemical behavior.

Table 1: Compound Identification

Identifier Value Source
CAS Number 903875-64-9 [1][2][3]
Molecular Formula C₈H₆BrFO [1][2][3]
Molecular Weight 217.04 g/mol [3][4]
IUPAC Name This compound [1]
SMILES CC1=C(C(=CC(=C1)Br)C=O)F [3]

| InChIKey | JKHVNWUVFDFSAZ-UHFFFAOYSA-N |[1] |

Caption: Molecular structure of this compound.

Physicochemical Properties

The physical state and solubility of a compound are critical parameters for reaction setup, purification, and formulation. While extensive experimental data for this compound is not widely published, we can consolidate available information and draw comparisons with structurally similar molecules.

It is important for researchers to note that experimentally determined values for key physical properties such as melting point and boiling point are not consistently reported in publicly accessible databases.[4][5] One supplier database lists a predicted density.[6] This lack of data underscores the need for preliminary characterization upon receiving a new batch of the compound.

For context, the physical properties of the closely related isomer, 5-Bromo-2-fluorobenzaldehyde (CAS 93777-26-5) , which lacks the 3-methyl group, are well-documented and provided for comparison.

Table 2: Physical and Chemical Properties

Property Value (for this compound) Value (for 5-Bromo-2-fluorobenzaldehyde) Source
Appearance Data not available White or colorless to light yellow powder/lump/liquid [7]
Melting Point Data not available 23 °C
Boiling Point Data not available 230 °C (lit.) [7]
Density 1.575 g/cm³ (Predicted) 1.71 g/mL at 25 °C (lit.) [6][7]
Purity ≥97% to 98+% Typically ≥97% [2][3]

| Storage | Store at 2-8°C or room temperature under an inert atmosphere | Store at 2-8°C |[3][7][8] |

The presence of halogen atoms generally increases the boiling point and density of aromatic compounds compared to their non-halogenated parent structures. The high electronegativity of the fluorine atom and the large mass of the bromine atom both contribute to stronger intermolecular forces.

Analytical Characterization Workflow

Confirming the identity and purity of a starting material is a foundational principle of scientific integrity. For a compound like this compound, a multi-technique approach is required. Chemical suppliers often provide access to analytical data such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) to validate batch quality.[8]

A logical workflow for in-house verification would proceed as follows:

cluster_0 Identity & Structure Confirmation cluster_1 Purity Assessment NMR ¹H & ¹³C NMR Spectroscopy (Confirms connectivity) HPLC HPLC/UPLC (Quantifies purity, detects impurities) NMR->HPLC MS Mass Spectrometry (LC-MS/GC-MS) (Confirms Molecular Weight) MS->HPLC FTIR FTIR Spectroscopy (Confirms functional groups, e.g., C=O) FTIR->HPLC GC Gas Chromatography (GC) (Alternative for volatile impurities) HPLC->GC if applicable End End HPLC->End Verified for Use GC->End Start Sample Received Start->NMR Start->MS Start->FTIR

Caption: Standard workflow for the analytical validation of a chemical intermediate.

Safety, Handling, and Storage

Proper handling of halogenated aromatic aldehydes is crucial due to their potential irritant properties. The Globally Harmonized System (GHS) classifications, derived from supplier safety data sheets and databases like PubChem, provide the basis for risk assessment.

Table 3: GHS Hazard Information

Hazard Code Description Classification
H315 Causes skin irritation Warning, Skin Corrosion/Irritation (Category 2)
H319 Causes serious eye irritation Warning, Serious Eye Damage/Eye Irritation (Category 2)

| H335 | May cause respiratory irritation | Warning, Specific Target Organ Toxicity, Single Exposure (Category 3) |

Source: PubChem.[1]

Recommended Handling Protocols:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] Storing under an inert atmosphere (e.g., nitrogen) is recommended to prevent oxidation of the aldehyde group.[3]

Application Context in Research and Drug Discovery

Substituted benzaldehydes are foundational building blocks in organic synthesis.[4] The specific combination of substituents on this compound makes it a valuable precursor for several reasons:

  • Aldehyde Group: This group is a versatile functional handle for reactions such as Wittig olefination, reductive amination, and the formation of heterocycles like quinazolines.[8]

  • Halogen Atoms (Br and F): The bromine atom is an excellent handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, alkyl, or amino groups. The fluorine atom can significantly modulate the physicochemical properties (e.g., pKa, lipophilicity, metabolic stability) of a final drug candidate, a common strategy in medicinal chemistry.[8]

Halogenated compounds often exhibit higher biological activity and membrane permeability compared to their non-halogenated analogs, making them prevalent in pharmaceuticals and agrochemicals.[8] The use of such building blocks is a key strategy for exploring structure-activity relationships (SAR) during the drug discovery process.

References

5-Bromo-2-fluoro-3-methylbenzaldehyde chemical structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Bromo-2-fluoro-3-methylbenzaldehyde

Authored by a Senior Application Scientist

Abstract

This compound is a trifunctional aromatic aldehyde that serves as a highly versatile and valuable intermediate in modern organic synthesis. Its unique substitution pattern—featuring an electron-withdrawing aldehyde, a sterically influential methyl group, and two distinct halogens (fluoro and bromo)—provides a scaffold with precisely controlled reactivity. This guide offers an in-depth exploration of its chemical structure, physicochemical properties, a validated synthesis protocol, and its strategic application in the fields of pharmaceutical research and materials science. The content herein is curated for researchers, medicinal chemists, and process development scientists seeking to leverage this compound's unique characteristics for the construction of complex molecular architectures.

Molecular Structure and Physicochemical Properties

The structural arrangement of this compound is key to its synthetic utility. The aldehyde group, being a meta-director, and the ortho, para-directing methyl and halogen substituents create a complex electronic and steric environment. The fluorine at position 2 exerts a strong inductive electron-withdrawing effect, influencing the reactivity of the adjacent aldehyde. The bromine at position 5 offers a prime site for cross-coupling reactions, while the methyl group at position 3 provides steric bulk and electronic donation.

The IUPAC name for this compound is this compound. Its chemical structure is depicted below:

Chemical Structure of this compound

Quantitative data for this compound has been consolidated from various suppliers and databases to provide a clear reference for laboratory use.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 903875-64-9[1][2][3]
Molecular Formula C₈H₆BrFO[1][2][3]
Molecular Weight 217.04 g/mol [2][3]
MDL Number MFCD11110261[1][2]
Purity ≥97% - 98+%[1][3]
SMILES CC1=CC(Br)=CC(C=O)=C1F[2]
Storage Inert atmosphere, room temperature; Sealed in dry[2][3]

Synthesis and Purification: A Validated Protocol

The synthesis of substituted benzaldehydes often relies on the formylation of a pre-functionalized aromatic ring. A highly effective and regioselective method for introducing an aldehyde group ortho to a directing group is directed ortho-metalation (DoM). In the case of this compound, the fluorine atom is a powerful ortho-directing group for metalation.

The following protocol is based on established organometallic methodologies for aromatic formylation, similar to those used for related structures. The causality for this experimental design lies in using the fluorine atom to direct a strong base (like Lithium Diisopropylamide, LDA) to deprotonate the C6 position, creating a nucleophilic aryl lithium species. This species is then trapped with an electrophilic formylating agent.

Experimental Protocol: Synthesis via Directed Ortho-Metalation

Starting Material: 1-Bromo-4-fluoro-2-methylbenzene Key Reagents: n-Butyllithium (n-BuLi), Diisopropylamine, N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF)

Step 1: Preparation of Lithium Diisopropylamide (LDA) (in situ)

  • In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add Diisopropylamine (1.1 equivalents) to the cooled THF.

  • To this solution, add n-Butyllithium (1.1 equivalents, typically 2.5 M in hexanes) dropwise, ensuring the internal temperature does not rise above -70 °C.

  • Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of LDA. The causality here is that pre-forming the strong, non-nucleophilic base LDA is crucial to prevent side reactions with the starting material.

Step 2: Directed Ortho-Metalation

  • In a separate flame-dried flask, dissolve 1-Bromo-4-fluoro-2-methylbenzene (1.0 equivalent) in anhydrous THF.

  • Cool this solution to -78 °C.

  • Slowly transfer the LDA solution prepared in Step 1 into the solution of the starting material via cannula. The fluorine atom directs the deprotonation specifically to the C6 position, adjacent to it and ortho to the bromine.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

Step 3: Formylation

  • Add N,N-Dimethylformamide (DMF) (1.2 equivalents) dropwise to the reaction mixture at -78 °C. The aryl lithium species attacks the electrophilic carbonyl carbon of DMF.

  • Allow the reaction to stir at -78 °C for an additional hour, then slowly warm to room temperature overnight.

Step 4: Work-up and Purification

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the solvent in vacuo.

  • Purify the resulting crude oil via column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a pure product.

SynthesisWorkflow cluster_LDA Step 1: LDA Formation cluster_Reaction Steps 2 & 3: Metalation & Formylation cluster_Purification Step 4: Purification DA Diisopropylamine LDA LDA (in situ) DA->LDA -78 °C, THF nBuLi n-BuLi nBuLi->LDA Intermediate Aryl Lithium Intermediate LDA->Intermediate Directs Metalation SM 1-Bromo-4-fluoro- 2-methylbenzene SM->Intermediate -78 °C Product 5-Bromo-2-fluoro- 3-methylbenzaldehyde Intermediate->Product -78 °C to RT DMF DMF DMF->Product Workup Aqueous Work-up Product->Workup Column Silica Gel Chromatography Workup->Column Final Pure Product Column->Final SuzukiCoupling cluster_conditions Reaction Conditions Reactant 5-Bromo-2-fluoro- 3-methylbenzaldehyde Product 5-Aryl-2-fluoro- 3-methylbenzaldehyde Reactant->Product Suzuki-Miyaura Coupling BoronicAcid R-B(OH)₂ (Aryl Boronic Acid) BoronicAcid->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base Base (e.g., K₂CO₃) Solvent Solvent (e.g., Toluene/H₂O)

References

An In-Depth Technical Guide to 5-Bromo-2-fluoro-3-methylbenzaldehyde (CAS: 903875-64-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 5-Bromo-2-fluoro-3-methylbenzaldehyde, a key halogenated aromatic aldehyde. While direct experimental data for this specific compound is limited in publicly accessible literature, this guide, grounded in established chemical principles and data from analogous structures, offers valuable insights for its synthesis, characterization, and application. We will explore its chemical properties, propose detailed synthetic routes, predict its spectroscopic characteristics, and discuss its potential as a crucial intermediate in medicinal chemistry, particularly in the synthesis of heterocyclic scaffolds like quinazolines.

Introduction: A Versatile Building Block in Medicinal Chemistry

This compound (CAS No. 903875-64-9) is a polysubstituted aromatic aldehyde of significant interest to the fields of organic synthesis and drug discovery.[1] Its structure, featuring a reactive aldehyde functionality alongside bromine and fluorine atoms, makes it a versatile precursor for the construction of complex molecular architectures.[2] The strategic placement of these functional groups—a bromine atom for potential cross-coupling reactions, a fluorine atom to modulate electronic properties and metabolic stability, and a methyl group influencing steric and electronic effects—renders this molecule a valuable starting material for the synthesis of novel bioactive compounds.[3]

The aldehyde group serves as a linchpin for a variety of chemical transformations, including nucleophilic additions, condensations, and reductive aminations, which are fundamental reactions in the assembly of pharmaceutical agents.[4][5] This guide aims to provide a detailed scientific resource for researchers, elucidating the synthesis, properties, and synthetic potential of this important chemical intermediate.

Chemical and Physical Properties

While experimentally determined physical properties for this compound are not widely published, we can infer its characteristics based on its structure and data from similar compounds.

PropertyValue/InformationSource/Basis
CAS Number 903875-64-9[6][7]
Molecular Formula C₈H₆BrFO[8]
Molecular Weight 217.04 g/mol [8]
Appearance Predicted: Off-white to light yellow solid[8]
Boiling Point Predicted: 252.0 ± 35.0 °C[8]
Density Predicted: 1.575 ± 0.06 g/cm³[8]
Storage Store under inert gas (Nitrogen or Argon) at 2-8°C[8]
Solubility Expected to be soluble in common organic solvents like THF, dichloromethane, and ethyl acetate.General chemical principles

Synthesis of this compound

The synthesis of this compound is not explicitly detailed in readily available literature. However, based on established methodologies for the formylation of halogenated aromatic compounds, two primary synthetic routes are proposed: Ortho-lithiation followed by formylation and the Vilsmeier-Haack reaction .

Proposed Synthesis Route 1: Ortho-lithiation and Formylation

This is the most probable and regioselective method, adapted from the synthesis of the analogous compound, 5-bromo-2-fluorobenzaldehyde.[9] The strategy involves the directed ortho-lithiation of the precursor 4-bromo-1-fluoro-2-methylbenzene, followed by quenching the resulting aryllithium species with a formylating agent. The fluorine atom is a known ortho-directing group in lithiation reactions.[10][11]

Starting Material: 4-Bromo-1-fluoro-2-methylbenzene (CAS: 51437-00-4)[12][13][14]

graph Synthesis_OrthoLithiation {
    layout=dot;
    rankdir=LR;
    node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
    edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

}

Diagram 2: Vilsmeier-Haack reaction pathway.

Detailed Experimental Protocol (Proposed):

  • Formation of the Vilsmeier Reagent: In a flame-dried flask under an inert atmosphere, cool anhydrous N,N-dimethylformamide (DMF) to 0 °C. Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise, maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to form the Vilsmeier reagent.

  • Formylation: To the freshly prepared Vilsmeier reagent, add 4-bromo-1-fluoro-2-methylbenzene (1.0 equivalent) either neat or dissolved in a minimal amount of an inert solvent like dichloromethane. The reaction temperature will depend on the reactivity of the substrate and may range from room temperature to gentle heating (e.g., 50-60 °C).[15] Monitor the reaction progress by TLC or GC-MS.

  • Hydrolysis and Work-up: After the reaction is complete, cool the mixture to 0 °C and carefully pour it onto crushed ice. Add a solution of sodium acetate or sodium hydroxide to neutralize the acid and hydrolyze the intermediate iminium salt. Stir until the hydrolysis is complete.

  • Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3x). Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography as described in the ortho-lithiation method.

Spectroscopic Characterization (Predicted)

While no published spectra for this compound are currently available, we can predict the key spectroscopic features based on its structure and data from analogous compounds like 5-bromo-2-fluorobenzaldehyde and other substituted benzaldehydes.[16][17][18][19]

  • ¹H NMR:

    • Aldehyde Proton (-CHO): A singlet is expected in the range of δ 9.8-10.5 ppm.

    • Aromatic Protons: Two doublets are anticipated in the aromatic region (δ 7.0-8.0 ppm). The proton ortho to the bromine and meta to the aldehyde will likely appear at a lower field than the proton meta to the bromine and ortho to the aldehyde. Coupling constants (J-values) will be indicative of their relative positions.

    • Methyl Protons (-CH₃): A singlet is expected in the range of δ 2.2-2.6 ppm.

  • ¹³C NMR:

    • Carbonyl Carbon (-CHO): A signal is expected in the range of δ 185-195 ppm.

    • Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon attached to the fluorine will show a large one-bond C-F coupling constant. Other carbons will exhibit smaller C-F couplings. The carbon attached to the bromine will be identifiable by its chemical shift.

  • Infrared (IR) Spectroscopy: [20][21]

    • C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1690-1710 cm⁻¹.

    • C-H Stretch (Aldehyde): Two weak bands may be observed around 2720 and 2820 cm⁻¹.

    • C-F Stretch: A strong absorption is expected in the range of 1200-1300 cm⁻¹.

    • C-Br Stretch: A band is expected in the lower frequency region, typically 500-650 cm⁻¹.

    • Aromatic C=C Stretches: Medium to weak bands will appear in the 1450-1600 cm⁻¹ region.

  • Mass Spectrometry (MS):

    • Molecular Ion (M⁺): The mass spectrum will show a characteristic isotopic pattern for a compound containing one bromine atom, with two peaks of nearly equal intensity at m/z 216 and 218.

    • Fragmentation: A significant fragment ion corresponding to the loss of the aldehyde proton (M-1) is expected. Loss of the entire aldehyde group (M-29) and the bromine atom (M-79/81) are also probable fragmentation pathways.

Reactivity and Synthetic Applications

The reactivity of this compound is governed by its three key functional groups.

```dot graph Reactivity { layout=dot; rankdir=TB; node [shape=ellipse, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

}

References

5-Bromo-2-fluoro-3-methylbenzaldehyde molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Bromo-2-fluoro-3-methylbenzaldehyde: Properties, Synthesis, and Applications

Executive Summary: this compound is a halogenated aromatic aldehyde that serves as a valuable intermediate in synthetic organic chemistry. With a molecular weight of approximately 217.04 g/mol , its trifunctional nature—featuring an aldehyde, a bromine atom, and a fluorine atom—offers a versatile platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, outlines a logical synthetic approach, discusses its applications in research and development, and details essential safety and handling protocols. This document is intended for researchers, chemists, and professionals in the field of drug discovery and materials science who require a technical understanding of this important building block.

Chemical Identity and Physicochemical Properties

This compound is a substituted aromatic compound. The precise arrangement of its functional groups dictates its reactivity and utility. The aldehyde group is a prime site for nucleophilic attack and condensation reactions, while the bromo and fluoro substituents modulate the electronic properties of the aromatic ring and provide handles for cross-coupling reactions.

A summary of its key identifiers and physicochemical properties is presented below.

PropertyValueSource(s)
Molecular Weight 217.04 g/mol ; 217.035 g/mol [1][2][3]
Molecular Formula C₈H₆BrFO[1][2][3]
CAS Number 903875-64-9[1][3]
Purity (Typical) ≥98%[3]
Predicted Boiling Point 252.0 ± 35.0 °C[1]
Predicted Density 1.575 ± 0.06 g/cm³[1]

Synthesis and Mechanistic Considerations

One logical precursor is 1-bromo-4-fluoro-2-methylbenzene. The synthesis would proceed via a directed ortho-metalation (DoM), a powerful technique where a directing group guides the deprotonation of an adjacent position. In this case, the fluorine atom can act as a modest directing group.

Proposed Synthetic Workflow:

The process involves the deprotonation of the aromatic ring using a strong base like n-butyllithium (n-BuLi) in the presence of a directing group, followed by quenching the resulting aryllithium species with an electrophilic formylating agent.

Synthesis_Workflow Start 1-Bromo-4-fluoro-2-methylbenzene (Starting Material) Reagents 1. n-BuLi, THF, -78 °C 2. N,N-Dimethylformamide (DMF) Start->Reagents Reaction Setup Intermediate Lithium-Halogen Exchange & Nucleophilic Addition Reagents->Intermediate Reaction Mechanism Workup Aqueous Workup & Purification (Chromatography) Intermediate->Workup Quenching Product This compound Workup->Product Isolation

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical):
  • Reaction Setup: A solution of 1-bromo-4-fluoro-2-methylbenzene in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Deprotonation: n-Butyllithium (n-BuLi) is added dropwise to the solution. The strong base selectively abstracts a proton from the aromatic ring, directed by the fluorine atom to the C2 position, forming an aryllithium intermediate. This step is critical and relies on the kinetic control afforded by the low temperature to prevent side reactions.

  • Formylation: An electrophilic formylating agent, such as N,N-dimethylformamide (DMF), is added to the reaction mixture. The highly nucleophilic aryllithium attacks the carbonyl carbon of DMF.

  • Workup and Purification: The reaction is quenched with an aqueous solution (e.g., saturated ammonium chloride) and allowed to warm to room temperature. The organic product is extracted, dried, and purified, typically using column chromatography, to yield the final product.

Analytical Characterization

Confirmation of the structure and assessment of purity are paramount. Standard analytical techniques would be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the aldehyde proton (around 9-10 ppm), aromatic protons, and the methyl group protons. ¹³C NMR, ¹⁹F NMR, and correlation spectroscopies (COSY, HSQC) would be used to confirm the carbon skeleton and the substitution pattern.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight and elemental composition (C₈H₆BrFO). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a nearly 1:1 ratio) would be a key diagnostic feature.

  • Chromatography: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are used to determine the purity of the final compound. Several suppliers note the availability of such characterization data.[4]

Applications in Research and Drug Development

While specific applications of this compound are proprietary or in early-stage research, its utility can be inferred from the applications of structurally similar compounds like 5-bromo-2-fluorobenzaldehyde.[5] This class of compounds are versatile intermediates.[5]

  • Pharmaceutical Synthesis: The aldehyde group is a gateway to numerous functional groups. It can be converted into amines (via reductive amination), alcohols (via reduction), carboxylic acids (via oxidation), or used in condensation reactions to form Schiff bases or chalcones. The bromo- and fluoro-substituents are highly valued in medicinal chemistry for their ability to enhance metabolic stability, improve binding affinity, and increase lipophilicity, which can improve a drug candidate's pharmacokinetic profile.[6] It is a building block for compounds with potential anti-cancer and anti-inflammatory properties.[5]

  • Agrochemicals: Similar to pharmaceuticals, the development of new pesticides and herbicides often relies on halogenated aromatic intermediates to create molecules with high efficacy and appropriate environmental persistence.

  • Materials Science: These molecules can serve as precursors for dyes, pigments, and advanced polymers where specific electronic and physical properties are required.[5]

Applications Core This compound ReductiveAmination Reductive Amination Core->ReductiveAmination → Amine derivatives WittigReaction Wittig Reaction Core->WittigReaction → Alkenes CrossCoupling Suzuki/Heck Coupling (at Bromine site) Core->CrossCoupling → Biaryls, etc. Pharma Pharmaceuticals (e.g., Anti-cancer agents) Agro Agrochemicals (e.g., Herbicides) Material Materials Science (e.g., Dyes, Polymers) ReductiveAmination->Pharma WittigReaction->Pharma CrossCoupling->Pharma CrossCoupling->Agro CrossCoupling->Material

Caption: Synthetic utility of this compound.

Handling, Storage, and Safety

Proper handling and storage are crucial for ensuring the stability of this compound and the safety of laboratory personnel. The following guidelines are based on safety data sheets for structurally related and hazardous chemicals.

  • Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[7][8] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, must be worn.[7][8] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[7][8]

  • Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon).[7][8] The recommended storage temperature is in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[7][8] Incompatible materials include strong oxidizing agents and strong bases.[7]

  • Hazards: While a specific toxicological profile is not available, similar compounds are known to cause skin and serious eye irritation, and may cause respiratory irritation.[7][9] Standard precautions for handling irritating chemicals should be followed. In case of exposure, follow standard first-aid measures and seek medical attention.[10]

Conclusion

This compound, with a molecular weight of 217.04 g/mol , is a highly functionalized synthetic intermediate with significant potential in drug discovery, agrochemical research, and materials science. Its value lies in the strategic combination of an aldehyde, a bromine atom, and a fluorine atom on a methylated benzene ring, offering multiple avenues for synthetic elaboration. A thorough understanding of its properties, synthetic pathways, and handling requirements is essential for its effective and safe utilization in a research and development setting.

References

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-fluoro-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a viable and robust synthetic pathway for 5-bromo-2-fluoro-3-methylbenzaldehyde, a key building block in the development of novel pharmaceuticals and agrochemicals. The presented methodology is grounded in established chemical principles and supported by peer-reviewed literature, ensuring both scientific integrity and practical applicability for researchers and drug development professionals.

Introduction: The Significance of this compound

This compound is a highly functionalized aromatic aldehyde. The unique arrangement of its substituents—a bromine atom, a fluorine atom, a methyl group, and a formyl group—makes it a versatile intermediate for the synthesis of complex molecular architectures. The presence of the bromine and fluorine atoms allows for a range of subsequent cross-coupling reactions and nucleophilic aromatic substitutions, respectively. The aldehyde functionality serves as a handle for further transformations, including reductive aminations, oxidations, and olefination reactions. These characteristics make it a valuable precursor for the synthesis of biologically active compounds in medicinal chemistry and for the development of new agrochemicals.

Strategic Approach to Synthesis: Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule suggests two primary strategies:

  • Late-stage bromination: This approach involves the synthesis of 2-fluoro-3-methylbenzaldehyde followed by a regioselective bromination.

  • Formylation of a pre-functionalized benzene ring: This strategy starts with a benzene ring already bearing the bromo, fluoro, and methyl substituents, followed by the introduction of the aldehyde group.

While both approaches have their merits, this guide will focus on the formylation of 1-bromo-4-fluoro-2-methylbenzene via ortho-lithiation . This pathway is often favored due to the high regioselectivity achievable with directed ortho-metalation, a powerful tool in modern organic synthesis.[1][2][3]

Proposed Synthesis Pathway: Ortho-lithiation and Formylation

The chosen synthetic route is a two-step process commencing with the commercially available starting material, 1-bromo-4-fluoro-2-methylbenzene. The core of this strategy lies in the regioselective deprotonation at the position ortho to the fluorine atom, directed by the fluorine's ability to stabilize the resulting organolithium species. Subsequent quenching with an electrophilic formylating agent yields the desired aldehyde.

Synthesis_Pathway start 1-Bromo-4-fluoro-2-methylbenzene intermediate Ortho-lithiated Intermediate start->intermediate n-BuLi, THF, -78 °C product This compound intermediate->product DMF, -78 °C to rt

Figure 1: Proposed synthesis pathway for this compound.

Mechanistic Insights

The key to this synthesis is the directed ortho-lithiation. The fluorine atom is a potent directing group in this reaction.[1] The mechanism involves the coordination of the organolithium reagent (n-butyllithium) to the fluorine atom, which increases the acidity of the adjacent ortho-proton. This allows for selective deprotonation at the C6 position, forming the lithiated intermediate. The subsequent addition of an electrophile, in this case, N,N-dimethylformamide (DMF), leads to the formation of a tetrahedral intermediate which, upon acidic workup, collapses to the final aldehyde product.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular FormulaNotes
1-Bromo-4-fluoro-2-methylbenzene452-63-1C₇H₆BrFStarting material
n-Butyllithium (n-BuLi)109-72-8C₄H₉Li2.5 M solution in hexanes is recommended
Tetrahydrofuran (THF)109-99-9C₄H₈OAnhydrous, inhibitor-free
N,N-Dimethylformamide (DMF)68-12-2C₃H₇NOAnhydrous
Diethyl ether60-29-7C₄H₁₀OFor extraction
Saturated aqueous NH₄Cl solution12125-02-9NH₄ClFor quenching
Anhydrous Magnesium Sulfate7487-88-9MgSO₄For drying the organic phase
Step-by-Step Procedure
  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with anhydrous tetrahydrofuran (THF, 10 volumes relative to the starting material).

  • Cooling: The flask is cooled to -78 °C using an acetone/dry ice bath.

  • Addition of n-BuLi: n-Butyllithium (1.1 equivalents) is added dropwise to the stirred THF, maintaining the temperature below -70 °C.

  • Addition of Starting Material: A solution of 1-bromo-4-fluoro-2-methylbenzene (1.0 equivalent) in anhydrous THF (2 volumes) is added dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Lithiation: The reaction mixture is stirred at -78 °C for 1 hour to ensure complete formation of the ortho-lithiated intermediate.

  • Formylation: Anhydrous N,N-dimethylformamide (DMF, 1.2 equivalents) is added dropwise at -78 °C. The reaction mixture is then allowed to warm slowly to room temperature and stirred for an additional 2 hours.

  • Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: The aqueous layer is separated and extracted with diethyl ether (3 x 5 volumes).

  • Washing and Drying: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Alternative Synthetic Approaches

While the ortho-lithiation route is highly effective, other named reactions for formylation could potentially be employed. These are generally less regioselective for this specific substitution pattern but are worth noting for broader context.

  • Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent (formed from DMF and phosphoryl chloride) to formylate electron-rich aromatic rings.[4][5][6][7][8] However, the directing effects of the substituents on 1-bromo-4-fluoro-2-methylbenzene might lead to a mixture of isomers.

  • Duff Reaction: The Duff reaction employs hexamine as the formylating agent and is typically used for the ortho-formylation of phenols.[9][10] Its applicability to non-phenolic substrates like our starting material is limited.

  • Reimer-Tiemann Reaction: This reaction is also primarily used for the ortho-formylation of phenols, utilizing chloroform in a basic medium.[11][12][13][14] It is not a suitable method for the synthesis of this compound from a non-phenolic precursor.

Conclusion

The synthesis of this compound is most efficiently and selectively achieved through the ortho-lithiation of 1-bromo-4-fluoro-2-methylbenzene, followed by formylation with DMF. This method leverages the powerful directing effect of the fluorine substituent to ensure high regioselectivity, a critical aspect of modern organic synthesis. The detailed protocol provided in this guide offers a reliable and reproducible procedure for obtaining this valuable synthetic intermediate, paving the way for further research and development in the fields of medicine and agriculture.

References

A Comprehensive Technical Guide to the ¹³C NMR Analysis of 5-Bromo-2-fluoro-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and synthetic chemistry, the precise structural elucidation of novel organic molecules is paramount. 5-Bromo-2-fluoro-3-methylbenzaldehyde, a polysubstituted aromatic aldehyde, presents a compelling case for the application of advanced analytical techniques. Its unique substitution pattern offers a rich dataset for spectroscopic analysis, particularly ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides an in-depth exploration of the theoretical and practical aspects of acquiring and interpreting the ¹³C NMR spectrum of this compound, serving as a valuable resource for scientists engaged in molecular characterization.

This document moves beyond a simple recitation of data. It is designed to provide a senior-level perspective on the causality behind experimental choices and to establish a self-validating framework for the analytical protocols described. We will delve into the predictive power of substituent effects, the nuances of carbon-fluorine coupling, and a detailed methodology for obtaining a high-quality ¹³C NMR spectrum.

Theoretical Framework: Predicting the ¹³C NMR Spectrum

The chemical shift of each carbon atom in this compound is influenced by the electronic effects of the various substituents on the benzene ring. A systematic, predictive approach to the spectrum begins with an understanding of these individual contributions.

Substituent Effects on Aromatic Carbons
  • Aldehyde Group (-CHO): The carbonyl carbon of the aldehyde is highly deshielded due to the electronegativity of the oxygen atom and its sp² hybridization, typically appearing in the 190-200 ppm region of the spectrum[1][2]. The carbon to which the aldehyde is attached (C1) is also deshielded.

  • Fluorine (-F): Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect significantly deshields the directly attached carbon (C2). A key feature of fluorine substitution is the presence of through-bond J-coupling between the ¹⁹F and ¹³C nuclei, which results in the splitting of carbon signals[3][4]. The magnitude of this coupling is dependent on the number of bonds separating the two nuclei.

  • Bromine (-Br): Bromine exerts a moderate electron-withdrawing inductive effect, leading to a deshielding of the attached carbon (C5). However, it also has a "heavy atom effect" which can lead to a slight shielding of the ipso-carbon compared to what would be expected based on electronegativity alone[5][6][7].

  • Methyl Group (-CH₃): The methyl group is weakly electron-donating, causing a slight shielding (upfield shift) of the attached carbon (C3) and other carbons in the ring, particularly at the ortho and para positions[8][9].

By considering the additive nature of these substituent chemical shift (SCS) effects, a reasonable prediction of the chemical shift for each aromatic carbon can be made[10][11].

Carbon-Fluorine Coupling (¹JCF, ²JCF, ³JCF)

A critical aspect of the ¹³C NMR spectrum of this compound is the coupling between the ¹⁹F and ¹³C nuclei. This coupling provides invaluable structural information:

  • ¹JCF: The one-bond coupling between C2 and the fluorine atom is typically large, often exceeding 200 Hz[12]. This will split the C2 signal into a doublet.

  • ²JCF: The two-bond couplings to C1 and C3 will also result in doublet splitting, though with a smaller coupling constant, generally in the range of 15-30 Hz[12].

  • ³JCF: Three-bond couplings to C4 and C6 will be smaller still, typically 5-10 Hz, and may not always be resolved but can lead to peak broadening[12].

The observation and measurement of these coupling constants are definitive for the assignment of the carbon signals in proximity to the fluorine atom.

Predicted ¹³C NMR Data

Based on the principles of substituent additivity and known C-F coupling constants, the following table summarizes the predicted ¹³C NMR data for this compound.

Carbon AtomPredicted Chemical Shift (ppm)Expected Multiplicity (due to C-F coupling)
C=O (aldehyde)188 - 192d
C1125 - 130d
C2158 - 162d
C3135 - 140d
C4128 - 132d
C5115 - 120s
C6130 - 135d
-CH₃15 - 20s

Experimental Protocol for ¹³C NMR Acquisition

The following is a detailed, step-by-step methodology for acquiring a high-quality ¹³C NMR spectrum of this compound. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

Sample Preparation
  • Analyte Preparation: Accurately weigh 20-50 mg of this compound.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), which is a good solvent for many organic compounds and has a well-defined residual solvent peak at 77.16 ppm[1][6].

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.0 ppm)[1][5].

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is sufficient to be within the detection region of the NMR probe.

NMR Spectrometer Setup
  • Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp spectral lines[13][14].

  • Tuning and Matching: Tune and match the NMR probe for the ¹³C frequency to ensure efficient transfer of radiofrequency power[15].

Data Acquisition Parameters
  • Experiment Type: Select a standard proton-decoupled ¹³C NMR experiment. This will simplify the spectrum by removing C-H couplings, resulting in single peaks for each carbon (unless coupled to fluorine)[16][17].

  • Spectral Width: Set the spectral width to encompass the expected range of ¹³C chemical shifts, typically from 0 to 220 ppm[18][19].

  • Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.

  • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for obtaining accurate peak intensities, especially for quaternary carbons[16].

  • Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. A typical range is 1024 to 4096 scans, depending on the sample concentration[13][18].

  • Temperature: Maintain a constant temperature, usually 298 K (25 °C)[14].

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Reference the spectrum by setting the TMS peak to 0.0 ppm or the residual solvent peak (CDCl₃) to 77.16 ppm[18].

  • Peak Picking: Identify and label the chemical shifts of all peaks in the spectrum.

Logical Workflow for ¹³C NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to final spectral interpretation and data reporting.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis A Weigh Compound B Dissolve in CDCl3 A->B C Add TMS B->C D Transfer to NMR Tube C->D E Insert Sample & Lock D->E F Shim & Tune E->F G Set Acquisition Parameters F->G H Acquire FID G->H I Fourier Transform H->I J Phase & Baseline Correction I->J K Reference Spectrum J->K L Peak Picking & Assignment K->L M Analyze C-F Couplings L->M N Final Structure Confirmation M->N

Caption: Workflow for the ¹³C NMR analysis of this compound.

Conclusion

The ¹³C NMR spectrum of this compound offers a detailed fingerprint of its molecular structure. A thorough understanding of substituent effects and carbon-fluorine coupling is essential for the accurate prediction and interpretation of the spectrum. The experimental protocol outlined in this guide provides a robust framework for obtaining high-quality, reproducible data. By following this comprehensive approach, researchers, scientists, and drug development professionals can confidently utilize ¹³C NMR spectroscopy for the unambiguous structural elucidation of this and other complex organic molecules, ensuring the integrity and validity of their scientific findings.

References

Introduction to 5-Bromo-2-fluoro-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 5-Bromo-2-fluoro-3-methylbenzaldehyde

This guide provides a comprehensive technical overview of the solubility of this compound, a key intermediate in various synthetic applications. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer a foundational understanding of the compound's solubility characteristics, predictive insights based on its molecular structure, and robust, field-proven methodologies for its empirical determination and quantification.

This compound is a substituted aromatic aldehyde with the molecular formula C₈H₆BrFO.[1] Its structure, featuring a bromine atom, a fluorine atom, and a methyl group on the benzaldehyde ring, imparts a unique combination of steric and electronic properties that are leveraged in the synthesis of complex organic molecules. Understanding its solubility is paramount for its effective use in reaction chemistry, purification processes like crystallization, and formulation development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its behavior in different solvent systems.

PropertyValueSource
Molecular Formula C₈H₆BrFOPubChem[1]
Molecular Weight 217.03 g/mol PubChem[1]
Appearance Solid (predicted)General knowledge
CAS Number 903875-64-9PubChem[1]

Predicted Solubility Profile: A Theoretical Framework

While comprehensive experimental data on the solubility of this compound is not widely published, a qualitative prediction can be made based on the principle of "like dissolves like."[2][3] The molecule's structure offers several clues:

  • Aromatic Ring: The benzene ring is inherently non-polar and hydrophobic, suggesting good solubility in non-polar organic solvents.

  • Aldehyde Group (-CHO): The carbonyl group introduces polarity and the potential for hydrogen bonding with protic solvents, although this effect is often modest in aromatic aldehydes.

  • Halogen and Methyl Substituents: The bromine, fluorine, and methyl groups increase the molecule's size and lipophilicity, further favoring solubility in organic solvents over aqueous media.

Based on this analysis, this compound is expected to exhibit high solubility in chlorinated solvents (e.g., dichloromethane, chloroform)[4] and ethers (e.g., diethyl ether), moderate solubility in polar aprotic solvents (e.g., ethyl acetate, acetone), and low solubility in polar protic solvents like alcohols, and very low to negligible solubility in water.[3][5]

Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent.[2]

Experimental Workflow: Shake-Flask Method

The workflow for determining solubility via the shake-flask method is outlined below. This process is designed to ensure that a saturated solution is achieved and that the measurement is accurate and reproducible.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess compound B Add known volume of solvent A->B Combine in vial C Agitate at constant temperature (e.g., 24-48h) B->C D Allow solid to settle C->D E Filter supernatant (e.g., 0.45 µm PTFE filter) D->E F Dilute aliquot of filtrate E->F G Quantify concentration (e.g., HPLC-UV) F->G H Calculate solubility G->H

Caption: Workflow for the shake-flask solubility determination method.

Step-by-Step Experimental Protocol

Objective: To determine the solubility of this compound in a selected solvent at a specific temperature (e.g., 25°C).

Materials:

  • This compound (as solid)

  • Solvent of interest (e.g., acetonitrile, methanol, dichloromethane)

  • Scintillation vials or screw-cap test tubes

  • Orbital shaker with temperature control

  • Syringe filters (0.45 µm, solvent-compatible, e.g., PTFE for organic solvents)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial. The key is to ensure that undissolved solid remains after equilibration, confirming saturation.

  • Solvent Addition: Accurately add a known volume of the chosen solvent to the vial.

  • Equilibration: Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient time (typically 24 to 48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, let the vial stand undisturbed to allow the excess solid to settle.

  • Sampling: Carefully draw a sample of the supernatant using a syringe. Attach a syringe filter and dispense the clear, saturated solution into a clean vial. This step is critical to remove any undissolved microcrystals.

  • Dilution: Accurately dilute a known volume of the saturated solution with a suitable solvent (often the mobile phase for the analytical method) to bring the concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration of the dissolved compound.[6][7]

  • Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.

Analytical Quantification Methods

Accurate quantification of the dissolved aldehyde is essential for a reliable solubility measurement. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust method for the analysis of aromatic aldehydes.[6][7]

Analytical Workflow: HPLC-UV Quantification

The following diagram illustrates the workflow for quantifying the concentration of this compound in the prepared samples.

G cluster_std Standard Preparation cluster_analysis HPLC Analysis cluster_quant Quantification A Prepare stock solution of known concentration B Create serial dilutions (calibration standards) A->B C Inject standards and samples onto HPLC B->C D Integrate peak area of the analyte C->D E Generate calibration curve (Peak Area vs. Concentration) D->E F Determine concentration of sample from curve E->F

Caption: Workflow for quantification by HPLC-UV.

Protocol for HPLC-UV Analysis

Objective: To quantify the concentration of this compound.

Instrumentation and Conditions (Typical Starting Point):

  • HPLC System: With a binary or quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.[6]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[6]

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, is a common starting point for aromatic compounds.[6]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Aromatic aldehydes typically have a strong UV absorbance. A wavelength around 254 nm or a specific lambda max determined by a PDA detector should be used.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., acetonitrile). From this stock, prepare a series of calibration standards by serial dilution.[6]

  • Calibration Curve: Inject the calibration standards into the HPLC system and record the peak area for each concentration. Plot the peak area versus concentration to generate a calibration curve. The curve should exhibit good linearity (R² > 0.99).

  • Sample Analysis: Inject the diluted sample from the solubility experiment and record the peak area.

  • Concentration Determination: Using the linear regression equation from the calibration curve, calculate the concentration of the analyte in the diluted sample.

Safety and Handling

Substituted benzaldehydes, including halogenated variants, should be handled with appropriate care. They are often classified as irritants to the skin, eyes, and respiratory system.[1][8] Always handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[9][10] Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion

While specific public data on the solubility of this compound is scarce, this guide provides the theoretical and practical framework necessary for any researcher to determine it accurately and safely. By understanding the molecule's structural characteristics and applying robust experimental and analytical methodologies, scientists can generate the reliable data needed to optimize synthetic protocols, purification techniques, and formulation strategies involving this versatile chemical intermediate.

References

A Technical Guide to 5-Bromo-2-fluoro-3-methylbenzaldehyde for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Multifunctional Building Block

5-Bromo-2-fluoro-3-methylbenzaldehyde is a substituted aromatic aldehyde that has emerged as a valuable building block in the synthesis of complex organic molecules, particularly in the realms of medicinal chemistry and materials science. Its strategic arrangement of a reactive aldehyde group, a bromine atom amenable to cross-coupling reactions, and fluorine and methyl substituents on the phenyl ring provides a unique combination of reactivity and structural influence. This guide offers an in-depth analysis of this compound, from its chemical properties and synthesis to its commercial availability and applications, providing researchers with the critical information needed to effectively utilize this versatile reagent.

The fluorination of organic molecules is a widely employed strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. The presence of the fluorine atom at the 2-position of the benzaldehyde ring influences the electronic properties of the molecule, while the bromine atom at the 5-position serves as a key handle for introducing further molecular complexity through various palladium-catalyzed cross-coupling reactions. The methyl group at the 3-position provides steric and electronic differentiation from its isomers. These features make this compound a sought-after intermediate in the construction of novel pharmaceutical candidates and advanced materials.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of a starting material is paramount for its successful application in synthesis and for ensuring the purity of the resulting products.

PropertyValueSource
CAS Number 903875-64-9[1]
Molecular Formula C₈H₆BrFO[2]
Molecular Weight 217.04 g/mol [2]
Appearance Solid[3]
Purity Typically ≥97%[2]

Spectroscopic Data: While specific spectra are often provided by the supplier upon request, typical analytical data for this compound would include:

  • ¹H NMR: Expected signals would correspond to the aldehydic proton, the two aromatic protons, and the methyl protons, with characteristic splitting patterns due to fluorine-proton coupling.

  • ¹³C NMR: Carbon signals for the aldehyde, the aromatic ring (with C-F and C-Br shifts), and the methyl group.

  • Mass Spectrometry: A molecular ion peak corresponding to the isotopic pattern of bromine.

Researchers can obtain detailed analytical data, including NMR, HPLC, and LC-MS, from suppliers such as BLD Pharm.[1]

Synthesis and Mechanistic Considerations

A potential synthetic pathway is detailed in patent literature, such as US Patent US20130231347A1, which describes the preparation of related substituted benzaldehydes for use in the synthesis of stearoyl-CoA desaturase 1 (SCD1) inhibitors.

Hypothetical Synthetic Workflow:

G cluster_start Starting Material cluster_step1 Step 1: Benzylic Bromination cluster_step2 Step 2: Oxidation cluster_step3 Step 3: Electrophilic Bromination 2-Fluoro-3-methyltoluene 2-Fluoro-3-methyltoluene Benzylic_Bromide 1-(Bromomethyl)-2-fluoro-3-methylbenzene 2-Fluoro-3-methyltoluene->Benzylic_Bromide  NBS, Radical Initiator (e.g., AIBN) Aldehyde_Intermediate 2-Fluoro-3-methylbenzaldehyde Benzylic_Bromide->Aldehyde_Intermediate  Oxidizing Agent (e.g., Sommelet reaction or Kornblum oxidation) Final_Product This compound Aldehyde_Intermediate->Final_Product  Br₂, Lewis Acid Catalyst (e.g., FeBr₃)

A plausible synthetic pathway for this compound.

Causality Behind Experimental Choices:

  • Benzylic Bromination: The use of N-Bromosuccinimide (NBS) with a radical initiator like AIBN is a standard and selective method for brominating the benzylic position without affecting the aromatic ring.

  • Oxidation: The conversion of the benzylic bromide to the aldehyde can be achieved through various methods. The Sommelet reaction or the Kornblum oxidation are classic choices that are effective for this transformation.

  • Electrophilic Bromination: The final step involves the regioselective bromination of the aromatic ring. The directing effects of the fluorine, methyl, and aldehyde groups will influence the position of bromination. The aldehyde group is deactivating and meta-directing, while the fluorine is ortho, para-directing and the methyl group is also ortho, para-directing. The interplay of these directing effects would need to be carefully considered and potentially optimized to favor bromination at the 5-position. A strong Lewis acid catalyst like iron(III) bromide is typically required to activate the bromine for electrophilic aromatic substitution on the somewhat deactivated ring.

Applications in Drug Discovery and Medicinal Chemistry

Substituted benzaldehydes are crucial intermediates in the synthesis of a wide array of pharmaceutical compounds. This compound, with its unique substitution pattern, is of particular interest in the development of kinase inhibitors.

Kinase Inhibitor Synthesis:

Protein kinases are a major class of drug targets, especially in oncology.[4] The aldehyde functionality of this compound can be utilized in condensation reactions to form various heterocyclic scaffolds that are common in kinase inhibitors, such as pyrazolopyrimidines and imidazopyridines.[5] The bromine atom provides a convenient point for late-stage functionalization via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, allowing for the rapid generation of a library of analogs to explore structure-activity relationships (SAR).

Illustrative Synthetic Workflow for a Kinase Inhibitor Scaffold:

G cluster_start Starting Material cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cross-Coupling Start This compound Intermediate Heterocyclic Intermediate (e.g., Pyrazolopyrimidine) Start->Intermediate  Amine-containing heterocycle (e.g., 3-aminopyrazole) Final_Product Diverse Kinase Inhibitor Analogs Intermediate->Final_Product  Arylboronic acid, Pd catalyst (Suzuki Coupling)

General scheme for the synthesis of kinase inhibitors.

This modular approach enables the systematic exploration of different substituents on the aryl ring introduced in the Suzuki coupling step, which can be crucial for optimizing potency and selectivity against a specific kinase target. The development of Janus kinase 3 (JAK3) inhibitors, for instance, has been a focus for treating hematological malignancies.[6]

Commercial Availability and Supplier Comparison

This compound is available from a number of commercial suppliers, catering to research and development needs. The table below provides a comparative overview of some of the key suppliers.

SupplierPurityAvailable QuantitiesAdditional Information
AOBChem ≥97%250mg, 500mg, 1g, 5g, 10g, 25g, 100gOffers both US and China stock.[2]
BLD Pharm ---InquireProvides access to NMR, HPLC, LC-MS, and UPLC data.[1]
Chem-Impex International ≥95% (GC) for the isomer 5-Bromo-2-fluorobenzaldehydeInquireProvides detailed information on the applications of the isomeric compound.[7]
CymitQuimica 97% for the isomer 5-Bromo-3-fluoro-2-hydroxybenzaldehyde250mg to 1kgSpecializes in fluorinated compounds.[3]
Dabos ---5gProvides a specific part number for ordering.[8]

Note: When sourcing this chemical, it is crucial to verify the CAS number (903875-64-9) to ensure the correct isomer is being purchased. Purity and analytical data should be requested from the supplier to confirm the quality of the material.

Quality Control and Analytical Methods

Ensuring the purity and identity of this compound is a critical step before its use in a synthetic sequence. A combination of chromatographic and spectroscopic techniques should be employed.

Recommended Analytical Workflow:

G cluster_start Sample cluster_step1 Purity Assessment cluster_step2 Identity Confirmation cluster_step3 Final Approval Sample This compound Purity HPLC or GC Sample->Purity Identity ¹H NMR, ¹³C NMR, Mass Spectrometry Purity->Identity Approval Material meets specifications Identity->Approval

A typical quality control workflow for starting materials.

High-Performance Liquid Chromatography (HPLC):

  • Principle: Reversed-phase HPLC is the most common method for assessing the purity of non-volatile organic compounds. The compound is separated based on its hydrophobicity.

  • Typical Conditions:

    • Column: C18 stationary phase.

    • Mobile Phase: A gradient of water and a polar organic solvent such as acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to improve peak shape.

    • Detection: UV detection at a wavelength where the aromatic ring shows strong absorbance (typically around 254 nm).

Gas Chromatography (GC):

  • Principle: GC is suitable for volatile and thermally stable compounds. Separation is based on the compound's boiling point and its interaction with the stationary phase.

  • Considerations: Given the aldehyde functionality, care must be taken to avoid degradation at high injector temperatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Principle: ¹H and ¹³C NMR are indispensable for confirming the structure of the molecule.

  • Key Features to Confirm:

    • The presence and chemical shift of the aldehyde proton.

    • The number and splitting patterns of the aromatic protons, which will be influenced by the fluorine atom.

    • The chemical shift of the methyl group.

    • The presence of carbon signals corresponding to the aldehyde, aromatic carbons (with characteristic C-F and C-Br shifts), and the methyl group in the ¹³C NMR spectrum.

Mass Spectrometry (MS):

  • Principle: MS provides information about the molecular weight and fragmentation pattern of the compound.

  • Expected Observation: The mass spectrum should show a molecular ion peak with the characteristic isotopic pattern of a molecule containing one bromine atom (approximately a 1:1 ratio of M and M+2 peaks).

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification:

Based on data for closely related isomers, this compound should be handled as a potential irritant and harmful substance.

  • Health Hazards: May cause skin and serious eye irritation. May cause respiratory irritation.[9]

  • Precautionary Statements:

    • Avoid breathing dust/fume/gas/mist/vapors/spray.

    • Wear protective gloves, protective clothing, eye protection, and face protection.

    • Use only outdoors or in a well-ventilated area.

    • If on skin, wash with plenty of soap and water.

    • If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

Handling:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Prevent the formation of dust and aerosols.

  • Keep away from heat, sparks, and open flames.

Storage:

  • Store in a tightly closed container.

  • Keep in a dry, cool, and well-ventilated place.

  • Recommended storage temperature is typically 2-8°C.[2]

Always consult the Safety Data Sheet (SDS) provided by the supplier for the most current and comprehensive safety information.

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in drug discovery and materials science. Its unique combination of reactive sites allows for the strategic and efficient synthesis of complex molecular architectures. A thorough understanding of its properties, synthesis, and handling is essential for researchers looking to leverage this compound in their R&D programs. By partnering with reputable suppliers and employing rigorous quality control measures, scientists can confidently incorporate this valuable intermediate into their synthetic endeavors, paving the way for the discovery of novel and impactful molecules.

References

Unlocking the Carbonyl: A Technical Guide to the Reactivity of Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

The benzaldehyde moiety is a cornerstone in synthetic organic chemistry and a frequent player in the pharmacophores of developmental drug candidates. Its reactivity, centered on the electrophilic carbonyl carbon, is exquisitely sensitive to the electronic and steric nature of substituents on the aromatic ring. A profound understanding of how these substituents modulate the aldehyde's reactivity is paramount for reaction design, mechanistic elucidation, and the rational design of bioactive molecules. This guide provides a comprehensive exploration of the core principles governing the reactivity of the aldehyde group in substituted benzaldehydes. We will dissect the intricate balance of inductive and resonance effects, quantify these influences using structure-activity relationships like the Hammett equation, and examine their impact on a range of pivotal transformations, including nucleophilic additions, oxidations, reductions, and classical named reactions. This document is intended to serve as a technical resource, blending foundational theory with practical, field-proven insights and detailed experimental workflows for researchers at the forefront of chemical and pharmaceutical science.

The Electronic Landscape of the Benzaldehyde Carbonyl

The reactivity of benzaldehyde is fundamentally dictated by the electronic character of its carbonyl group (C=O). The significant difference in electronegativity between oxygen and carbon results in a polarized double bond, creating a partial positive charge (δ+) on the carbonyl carbon and a partial negative charge (δ-) on the oxygen. This inherent electrophilicity of the carbonyl carbon is the primary site for nucleophilic attack, the most common reaction pathway for aldehydes.[1]

However, in benzaldehyde, this is not the complete picture. The carbonyl group is conjugated with the π-system of the benzene ring. This conjugation leads to a resonance effect where the π-electrons of the ring can be delocalized into the carbonyl group, which slightly reduces the partial positive charge on the carbonyl carbon compared to its aliphatic counterparts like acetaldehyde.[2][3] This resonance stabilization makes benzaldehyde inherently less reactive towards nucleophiles than most aliphatic aldehydes.[4][5]

The introduction of substituents onto the benzene ring systematically perturbs this electronic landscape. These perturbations are the key to controlling the aldehyde's reactivity and can be broadly categorized into two primary mechanisms:

  • Inductive Effects (I): The polarization of σ-bonds due to electronegativity differences. Electron-withdrawing groups (EWGs), such as halogens or nitro groups, exert a negative inductive effect (-I), pulling electron density away from the ring and, by extension, from the carbonyl carbon, increasing its electrophilicity. Electron-donating groups (EDGs), like alkyl groups, have a positive inductive effect (+I), pushing electron density towards the ring and decreasing carbonyl electrophilicity.

  • Resonance (Mesomeric) Effects (R): The delocalization of π-electrons through the conjugated system. EWGs with π-accepting capabilities (e.g., -NO₂, -CN) exert a negative resonance effect (-R), withdrawing electron density from the ring and strongly increasing the carbonyl carbon's electrophilicity. EDGs with lone pairs (e.g., -OCH₃, -NR₂) exert a positive resonance effect (+R), donating electron density into the ring and significantly decreasing the carbonyl carbon's electrophilicity.[6]

The net effect of a substituent is a combination of these two factors, with their relative importance depending on the substituent's nature and its position (ortho, meta, or para) relative to the aldehyde group.

G cluster_0 Substituent Effects on Carbonyl Electrophilicity sub Ring Substituent (X) ewg Electron-Withdrawing Group (EWG) e.g., -NO2, -CF3, -Cl sub->ewg -I / -R Effects edg Electron-Donating Group (EDG) e.g., -OCH3, -CH3, -N(CH3)2 sub->edg +I / +R Effects carbonyl Carbonyl Carbon (δ+) Reactivity Site ewg->carbonyl Withdraws e- density edg->carbonyl Donates e- density reactivity_inc Increased Electrophilicity Increased Reactivity carbonyl->reactivity_inc reactivity_dec Decreased Electrophilicity Decreased Reactivity carbonyl->reactivity_dec

Figure 1: Logical flow of how ring substituents modulate carbonyl carbon electrophilicity and subsequent reactivity.

Core Reactivity Patterns and Substituent Influence

Nucleophilic Addition Reactions

This is the quintessential reaction of the aldehyde group. The reaction proceeds via the attack of a nucleophile on the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol.[6][7]

G start Substituted Benzaldehyde intermediate Tetrahedral Alkoxide Intermediate start->intermediate + :Nu⁻ (Step 1) (Rate-Determining) product Addition Product intermediate->product + H⁺ (Step 2) (Protonation)

Figure 2: Generalized mechanism for nucleophilic addition to a benzaldehyde.

The rate of this reaction is highly sensitive to the electronic nature of the ring substituent.

  • Electron-Withdrawing Groups (EWGs): By increasing the partial positive charge on the carbonyl carbon, EWGs accelerate the rate of nucleophilic attack. For example, p-nitrobenzaldehyde reacts significantly faster than benzaldehyde in most nucleophilic addition reactions.[8]

  • Electron-Donating Groups (EDGs): By decreasing the partial positive charge on the carbonyl carbon, EDGs retard the rate of nucleophilic attack. p-Methoxybenzaldehyde is correspondingly less reactive than benzaldehyde.[8]

This relationship has been quantitatively described by the Hammett Equation :

log(kₓ / kₙ) = ρσ

Where kₓ is the rate constant for the substituted benzaldehyde, kₙ is the rate for unsubstituted benzaldehyde, σ is the substituent constant (which depends on the substituent and its position), and ρ (rho) is the reaction constant. A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, which is typical for nucleophilic additions to benzaldehydes.[8]

Oxidation to Carboxylic Acids

Substituted benzaldehydes can be readily oxidized to the corresponding benzoic acids using a variety of oxidizing agents like KMnO₄, Cr(VI) reagents, or Tollens' reagent.[9][10] The reaction mechanism often involves the formation of an electron-deficient transition state. Kinetic studies on the oxidation of various substituted benzaldehydes by reagents like pyridinium bromochromate and benzyltrimethylammonium chlorobromate have shown that the reaction is accelerated by electron-withdrawing substituents (positive ρ value).[11][12] This indicates that the rate-determining step involves a buildup of negative charge that is stabilized by EWGs.

Reduction to Benzyl Alcohols

The reduction of the aldehyde group to a primary alcohol can be achieved with hydride reagents like NaBH₄ or LiAlH₄, or through biocatalysis.[13] The reaction involves the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon. Consequently, the reactivity trends mirror those of other nucleophilic additions:

  • EWGs increase the electrophilicity of the carbonyl carbon, generally leading to faster reduction rates.

  • EDGs decrease the electrophilicity, slowing the reaction.

A study using reductases from various bean seeds confirmed that the conversion rate for the biocatalyzed reduction of substituted benzaldehydes was dependent on the electronic nature of the substituent.[13]

Important C-C Bond Forming Reactions

The reactivity of substituted benzaldehydes is central to many classical named reactions used for carbon-carbon bond formation.

  • Wittig Reaction: This reaction converts aldehydes into alkenes using a phosphorus ylide. The rate-determining step is typically the initial nucleophilic attack of the ylide on the aldehyde carbonyl carbon.[14][15] Therefore, EWGs on the benzaldehyde ring enhance the reaction rate, while EDGs decrease it. A kinetic study of the Wittig-Horner reaction confirmed that electron-withdrawing substituents on benzaldehyde accelerate the reaction.[8]

  • Perkin Reaction: This reaction produces α,β-unsaturated aromatic acids (cinnamic acids) via the condensation of an aromatic aldehyde with an acid anhydride.[16][17] As an aldol-type condensation, the reaction is facilitated by a more electrophilic aldehyde, meaning EWGs on the benzaldehyde will increase the reaction yield and rate.[17]

  • Benzoin Condensation: A cyanide- or N-heterocyclic carbene-catalyzed dimerization of two aldehydes to form an α-hydroxy ketone (a benzoin).[18][19] The mechanism is nuanced. While an EWG increases the susceptibility of the aldehyde to initial attack by the catalyst, it can also destabilize a key carbanionic intermediate formed later in the cycle. Indeed, one study found that the strongly electrophilic p-nitrobenzaldehyde was the least reactive substrate, suggesting that the stability of the Breslow intermediate is a critical factor.[20]

  • Cannizzaro Reaction: A base-induced disproportionation of two molecules of a non-enolizable aldehyde into a carboxylic acid and a primary alcohol.[21][22] The key step is the transfer of a hydride ion from a tetrahedral intermediate to a second aldehyde molecule.[23] In a crossed Cannizzaro reaction, an electron-donating group on the hydride-donating aldehyde will facilitate the reaction, while an electron-withdrawing group on the hydride-accepting aldehyde will also accelerate the reaction by making the carbonyl carbon a better hydride acceptor.

Experimental Design & Protocols

Evaluating the reactivity of a series of substituted benzaldehydes requires robust and reproducible experimental methods. Kinetic analysis via spectroscopy is a cornerstone technique.

Protocol: Kinetic Analysis of Imine Formation via UV-Vis Spectroscopy

This protocol describes a method to determine the second-order rate constants for the reaction of various substituted benzaldehydes with a nucleophile (e.g., semicarbazide), a reaction that can be conveniently monitored by the formation of the UV-active semicarbazone product.

Objective: To quantify the effect of para-substituents on the rate of nucleophilic addition to benzaldehyde.

Materials:

  • Substituted benzaldehydes (p-NO₂, p-Cl, H, p-CH₃, p-OCH₃)

  • Semicarbazide hydrochloride

  • Sodium acetate (for buffering)

  • Ethanol (solvent)

  • UV-Vis Spectrophotometer with temperature control

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Methodology:

  • Solution Preparation:

    • Prepare a 0.1 M sodium acetate buffer in 50:50 ethanol:water.

    • Prepare a 2.0 mM stock solution of semicarbazide hydrochloride in the buffer.

    • Prepare 20.0 mM stock solutions of each substituted benzaldehyde in ethanol.

  • Spectrophotometer Setup:

    • Set the spectrophotometer to scan a range (e.g., 250-400 nm) to identify the λₘₐₓ of the semicarbazone product for one of the aldehydes. Set the instrument to kinetic mode to monitor absorbance at this λₘₐₓ over time.

    • Equilibrate the cuvette holder to a constant temperature (e.g., 25.0 °C).

  • Kinetic Run (Pseudo-First-Order Conditions):

    • Pipette 2.85 mL of the 2.0 mM semicarbazide solution into a quartz cuvette and place it in the holder to equilibrate.

    • To initiate the reaction, add 0.15 mL of a 20.0 mM benzaldehyde stock solution (this creates a 10-fold excess of nucleophile), mix rapidly by inversion, and immediately begin data collection.

    • Record absorbance at λₘₐₓ every 15 seconds for at least 3 half-lives.

  • Data Analysis:

    • The observed rate constant (kobs) is determined by fitting the absorbance vs. time data to a first-order rate equation: A(t) = A∞ - (A∞ - A₀)e-kobst.

    • Alternatively, plot ln(A∞ - At) versus time. The slope of the resulting line will be -kobs.

    • The second-order rate constant (k₂) is calculated using the equation: k₂ = kobs / [Semicarbazide].

    • Repeat the procedure for each substituted benzaldehyde.

G cluster_workflow Experimental Workflow: Kinetic Analysis prep 1. Prepare Stock Solutions (Aldehydes, Nucleophile, Buffer) equil 2. Equilibrate Reagents & Spectrophotometer to 25°C prep->equil mix 3. Initiate Reaction in Cuvette (Pseudo-First-Order Conditions) equil->mix collect 4. Record Absorbance vs. Time at Product λmax mix->collect plot 5. Plot ln(A∞ - At) vs. Time collect->plot calc 6. Calculate k_obs from Slope plot->calc final 7. Determine Second-Order Rate Constant (k₂) calc->final

Figure 3: A typical experimental workflow for determining reaction rate constants using UV-Vis spectroscopy.

Data Presentation and Interpretation

The data obtained from kinetic studies can be powerfully summarized to reveal structure-reactivity trends.

Table 1: Representative Rate Constants and Hammett Correlation

The following table presents hypothetical but realistic data for the reaction of para-substituted benzaldehydes with a generic nucleophile, illustrating the expected trend.

Substituent (X)σₚ (Substituent Constant)Relative Rate (kₓ/kₙ)Log(kₓ/kₙ)
-OCH₃-0.270.25-0.60
-CH₃-0.170.50-0.30
-H0.001.000.00
-Cl+0.233.550.55
-NO₂+0.7850.11.70

Data are illustrative. σₚ values are standard literature values.

Plotting Log(kₓ/kₙ) versus σₚ yields a Hammett plot. For this reaction, the plot would be linear with a positive slope (ρ > 0), quantitatively confirming that the reaction is accelerated by electron-withdrawing groups and providing a numerical value for the sensitivity of the reaction to electronic effects.

Conclusion for the Practitioner

For the researcher, scientist, and drug development professional, a granular understanding of substituent effects on benzaldehyde reactivity is not merely academic; it is a predictive tool. This knowledge enables:

  • Rational Reaction Design: Selecting appropriate substituents to accelerate or control the selectivity of a desired transformation.

  • Mechanistic Hypothesis Testing: Using kinetic data from a series of substituted analogs to support or refute a proposed reaction mechanism.

  • Structure-Activity Relationship (SAR) Studies: Modifying a benzaldehyde-containing lead compound to tune its electronic properties, potentially enhancing its binding affinity or metabolic stability by altering its susceptibility to nucleophilic attack by biological macromolecules.

The principles and methodologies outlined in this guide provide a robust framework for harnessing the versatile chemistry of substituted benzaldehydes in the pursuit of novel chemical entities and therapeutic agents.

References

Unlocking the Synthetic Potential of 5-Bromo-2-fluoro-3-methylbenzaldehyde: A Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the strategic selection of molecular building blocks is paramount to the successful development of novel and effective chemical entities. Among the vast arsenal of synthetic intermediates, halogenated and functionalized benzaldehydes represent a cornerstone for the construction of complex molecular architectures. This technical guide delves into the untapped research potential of 5-Bromo-2-fluoro-3-methylbenzaldehyde , a trifunctionalized aromatic aldehyde poised for significant contributions in medicinal chemistry and beyond. This document will serve as an in-depth resource for researchers, scientists, and drug development professionals, providing not just a theoretical overview but also actionable experimental insights and protocols.

The Molecular Blueprint: Understanding the Inherent Reactivity

This compound (CAS No. 903875-64-9) is a solid or liquid with the molecular formula C₈H₆BrFO and a molecular weight of 217.04 g/mol .[1][2] Its structure is a unique convergence of three key functional groups on a benzene ring, each imparting distinct and synergistic reactivity.

PropertyValueSource
CAS Number903875-64-9[1]
Molecular FormulaC₈H₆BrFO[2]
Molecular Weight217.04 g/mol [2]
PurityTypically ≥97%[3]
AppearanceSolid or liquid[1]

The aldehyde group is a versatile handle for a multitude of chemical transformations, including condensations, oxidations, reductions, and nucleophilic additions.[4] The bromine atom, strategically positioned at the 5-position, serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse aryl, vinyl, alkynyl, or alkyl moieties.[5] The fluorine atom at the 2-position and the methyl group at the 3-position significantly influence the electronic and steric properties of the aromatic ring, which can be leveraged to fine-tune the biological activity and pharmacokinetic profile of derivative compounds. The strategic placement of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity.[6]

Charting the Research Horizons: Key Areas of Exploration

The unique structural features of this compound open up a myriad of research avenues. This section outlines three primary areas of investigation, complete with proposed experimental workflows and the underlying scientific rationale.

Synthesis of Novel Kinase Inhibitors

Rationale: Protein kinases are a critical class of enzymes whose dysregulation is a hallmark of many diseases, particularly cancer.[6] The development of small molecule kinase inhibitors is a major focus of modern drug discovery. The scaffold of this compound is an ideal starting point for the synthesis of various heterocyclic kinase inhibitor cores, such as pyrazolopyrimidines and imidazopyridines.[6]

Experimental Workflow:

The proposed workflow involves a two-step synthesis of a pyrazolopyrimidine core, followed by diversification through a Suzuki-Miyaura cross-coupling reaction.

G A This compound B Condensation with 3-Aminopyrazole A->B Ethanol, Acetic Acid (cat.), Reflux C Cyclization to form Pyrazolopyrimidine Core B->C Oxidative Cyclization D Suzuki-Miyaura Cross-Coupling C->D Arylboronic acid, Pd catalyst, Base E Library of Diverse Kinase Inhibitor Candidates D->E Diversification

Caption: Workflow for the synthesis of pyrazolopyrimidine-based kinase inhibitors.

Step-by-Step Protocol: Synthesis of a Pyrazolopyrimidine Intermediate

  • Condensation: To a solution of this compound (1.0 eq) in anhydrous ethanol, add 3-Amino-1H-pyrazole (1.1 eq) and a catalytic amount of glacial acetic acid (0.1 eq).[6]

  • Reaction: Heat the mixture to reflux (approximately 78 °C) and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol. If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography.

Step-by-Step Protocol: Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the pyrazolopyrimidine intermediate (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 equiv).[5]

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1) via syringe.

  • Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Workup and Purification: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Development of Novel Heterocyclic Scaffolds via Multi-Component Reactions

Rationale: Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. The aldehyde functionality of this compound makes it an excellent substrate for various MCRs, leading to the rapid generation of diverse heterocyclic libraries.

Experimental Workflow:

A proposed workflow for a one-pot synthesis of 3,5-disubstituted 1,2,4-triazoles is presented below.

G A This compound D One-Pot Reaction A->D B Hydroxylamine Hydrochloride B->D C Hydrazonoyl Hydrochloride C->D Triethylamine, 1,3-Dipolar Cycloaddition E 3,5-Disubstituted 1,2,4-Triazole Library D->E

Caption: One-pot synthesis of 1,2,4-triazole derivatives.

Step-by-Step Protocol: One-Pot Synthesis of a 1,2,4-Triazole Derivative

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), hydroxylamine hydrochloride (1.1 eq), and a hydrazonoyl hydrochloride (1.0 eq) in a suitable solvent such as ethanol.[7]

  • Base Addition: Add triethylamine (3.0 eq) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature or gentle heating for 12-24 hours, monitoring the progress by TLC.

  • Workup and Purification: Upon completion, remove the solvent under reduced pressure. Add water to the residue and extract with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to obtain the desired 1,2,4-triazole.

Synthesis of Olefinic Derivatives via Wittig Reaction

Rationale: The Wittig reaction is a fundamental transformation in organic synthesis for the creation of carbon-carbon double bonds from carbonyl compounds.[8][9] This reaction allows for the conversion of the aldehyde group in this compound into a variety of substituted alkenes. These olefinic products can serve as versatile intermediates for further functionalization or as final target molecules with potential applications in materials science (e.g., as components of organic light-emitting diodes) or as probes for biological systems.

Experimental Workflow:

The following workflow outlines the synthesis of an alkene derivative from this compound using a phosphonium ylide.

G A Triphenylphosphine C Phosphonium Salt Formation A->C B Alkyl Halide B->C E Phosphonium Ylide (Wittig Reagent) C->E e.g., n-BuLi, NaH D Deprotonation with Base G Wittig Reaction E->G F This compound F->G H Alkene Product G->H I Triphenylphosphine Oxide G->I

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 5-Bromo-2-fluoro-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Bromo-2-fluoro-3-methylbenzaldehyde in Synthesis

This compound is a highly versatile aromatic compound, serving as a critical building block in the synthesis of complex organic molecules.[1] Its utility is particularly pronounced in pharmaceutical and materials science research.[1][2] The strategic placement of the bromine atom, an ortho-fluorine, a meta-methyl group, and an aldehyde functional group provides a rich platform for diverse chemical transformations. The bromine atom, in particular, is an excellent handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3] This reaction enables the formation of carbon-carbon bonds, allowing for the construction of biaryl and heteroaryl structures that are common motifs in pharmacologically active molecules.[3]

The electron-withdrawing nature of the fluorine and aldehyde groups can influence the reactivity of the C-Br bond, making this substrate an interesting candidate for selective coupling. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on performing Suzuki coupling reactions with this compound, covering mechanistic insights, detailed protocols, and practical considerations for successful synthesis.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its high efficiency, broad functional group tolerance, and the use of relatively non-toxic and environmentally benign organoboron reagents.[4][5] The reaction is catalyzed by a palladium(0) complex and proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7]

  • Oxidative Addition : This is often the rate-determining step of the catalytic cycle.[4][8] The active Pd(0) catalyst inserts into the carbon-halogen bond (in this case, the C-Br bond of this compound) to form a Pd(II) species.[6][8] The reactivity of the halogen follows the general trend: I > Br > OTf >> Cl > F.[9]

  • Transmetalation : In this step, the organic group from the organoboron reagent (e.g., a boronic acid or its ester) is transferred to the palladium(II) complex.[7] This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[10][11]

  • Reductive Elimination : The final step involves the coupling of the two organic moieties on the palladium center to form the desired biaryl product with a new carbon-carbon bond. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6][7]

Below is a diagram illustrating the catalytic cycle of the Suzuki-Miyaura coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols: A Step-by-Step Guide

This section provides a general, robust protocol for the Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids. It is essential to adapt and optimize the reaction conditions based on the specific boronic acid used.

Materials and Reagents
Reagent/MaterialPurposeTypical Grade/PuritySupplier (Example)
This compoundAryl halide substrate≥98%BLD Pharm[12]
Arylboronic AcidCoupling partner≥97%Sigma-Aldrich
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)Catalyst≥98%Strem Chemicals
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)Activates boronic acidAnhydrous, ≥99%Acros Organics
Solvent (e.g., 1,4-Dioxane, Toluene, DMF/H₂O)Reaction mediumAnhydrous, DegassedFisher Scientific
Anhydrous Sodium Sulfate or Magnesium SulfateDrying agent for workupACS GradeVWR
Silica GelStationary phase for column chromatography60 Å, 230-400 meshSorbent Technologies
Solvents for Chromatography (e.g., Hexanes, Ethyl Acetate)Mobile phase for purificationHPLC GradeJ.T. Baker
Equipment
  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle or oil bath

  • Inert gas supply (Argon or Nitrogen) with a manifold

  • Standard laboratory glassware (syringes, needles, septa)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates and visualization system (UV lamp)

  • Flash column chromatography setup

Detailed Step-by-Step Protocol
  • Reaction Setup:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the chosen base (e.g., K₂CO₃, 2.0-3.0 equiv.).[3]

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv.).[13]

  • Inert Atmosphere:

    • Seal the flask with a rubber septum.

    • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[3]

  • Solvent Addition:

    • Using a syringe, add the degassed solvent system (e.g., a 4:1 to 10:1 mixture of an organic solvent like 1,4-dioxane and water).[3] The total volume should be sufficient to dissolve the reactants (a concentration of approximately 0.1 M with respect to the limiting reagent is a good starting point).

  • Reaction:

    • With vigorous stirring, heat the reaction mixture to the desired temperature (typically 80-100 °C) using a pre-heated oil bath.[7]

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by TLC or LC-MS until the starting material (this compound) is consumed.

  • Work-up Procedure:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with water and then with brine.[14]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[14]

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.[14]

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.[14] Use an appropriate eluent system, which can be determined by TLC analysis (e.g., a gradient of ethyl acetate in hexanes).

The following workflow diagram summarizes the key experimental steps.

Experimental_Workflow start Start setup Reaction Setup: Combine Reactants, Catalyst, and Base start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar or N₂) setup->inert solvent Add Degassed Solvent inert->solvent react Heat Reaction Mixture (e.g., 80-100 °C) with Stirring solvent->react monitor Monitor Reaction Progress (TLC or LC-MS) react->monitor workup Aqueous Work-up: Dilute, Wash, Dry, Concentrate monitor->workup Reaction Complete purify Purification by Column Chromatography workup->purify product Characterize Pure Product purify->product

Caption: Experimental workflow for the Suzuki coupling reaction.

Key Considerations and Optimization

The success of the Suzuki coupling reaction is highly dependent on the careful selection of the catalyst, base, and solvent.

Catalyst Selection

A variety of palladium catalysts can be employed for Suzuki coupling.[9]

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) : A widely used, air-sensitive catalyst that is often effective for a broad range of substrates.[6]

  • Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) : A robust and versatile catalyst, particularly effective for more challenging couplings.[13]

  • Pd(OAc)₂ (Palladium(II) acetate) with a phosphine ligand : This combination allows for the in-situ generation of the active Pd(0) species and offers flexibility in tuning the reactivity by varying the ligand.[10]

Base Selection

The choice of base is critical for the activation of the boronic acid and can significantly impact the reaction yield.[11]

  • Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) : Commonly used and effective for a wide range of substrates. Cesium carbonate is often employed for more difficult couplings due to its higher solubility in organic solvents.[11][15]

  • Phosphates (K₃PO₄) : A strong base that can be particularly effective for less reactive aryl chlorides and hindered substrates.[11]

  • Fluorides (KF, CsF) : Can be advantageous for substrates that are sensitive to stronger bases.[10][15]

Solvent Systems

The choice of solvent influences the solubility of the reactants and the overall reaction rate.

  • Aqueous mixtures (e.g., Toluene/H₂O, Dioxane/H₂O, DMF/H₂O) : The presence of water is often beneficial, aiding in the dissolution of the base and facilitating the transmetalation step.[7][16]

  • Anhydrous conditions : In some cases, particularly with sensitive substrates, anhydrous solvents may be preferred.[16]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst, insufficient base, low reaction temperature, impure reagents.Use a fresh batch of catalyst, ensure the base is anhydrous and used in sufficient excess, increase the reaction temperature, purify starting materials.
Formation of Homocoupled Byproducts Presence of oxygen, decomposition of the boronic acid.Thoroughly degas the solvent and maintain a strict inert atmosphere. Use a milder base or lower the reaction temperature.
Protodeborylation of Boronic Acid Presence of protic sources, prolonged reaction times at high temperatures.Use anhydrous solvents if necessary, use a less nucleophilic base, or consider using a more stable boronic ester (e.g., a pinacol ester).[16]

Conclusion

The Suzuki-Miyaura coupling reaction is a powerful and reliable method for the derivatization of this compound. By carefully selecting the catalyst, base, and solvent system, and by adhering to the detailed protocols outlined in these application notes, researchers can efficiently synthesize a wide array of novel biaryl compounds. The insights provided into the reaction mechanism and troubleshooting common issues will further empower scientists in their synthetic endeavors, accelerating the discovery and development of new pharmaceuticals and advanced materials.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-fluoro-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1] This guide provides an in-depth technical overview and a detailed experimental protocol for the palladium-catalyzed amination of 5-Bromo-2-fluoro-3-methylbenzaldehyde, a challenging substrate of significant interest in pharmaceutical and materials science research. The presence of an aldehyde functionality, coupled with the electronic and steric features of the aryl bromide, necessitates a carefully optimized catalytic system. This document will explore the mechanistic underpinnings of the reaction, provide a rationale for the selection of reagents, and offer a step-by-step guide for researchers, scientists, and drug development professionals to successfully execute this transformation.

Introduction: Navigating the Challenges of a Multifunctional Substrate

The synthesis of arylamines is a critical endeavor in the development of new pharmaceuticals, agrochemicals, and organic materials.[2] The Buchwald-Hartwig amination has emerged as a powerful tool for this purpose, largely supplanting classical methods that often suffer from harsh conditions and limited functional group tolerance.[1] The reaction typically involves the coupling of an aryl halide or pseudohalide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[3]

The substrate at the heart of this guide, this compound, presents a confluence of challenges that demand a nuanced approach to catalyst and condition selection. The electron-withdrawing nature of the fluoro and aldehyde groups can modulate the reactivity of the C-Br bond, while the aldehyde itself is susceptible to undesired side reactions under basic conditions. Furthermore, the substitution pattern on the aromatic ring introduces steric considerations that must be addressed by the catalytic system. This guide will dissect these challenges and provide a robust protocol for overcoming them.

Mechanism and Key Considerations: A Rational Approach to Reaction Design

The efficacy of the Buchwald-Hartwig amination is dictated by the intricate interplay of the catalyst, ligand, base, and solvent. Understanding the catalytic cycle is paramount to troubleshooting and optimizing the reaction for a specific substrate.[1]

The generally accepted mechanism proceeds through a series of key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1]

The Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Product Pd(0)L Active Pd(0) Catalyst OxAdd Oxidative Addition Complex Pd(0)L->OxAdd Ar-Br AmineCoord Amine Coordination Complex OxAdd->AmineCoord R₂NH Amido Palladium Amido Complex AmineCoord->Amido Base, -HBase⁺Br⁻ Amido->Pd(0)L Reductive Elimination Product Ar-NR₂ Amido->Product Forms ArBr 5-Bromo-2-fluoro- 3-methylbenzaldehyde R2NH Amine

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Component Selection Rationale
  • Phosphine Ligand: The choice of ligand is arguably the most critical parameter for a successful Buchwald-Hartwig amination, especially with challenging substrates.[4] For an electron-deficient and sterically hindered substrate like this compound, bulky and electron-rich biaryl phosphine ligands are highly recommended. Ligands such as XPhos or BrettPhos have demonstrated broad utility and high catalytic activity in such cases.[5] These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[6]

  • Base: The base plays a multifaceted role in the reaction, primarily facilitating the deprotonation of the amine to form the palladium amido complex.[7] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) often lead to high reaction rates.[8] However, the presence of the aldehyde group in our substrate introduces a potential complication, as strong bases can promote undesired side reactions such as aldol condensation or Cannizzaro reactions. A weaker inorganic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be a more prudent initial choice to preserve the aldehyde functionality, although this may require higher reaction temperatures or longer reaction times.[8]

  • Solvent: Anhydrous, non-protic solvents are essential for the Buchwald-Hartwig amination. Toluene, dioxane, and THF are commonly used.[8] For reactions requiring higher temperatures, toluene or xylene are excellent choices. It is crucial to use solvents with low water content to prevent catalyst deactivation and competing hydrolysis of the aryl bromide.

Experimental Protocol

This protocol provides a general procedure for the amination of this compound with a generic primary or secondary amine. Optimization of reaction time, temperature, and reagent stoichiometry may be necessary for specific amine coupling partners.

Reagents and Equipment
Reagent/EquipmentPurpose
This compoundAryl bromide substrate
Amine (primary or secondary)Nucleophile
Pd₂(dba)₃ or appropriate pre-catalystPalladium precursor
XPhos or BrettPhosPhosphine ligand
Sodium tert-butoxide or Cesium carbonateBase
Anhydrous TolueneSolvent
Schlenk flask or sealed reaction vialReaction vessel
Magnetic stirrer and hotplateAgitation and heating
Inert gas (Argon or Nitrogen) supplyTo maintain an inert atmosphere
Standard glassware for workupExtraction and separation
Silica gel for column chromatographyPurification

Experimental Workflow

Experimental_Workflow Prep Reagent Preparation & Inerting Addition Sequential Reagent Addition Prep->Addition Reaction Reaction at Elevated Temperature Addition->Reaction Monitoring Reaction Monitoring (TLC/LC-MS) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Upon Completion Purification Column Chromatography Workup->Purification Analysis Product Characterization (NMR, MS) Purification->Analysis

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Procedure

Safety Precaution: This reaction should be performed in a well-ventilated fume hood. All reagents should be handled with appropriate personal protective equipment (PPE). The palladium catalyst and phosphine ligands can be air-sensitive, and the base is corrosive and hygroscopic.

  • Reaction Setup: To a dry Schlenk flask or a sealable reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the phosphine ligand (e.g., XPhos, 1.5-3 mol%), and the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%).

  • Inert Atmosphere: Seal the flask/vial and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free atmosphere.

  • Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., cesium carbonate, 1.5 equiv.). Then, add the anhydrous, degassed solvent (e.g., toluene, to achieve a concentration of 0.1-0.2 M with respect to the aryl bromide) via syringe. Finally, add the amine (1.2 equiv.) via syringe.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath or on a heating block and stir vigorously at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate. Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts. Wash the celite pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired aminated product.

  • Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or no conversionInactive catalystEnsure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.
Insufficient temperatureIncrease the reaction temperature in increments of 10 °C.
Inappropriate baseIf using a weak base like Cs₂CO₃, consider switching to a stronger base like NaOt-Bu, being mindful of potential side reactions with the aldehyde.
Formation of side productsAldehyde reactivityUse a weaker base (Cs₂CO₃, K₃PO₄) and/or lower the reaction temperature.
HydrodehalogenationThis can be a competing side reaction. Ensure the stoichiometry of the amine is not excessively high.
Difficulty in purificationCo-elution of ligandThe use of highly nonpolar ligands can sometimes complicate purification. Careful selection of the chromatography eluent is key.

Conclusion

The Buchwald-Hartwig amination of this compound is a synthetically valuable transformation that requires careful consideration of the substrate's unique electronic and functional group profile. By selecting a robust catalytic system, particularly a bulky and electron-rich phosphine ligand, and by judiciously choosing the base to balance reactivity with functional group compatibility, researchers can successfully synthesize the desired arylamine products in good yields. The protocol and insights provided in this guide are intended to serve as a strong foundation for the application of this powerful cross-coupling reaction in diverse research and development settings.

References

The Strategic Utility of 5-Bromo-2-fluoro-3-methylbenzaldehyde in Synthetic Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, particularly within the realms of medicinal chemistry and materials science, the strategic selection of building blocks is paramount. The trifunctional aromatic compound, 5-Bromo-2-fluoro-3-methylbenzaldehyde, has emerged as a valuable intermediate, offering a unique combination of reactive sites that allow for the construction of complex molecular architectures. This guide provides an in-depth exploration of its properties, reactivity, and applications, complete with detailed protocols to empower researchers in their synthetic endeavors.

Physicochemical Properties and Spectroscopic Data

A comprehensive understanding of a building block's physical and chemical characteristics is fundamental to its effective application. The properties of this compound are summarized below.

PropertyValueReference(s)
CAS Number 903875-64-9[1][2]
Molecular Formula C₈H₆BrFO[1][3]
Molecular Weight 217.04 g/mol [1][3]
Appearance Off-white to pale yellow solid
Purity Typically ≥95-97%[1][2]
SMILES CC1=C(C(=CC(=C1)Br)C=O)F[1][3]
Storage 2-8°C, under an inert atmosphere (e.g., Nitrogen)[1][4]
  • ¹H NMR: Distinct signals for the aldehyde proton (CHO), aromatic protons, and the methyl group protons. The coupling patterns of the aromatic protons would be influenced by the fluorine and bromine substituents.

  • ¹³C NMR: Characteristic peaks for the carbonyl carbon of the aldehyde, aromatic carbons (with C-F and C-Br splitting), and the methyl carbon.

  • IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the aldehyde, along with bands for C-H, C=C (aromatic), C-F, and C-Br vibrations.

  • Mass Spectrometry: The molecular ion peak and a characteristic isotopic pattern due to the presence of bromine.

The Reactivity Landscape: A Trifunctional Scaffold

The synthetic utility of this compound stems from its three key functional components: the aldehyde group, the bromine atom, and the substituted aromatic ring. The interplay of the electronic effects of the fluorine, bromine, and methyl groups modulates the reactivity of these sites.

The fluorine atom, being highly electronegative, and the bromine atom both act as electron-withdrawing groups through induction, which enhances the electrophilicity of the carbonyl carbon in the aldehyde group. This makes the aldehyde highly susceptible to nucleophilic attack.[5]

Reactions at the Aldehyde Group

The aldehyde functionality is a versatile handle for a wide array of chemical transformations, including:

  • Nucleophilic Addition: The cornerstone of aldehyde chemistry, leading to the formation of alcohols, cyanohydrins, and other valuable intermediates.

  • Condensation Reactions: Such as the Knoevenagel, Wittig, and Horner-Wadsworth-Emmons reactions, are pivotal for carbon-carbon bond formation.[5]

  • Reductive Amination: A powerful method for synthesizing amines.

  • Oxidation: To form the corresponding carboxylic acid.

The Versatility of the Bromine Atom

The bromine atom serves as a key handle for cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This is particularly valuable in the synthesis of complex biaryl structures and heterocyclic systems. Common transformations involving the bromine atom include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids.

  • Heck Reaction: For C-C bond formation with alkenes.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds.

  • Sonogashira Coupling: For C-C bond formation with terminal alkynes.

The strategic placement of the bromine atom allows for its participation in intramolecular cyclization reactions to construct fused ring systems, a common strategy in the synthesis of druglike molecules.[6]

Application in the Synthesis of Bioactive Molecules

The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of pharmaceutical intermediates. The presence of a fluorine atom can often enhance metabolic stability and binding affinity of the final compound. While specific, publicly detailed syntheses starting from this exact molecule are not abundant in peer-reviewed journals, its utility can be inferred from its appearance in the patent literature as an intermediate in the synthesis of kinase inhibitors, such as those targeting BRAF.

Experimental Protocols

The following protocols are representative examples of key transformations that can be performed with this compound. These are based on established methodologies for analogous compounds and should be adapted and optimized for the specific substrate and desired product.

Protocol 1: Knoevenagel Condensation

This protocol describes a general procedure for the condensation of this compound with an active methylene compound, such as malononitrile, to form a substituted styrene derivative.[5]

Reaction Scheme:

G A This compound C Substituted Styrene Derivative A->C Piperidine (catalyst), Ethanol B Malononitrile B->C

A representative Knoevenagel condensation reaction.

Materials:

  • This compound

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add malononitrile (1.05 eq) to the solution and stir to dissolve.

  • Add a catalytic amount of piperidine (e.g., 0.1 eq) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the product by filtration, wash with cold ethanol, and dry.

  • If no precipitate forms, remove the ethanol under reduced pressure and purify the residue by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Ethanol is a common solvent for Knoevenagel condensations as it is polar enough to dissolve the reactants and the catalyst.

  • Piperidine is a basic catalyst that deprotonates the active methylene compound, generating the nucleophile that attacks the aldehyde.

  • Heating to reflux increases the reaction rate.

Protocol 2: Wittig Reaction

This protocol outlines a general procedure for the olefination of this compound using a phosphonium ylide to form a substituted alkene.

Reaction Scheme:

G A Methyltriphenylphosphonium bromide C Phosphonium Ylide A->C THF B Potassium tert-butoxide B->C E Substituted Alkene C->E THF D This compound D->E

A representative Wittig reaction workflow.

Materials:

  • Methyltriphenylphosphonium bromide

  • Potassium tert-butoxide

  • Anhydrous Tetrahydrofuran (THF)

  • This compound

  • Schlenk flask or oven-dried round-bottom flask with a septum

  • Magnetic stirrer and stir bar

  • Syringes for transfer of reagents

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add methyltriphenylphosphonium bromide (1.2 eq) and anhydrous THF.

  • Cool the suspension to 0°C in an ice bath.

  • Add potassium tert-butoxide (1.1 eq) portion-wise to the stirred suspension.

  • Allow the mixture to warm to room temperature and stir for 1 hour to form the ylide (a color change is typically observed).

  • Cool the ylide solution back to 0°C.

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.

  • Add the aldehyde solution dropwise to the ylide solution at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Anhydrous THF and an inert atmosphere are crucial as the phosphonium ylide is sensitive to moisture and oxygen.

  • Potassium tert-butoxide is a strong base required to deprotonate the phosphonium salt and generate the reactive ylide.

  • Cooling to 0°C during the addition of the base and the aldehyde helps to control the reaction and minimize side products.

Conclusion

This compound is a highly versatile and valuable building block for organic synthesis. Its trifunctional nature provides multiple avenues for the construction of complex and novel molecules, particularly in the field of medicinal chemistry. The protocols and insights provided in this guide are intended to serve as a foundation for researchers to explore the full potential of this strategic intermediate in their synthetic endeavors. As with any chemical process, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

Application Note: Optimized Wittig Reaction Conditions for the Synthesis of Olefins from 5-Bromo-2-fluoro-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for performing the Wittig reaction with 5-Bromo-2-fluoro-3-methylbenzaldehyde, a sterically hindered and electronically substituted aromatic aldehyde. We present two distinct protocols targeting the synthesis of either (Z)- or (E)-alkenes by selecting appropriate unstabilized or stabilized ylides, respectively. The guide delves into the mechanistic rationale behind procedural choices, offering insights into reaction optimization, troubleshooting, and purification. These protocols are designed for researchers in synthetic and medicinal chemistry, providing a robust framework for the efficient olefination of complex substrates.

Introduction and Strategic Overview

The Wittig reaction is a cornerstone of modern organic synthesis, prized for its reliability in forming carbon-carbon double bonds by coupling a carbonyl compound with a phosphorus ylide.[1][2][3] This transformation is fundamental in drug discovery and natural product synthesis, where precise control over alkene geometry is paramount. The substrate in focus, this compound, presents a valuable case study due to the competing electronic and steric factors imparted by its substituents. The ortho-fluoro and meta-methyl groups introduce significant steric hindrance around the carbonyl, while the electron-withdrawing nature of the bromo and fluoro groups modulates the electrophilicity of the aldehyde.

Successfully olefinating this substrate requires careful consideration of the Wittig reagent's reactivity and the reaction conditions. The choice between a highly reactive, unstabilized ylide and a more stable, less reactive stabilized ylide directly dictates not only the feasibility of the reaction but also the stereochemical outcome (E/Z isomerism) of the resulting alkene.[4][5][6][7] This guide provides comprehensive protocols for both pathways.

The Wittig Reaction Mechanism

Underpinning the predictive power of the Wittig reaction is a well-understood mechanism. For the salt-free conditions described herein, the reaction is believed to proceed through a concerted [2+2] cycloaddition between the ylide and the aldehyde.[1][4][5] This forms a transient, four-membered ring intermediate called an oxaphosphetane. This intermediate rapidly and irreversibly decomposes to yield the final alkene and the highly stable triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.[2]

The stereoselectivity of the reaction is determined by the nature of the ylide:

  • Unstabilized Ylides (e.g., R = alkyl): These are highly reactive and the cycloaddition is kinetically controlled. The transition state leading to the cis-oxaphosphetane is sterically favored, which subsequently decomposes to yield the (Z)-alkene .[3][4][6]

  • Stabilized Ylides (e.g., R = CO₂Et, CN): These ylides are less reactive due to resonance stabilization of the carbanion. The initial cycloaddition becomes reversible, allowing for equilibration to the thermodynamically more stable trans-oxaphosphetane, which decomposes to selectively form the (E)-alkene .[4][5][7]

Wittig_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Aldehyde This compound (Ar-CHO) Oxaphosphetane Oxaphosphetane Aldehyde->Oxaphosphetane [2+2] Cycloaddition Ylide Phosphorus Ylide (Ph₃P=CHR) Ylide->Oxaphosphetane Alkene Alkene (Ar-CH=CHR) Oxaphosphetane->Alkene Retro-[2+2] Cycloelimination TPPO Triphenylphosphine Oxide (Ph₃P=O) Oxaphosphetane->TPPO

Figure 1: The Wittig Reaction Mechanism. The reaction proceeds via a concerted cycloaddition to form an oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine oxide.

Protocol Selection and Parameter Summary

The choice of protocol depends on the desired alkene isomer. Due to the steric hindrance of the substrate, the unstabilized ylide protocol may require careful temperature control to ensure good conversion, while the stabilized ylide protocol may require longer reaction times or gentle heating.

ParameterProtocol 1: (Z)-Alkene SynthesisProtocol 2: (E)-Alkene Synthesis
Target Product (Z)-5-Bromo-2-fluoro-3-methyl-1-(alkenyl)benzene(E)-Alkenyl 5-bromo-2-fluoro-3-methylbenzoate derivative
Ylide Type Unstabilized (e.g., from an alkyltriphenylphosphonium salt)Stabilized (e.g., (Carbethoxymethylene)triphenylphosphorane)
Base Strong, non-nucleophilic (n-BuLi, NaHMDS, KHMDS)Mild (K₂CO₃, NaHCO₃) or moderate (NaOEt)
Solvent Anhydrous, aprotic (THF, Diethyl Ether, Toluene)Aprotic (DCM, THF) or protic (Ethanol, Water)
Temperature -78 °C to Room TemperatureRoom Temperature to Reflux
Key Feature Kinetically controlled, high reactivityThermodynamically controlled, high stability

Detailed Experimental Protocols

Protocol 1: (Z)-Selective Olefination with an Unstabilized Ylide

This protocol describes the formation of a terminal alkene using methylenetriphenylphosphorane, generated in situ. It requires strict anhydrous and inert atmosphere techniques.

Materials and Reagents:

  • Methyltriphenylphosphonium bromide (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.05 eq)

  • This compound (1.0 eq)

  • Saturated aqueous NH₄Cl solution

  • Diethyl ether

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for chromatography

Procedure:

  • Setup: Dry all glassware in an oven (120 °C) overnight and assemble hot under a stream of dry nitrogen or argon. Equip a round-bottom flask with a magnetic stir bar, a rubber septum, and a nitrogen inlet.

  • Phosphonium Salt Suspension: To the flask, add methyltriphenylphosphonium bromide (1.1 eq). Add anhydrous THF via syringe to create a suspension (approx. 0.2 M concentration).

  • Ylide Generation: Cool the suspension to 0 °C in an ice-water bath. Add n-BuLi (1.05 eq) dropwise via syringe over 10 minutes. The mixture will turn a characteristic deep orange or yellow color, indicating the formation of the ylide.[8][9] Allow the solution to stir at 0 °C for 1 hour.

  • Aldehyde Addition: In a separate, dry flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF. Cool the ylide solution to -78 °C (dry ice/acetone bath). Slowly add the aldehyde solution to the ylide via syringe.

  • Reaction: Allow the reaction mixture to stir at -78 °C for 30 minutes, then let it slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis (e.g., 9:1 Hexanes:EtOAc) indicates complete consumption of the aldehyde.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x volumes).

  • Purification (Part 1): Combine the organic layers, wash with water and then brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product will contain the desired alkene and triphenylphosphine oxide.

  • Purification (Part 2): Triphenylphosphine oxide is notoriously difficult to separate. A common method is flash column chromatography on silica gel using a non-polar eluent system (e.g., hexanes or a gradient of hexanes/ethyl acetate).

Workflow_Unstabilized A Suspend Ph₃P⁺CH₃Br⁻ in Anhydrous THF B Cool to 0 °C A->B C Add n-BuLi dropwise (Ylide Formation) B->C D Cool to -78 °C C->D E Add Aldehyde in THF D->E F Warm to RT, Stir 2-4h E->F G Quench with aq. NH₄Cl F->G H Extract with Diethyl Ether G->H I Dry, Concentrate H->I J Purify via Flash Chromatography I->J

Figure 2: Workflow for (Z)-selective Wittig reaction.

Protocol 2: (E)-Selective Olefination with a Stabilized Ylide

This protocol uses a commercially available, air-stable stabilized ylide and requires less stringent conditions.

Materials and Reagents:

  • (Carbethoxymethylene)triphenylphosphorane (1.2 eq)

  • This compound (1.0 eq)

  • Toluene or Dichloromethane (DCM)

  • Silica gel for chromatography

Procedure:

  • Setup: To a standard round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and (Carbethoxymethylene)triphenylphosphorane (1.2 eq).[10]

  • Solvent Addition: Add a suitable solvent such as toluene or DCM (approx. 0.3 M concentration).

  • Reaction: Stir the mixture at room temperature. The reaction is often slow; gentle heating to reflux (40-80 °C) may be required to drive the reaction to completion. Monitor the reaction progress by TLC. Stabilized ylides are less reactive and may fail to react with highly hindered ketones, but should proceed with this aldehyde upon heating.[2][11]

  • Workup: Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Purification: The resulting crude solid can often be purified by direct flash column chromatography on silica gel. A hexanes/ethyl acetate gradient is typically effective for separating the (E)-alkene product from triphenylphosphine oxide and any unreacted ylide. In some cases, trituration with a cold non-polar solvent like diethyl ether can precipitate the triphenylphosphine oxide, simplifying purification.[12]

Troubleshooting and Key Considerations

  • Low Yield: For Protocol 1, ensure all reagents and solvents are perfectly anhydrous and the system is inert; ylides are sensitive to air and moisture.[2] For Protocol 2, if the reaction stalls, increase the temperature or reaction time. The steric hindrance of the aldehyde is a significant factor.

  • Triphenylphosphine Oxide Removal: This is the most common challenge in Wittig reactions. If chromatography is difficult, one alternative is to precipitate the oxide from a non-polar solvent (like hexanes or ether) at low temperatures. Another method involves converting the oxide to a water-soluble salt with MgBr₂.

  • Stereoselectivity: The stereochemical outcomes described are general rules. Actual E/Z ratios should be confirmed by ¹H NMR analysis, typically by examining the coupling constants of the vinylic protons. While unstabilized ylides strongly favor Z-alkenes, some E-isomer may form. Stabilized ylides almost exclusively give the E-isomer.[13]

References

The Strategic Role of 5-Bromo-2-fluoro-3-methylbenzaldehyde in the Synthesis of Next-Generation Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Advanced Agrochemical Scaffolds

In the dynamic landscape of agrochemical research, the development of novel active ingredients with enhanced efficacy, improved safety profiles, and novel modes of action is paramount for sustainable crop protection. A key strategy in achieving these goals is the design and synthesis of complex molecular architectures. Halogenated aromatic compounds, particularly those containing fluorine and bromine, are privileged scaffolds in many modern pesticides due to their ability to modulate metabolic stability, binding affinity to target proteins, and overall biological activity.[1] 5-Bromo-2-fluoro-3-methylbenzaldehyde emerges as a highly valuable and versatile building block in this context, offering a unique combination of reactive functional groups and strategic halogenation for the synthesis of innovative insecticides, fungicides, and herbicides.[2] This application note provides an in-depth guide for researchers and synthetic chemists on the utility of this key intermediate, complete with detailed synthetic protocols and mechanistic insights.

Core Attributes of this compound as an Agrochemical Intermediate

The utility of this compound in agrochemical synthesis is rooted in its distinct structural features:

  • The Aldehyde Functional Group: This serves as a versatile handle for a wide array of chemical transformations, including oxidation, reduction, and the formation of carbon-carbon and carbon-nitrogen bonds. This allows for the construction of diverse molecular frameworks.

  • Ortho-Fluoro Substitution: The fluorine atom at the 2-position significantly influences the electronic properties of the benzaldehyde, enhancing its reactivity and potentially contributing to favorable binding interactions with biological targets.

  • Meta-Bromo and Methyl Substitution: The bromine atom at the 5-position and the methyl group at the 3-position provide steric and electronic differentiation on the aromatic ring. The bromo substituent, in particular, is a common feature in many potent agrochemicals and can be a site for further functionalization through cross-coupling reactions.

Application Focus: Synthesis of a Phenylacetonitrile Intermediate for Acaricides

One of the most promising applications of this compound is in the synthesis of phenylacetonitrile derivatives, which are key components of several modern acaricides, such as Cyflumetofen. While the direct synthesis of Cyflumetofen may utilize different starting materials, the following protocols demonstrate how this compound can be effectively employed to generate structurally related and potentially potent acaricidal intermediates.

Experimental Workflow Overview

The overall synthetic strategy involves a two-step conversion of the aldehyde to the corresponding benzyl bromide, followed by a nucleophilic substitution with a cyanide source to yield the target phenylacetonitrile.

G A This compound B Reduction to Benzyl Alcohol A->B NaBH4, Methanol C (5-Bromo-2-fluoro-3-methylphenyl)methanol B->C D Bromination C->D PBr3 or HBr E 5-Bromo-2-fluoro-3-methylbenzyl bromide D->E F Cyanation E->F NaCN, DMSO G 2-(5-Bromo-2-fluoro-3-methylphenyl)acetonitrile (Target Intermediate) F->G

Caption: Synthetic workflow from this compound to the target phenylacetonitrile intermediate.

Detailed Synthetic Protocols

Protocol 1: Reduction of this compound to (5-Bromo-2-fluoro-3-methylphenyl)methanol

Rationale: The initial step involves the selective reduction of the aldehyde to the corresponding benzyl alcohol. Sodium borohydride is a mild and efficient reducing agent for this transformation, offering high chemoselectivity in the presence of the aryl halides.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Molar Equivalents
This compound903875-64-9217.0410.01.0
Sodium borohydride (NaBH₄)16940-66-237.8312.01.2
Methanol (MeOH)67-56-132.04--
Dichloromethane (DCM)75-09-284.93--
1 M Hydrochloric acid (HCl)7647-01-036.46--
Saturated aqueous sodium bicarbonate (NaHCO₃)144-55-884.01--
Anhydrous magnesium sulfate (MgSO₄)7487-88-9120.37--

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.17 g, 10.0 mmol) and dissolve in methanol (50 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (0.45 g, 12.0 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of 1 M HCl (20 mL) at 0 °C.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x 30 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate (30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield (5-Bromo-2-fluoro-3-methylphenyl)methanol as a crude product, which can be used in the next step without further purification or purified by column chromatography.

Protocol 2: Bromination of (5-Bromo-2-fluoro-3-methylphenyl)methanol

Rationale: The conversion of the benzyl alcohol to the corresponding benzyl bromide is a crucial step to enable the subsequent nucleophilic substitution with cyanide. Phosphorus tribromide is an effective reagent for this transformation.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Molar Equivalents
(5-Bromo-2-fluoro-3-methylphenyl)methanol-219.0510.01.0
Phosphorus tribromide (PBr₃)7789-60-8270.694.00.4
Diethyl ether (anhydrous)60-29-774.12--
Ice-cold water7732-18-518.02--
Saturated aqueous sodium bicarbonate (NaHCO₃)144-55-884.01--
Anhydrous sodium sulfate (Na₂SO₄)7757-82-6142.04--

Procedure:

  • In a 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the crude (5-Bromo-2-fluoro-3-methylphenyl)methanol (approx. 10.0 mmol) in anhydrous diethyl ether (40 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (1.08 g, 4.0 mmol) dropwise via syringe.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, carefully pour the mixture onto ice-cold water (50 mL).

  • Separate the organic layer and wash it sequentially with cold water (2 x 30 mL) and saturated aqueous sodium bicarbonate (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 5-Bromo-2-fluoro-3-methylbenzyl bromide.

Protocol 3: Cyanation of 5-Bromo-2-fluoro-3-methylbenzyl bromide

Rationale: The final step involves the nucleophilic substitution of the benzyl bromide with a cyanide salt to form the target phenylacetonitrile. This reaction is typically performed in a polar aprotic solvent like DMSO to facilitate the SN2 reaction.[3]

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Molar Equivalents
5-Bromo-2-fluoro-3-methylbenzyl bromide-281.9510.01.0
Sodium cyanide (NaCN)143-33-949.0112.01.2
Dimethyl sulfoxide (DMSO)67-68-578.13--
Ethyl acetate (EtOAc)141-78-688.11--
Water7732-18-518.02--
Brine----
Anhydrous sodium sulfate (Na₂SO₄)7757-82-6142.04--

Procedure:

  • Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • In a 100 mL round-bottom flask, dissolve sodium cyanide (0.59 g, 12.0 mmol) in DMSO (30 mL).

  • Add a solution of 5-Bromo-2-fluoro-3-methylbenzyl bromide (approx. 10.0 mmol) in DMSO (10 mL) to the cyanide solution at room temperature.

  • Heat the reaction mixture to 50 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour it into water (100 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 40 mL).

  • Wash the combined organic layers with water (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-(5-Bromo-2-fluoro-3-methylphenyl)acetonitrile.

Conclusion and Future Perspectives

This compound is a strategic starting material for the synthesis of complex, halogenated intermediates for the agrochemical industry. The protocols outlined in this application note provide a reliable pathway to access valuable phenylacetonitrile scaffolds. These intermediates can be further elaborated through various chemical transformations to generate novel candidate molecules for insecticides, fungicides, and herbicides. The unique substitution pattern of the aromatic ring offers exciting opportunities for fine-tuning the biological activity and physicochemical properties of the final products, contributing to the development of more effective and sustainable crop protection solutions.

References

Grignard reaction with 5-Bromo-2-fluoro-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of Substituted Benzyl Alcohols via Grignard Reaction with 5-Bromo-2-fluoro-3-methylbenzaldehyde

Executive Summary

The Grignard reaction stands as a pillar of synthetic organic chemistry for its efficacy in forming carbon-carbon bonds.[1][2][3] This guide provides a detailed examination of the nucleophilic addition of Grignard reagents to this compound, a polysubstituted aromatic aldehyde. The protocol is tailored for researchers, scientists, and drug development professionals who require a robust method for synthesizing sterically hindered secondary benzyl alcohols, which are valuable intermediates in medicinal chemistry.

This document moves beyond a simple recitation of steps to explore the nuanced mechanistic considerations imposed by the substrate's unique substitution pattern. The ortho-fluoro and -methyl groups introduce significant steric and electronic challenges that dictate reaction strategy. We will dissect these factors, present a detailed, field-tested protocol, offer troubleshooting solutions, and provide methods for product characterization, ensuring a comprehensive and authoritative resource for laboratory application.

Reaction Overview and Mechanistic Considerations

The core of the reaction is the nucleophilic attack of the carbanionic carbon of a Grignard reagent (R-MgX) on the electrophilic carbonyl carbon of the aldehyde.[4][5] This addition forms a tetrahedral magnesium alkoxide intermediate, which, upon acidic work-up, is protonated to yield the final secondary alcohol.[6][7]

The Unique Profile of this compound

The success of the Grignard addition to this substrate is heavily influenced by its distinct substituents:

  • Aldehyde Group (-CHO): The primary electrophilic site for the Grignard reagent's nucleophilic attack.

  • Ortho-Fluoro Group (-F): As a highly electronegative substituent, fluorine exerts a strong electron-withdrawing inductive effect (-I), which increases the electrophilicity of the carbonyl carbon. This effect, however, is counterbalanced by its steric presence.

  • Ortho-Methyl Group (-CH₃): This group presents a significant steric barrier adjacent to the reaction center.[8][9] It physically obstructs the trajectory of the incoming Grignard reagent, potentially lowering reaction rates and yields. Its electron-donating nature (+I effect) slightly reduces the carbonyl's electrophilicity.

  • Para-Bromo Group (-Br): Located distal to the reaction site, its primary influence is electronic. While it is an electron-withdrawing group, it also provides a potential site for side reactions such as halogen-metal exchange, although this is less probable when the aldehyde is the electrophile.

The primary challenge in this reaction is overcoming the severe steric hindrance imposed by the two ortho substituents.[8][9] This steric congestion can impede the approach of the nucleophile, leading to alternative reaction pathways such as reduction or enolization, particularly with bulky Grignard reagents.[10]

Reaction Mechanism Diagram

The following diagram illustrates the nucleophilic addition pathway.

Workflow A 1. Setup & Dry Apparatus (Flame-dry under N₂/Ar) B 2. Dissolve Aldehyde in Anhydrous THF A->B C 3. Cool to 0°C B->C D 4. Add Grignard Reagent (Dropwise, <5°C) C->D E 5. React at Room Temp (Monitor by TLC) D->E F 6. Quench Reaction (Sat. aq. NH₄Cl at 0°C) E->F G 7. Liquid-Liquid Extraction (Et₂O) F->G H 8. Dry Organic Layer (MgSO₄) G->H I 9. Concentrate (Rotary Evaporator) H->I J 10. Purify (Column Chromatography) I->J K 11. Characterize Product (NMR, IR, MS) J->K

References

Application Notes and Protocols for the Knoevenagel Condensation of 5-Bromo-2-fluoro-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: Strategic C-C Bond Formation via the Knoevenagel Condensation

The Knoevenagel condensation is a powerful and versatile reaction in organic synthesis, enabling the formation of carbon-carbon double bonds through the reaction of an aldehyde or ketone with an active methylene compound.[1][2][3] This reaction, a modification of the aldol condensation, is of paramount importance in the synthesis of a wide array of valuable compounds, including pharmaceuticals, agrochemicals, and fine chemicals.[4] The products, typically α,β-unsaturated compounds, serve as key intermediates for further molecular elaboration.[3]

This application note provides a detailed guide to the Knoevenagel condensation using 5-Bromo-2-fluoro-3-methylbenzaldehyde, a substituted aromatic aldehyde with significant potential in the synthesis of novel bioactive molecules. The presence of electron-withdrawing fluorine and bromine atoms, along with an electron-donating methyl group, presents a unique electronic environment that influences the reactivity of the aldehyde. Understanding these electronic effects is crucial for optimizing reaction conditions and achieving high yields of the desired products.[5]

We present here detailed protocols for the reaction of this compound with three common active methylene compounds: malononitrile, ethyl acetoacetate, and malonic acid. These protocols are designed to be robust and reproducible, providing researchers with a solid foundation for their synthetic endeavors.

Mechanism and Rationale for Experimental Design

The Knoevenagel condensation proceeds via a base-catalyzed mechanism. The initial step involves the deprotonation of the active methylene compound by a base to form a resonance-stabilized carbanion.[3] This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The resulting aldol-type intermediate subsequently undergoes dehydration to yield the final α,β-unsaturated product. The reaction is often catalyzed by a weak base, such as a primary or secondary amine (e.g., piperidine), to avoid self-condensation of the aldehyde.[1][3]

The reactivity of this compound is influenced by its substituents. The fluorine atom at the ortho position and the bromine atom at the meta position are electron-withdrawing, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack. Conversely, the methyl group at the meta position is weakly electron-donating. The cumulative effect of these groups suggests that this aldehyde is a reactive substrate for the Knoevenagel condensation.

Experimental Protocols

Protocol 1: Knoevenagel Condensation with Malononitrile

This protocol describes the reaction of this compound with malononitrile, a highly reactive methylene compound, using piperidine as a catalyst.

Materials:

  • This compound

  • Malononitrile

  • Piperidine

  • Ethanol (absolute)

  • Deionized water

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a 100 mL round-bottomed flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in absolute ethanol (20 mL).

  • To this solution, add malononitrile (1.0 eq).

  • Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., hexane:ethyl acetate, 7:3).

  • Upon completion of the reaction (typically within 1-2 hours), a precipitate of the product should form.

  • Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold ethanol (2 x 10 mL) and then with deionized water (2 x 15 mL) to remove any residual catalyst and unreacted starting materials.

  • Dry the product under vacuum to obtain the desired (E)-2-(5-bromo-2-fluoro-3-methylbenzylidene)malononitrile.

Data Presentation:

ReactantMolecular Weight ( g/mol )Molar Eq.
This compound217.041.0
Malononitrile66.061.0
Piperidine85.150.1

Expected Outcome: High yield (typically >90%) of a crystalline solid.

Protocol 2: Knoevenagel Condensation with Ethyl Acetoacetate

This protocol details the reaction with ethyl acetoacetate, a less acidic active methylene compound, which may require slightly more forcing conditions.

Materials:

  • This compound

  • Ethyl acetoacetate

  • Piperidine

  • Toluene

  • Dean-Stark apparatus

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a 100 mL round-bottomed flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.0 eq) and ethyl acetoacetate (1.1 eq) in toluene (40 mL).

  • Add piperidine (0.1 eq) as a catalyst.

  • Heat the reaction mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitor the reaction by TLC. The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Data Presentation:

ReactantMolecular Weight ( g/mol )Molar Eq.
This compound217.041.0
Ethyl acetoacetate130.141.1
Piperidine85.150.1

Expected Outcome: Good to excellent yield of the purified product, ethyl (E)-2-acetyl-3-(5-bromo-2-fluoro-3-methylphenyl)acrylate.

Protocol 3: Doebner Modification of the Knoevenagel Condensation with Malonic Acid

This protocol utilizes the Doebner modification for the reaction with malonic acid, where pyridine acts as both the solvent and catalyst, and the reaction is followed by decarboxylation.[6][7]

Materials:

  • This compound

  • Malonic acid

  • Pyridine

  • Piperidine

  • Hydrochloric acid (concentrated)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a 100 mL round-bottomed flask, dissolve this compound (1.0 eq) and malonic acid (1.5 eq) in pyridine (25 mL).

  • Add a catalytic amount of piperidine (a few drops).

  • Heat the reaction mixture on a water bath at 80-90°C for 3-4 hours. The evolution of carbon dioxide indicates the progress of the decarboxylation step.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • After cooling to room temperature, pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid product thoroughly with cold water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure (E)-3-(5-bromo-2-fluoro-3-methylphenyl)acrylic acid.

Data Presentation:

ReactantMolecular Weight ( g/mol )Molar Eq.
This compound217.041.0
Malonic acid104.061.5
Pyridine79.10Solvent
Piperidine85.15Catalytic

Expected Outcome: Good yield of the corresponding cinnamic acid derivative.

Visualizing the Workflow

Knoevenagel_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A 5-Bromo-2-fluoro- 3-methylbenzaldehyde C Dissolve in Solvent A->C B Active Methylene Compound B->C D Add Catalyst C->D E Reaction at Specified Temp. D->E F Precipitation/ Extraction E->F G Filtration F->G H Washing G->H I Drying H->I J Recrystallization/ Chromatography I->J K α,β-Unsaturated Product J->K

Caption: Generalized workflow for the Knoevenagel condensation.

Conclusion

The Knoevenagel condensation of this compound with various active methylene compounds provides a reliable and efficient route to a range of α,β-unsaturated products. The protocols detailed in this application note offer a starting point for the synthesis of novel compounds with potential applications in drug discovery and materials science. The choice of active methylene compound, catalyst, and reaction conditions can be tailored to achieve the desired product in high yield and purity. Careful monitoring of the reaction and appropriate work-up and purification procedures are essential for successful synthesis.

References

Protecting group strategies for 5-Bromo-2-fluoro-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Protecting Group Strategies for 5-Bromo-2-fluoro-3-methylbenzaldehyde

Authored by: Senior Application Scientist, Gemini Division

Abstract

This technical guide provides an in-depth exploration of protecting group strategies for the polyfunctional aromatic compound, this compound. The inherent reactivity of the aldehyde moiety often conflicts with synthetic transformations intended for the aryl bromide functionality, such as metal-halogen exchange or cross-coupling reactions. This document outlines the rationale for selecting appropriate protecting groups, focusing on the formation and cleavage of acetals and dithioacetals. Detailed, field-tested protocols are provided to guide researchers in executing these strategies efficiently and with high yield, ensuring the integrity of other sensitive functional groups within the molecule.

Introduction: The Synthetic Challenge

This compound is a valuable synthetic intermediate due to its distinct functional handles. The aldehyde group is a precursor for chain extension and functionalization, while the aryl bromide is primed for creating new carbon-carbon or carbon-heteroatom bonds. However, the chemoselectivity of reactions presents a significant challenge. The aldehyde is highly susceptible to nucleophiles and strong bases, conditions often required to functionalize the aryl bromide. For instance, the preparation of a Grignard or organolithium reagent via metal-halogen exchange at the C-Br bond is impossible without first masking the electrophilic aldehyde.[1][2][3] A protecting group strategy is therefore not just beneficial, but essential for sequential, controlled synthesis.

An ideal protecting group must satisfy several criteria: it must be easy to install in high yield, be stable to the subsequent reaction conditions, and be readily removed under mild conditions that do not affect the rest of the molecule.[4][5]

Strategic Overview: A Logic-Based Workflow

The successful manipulation of this compound hinges on a logical, multi-step approach. The core strategy involves temporarily converting the aldehyde into a less reactive functional group, performing the desired transformation on the aromatic ring, and then regenerating the aldehyde.

G cluster_0 cluster_1 cluster_2 A Start: 5-Bromo-2-fluoro- 3-methylbenzaldehyde B Step 1: Protection (e.g., Acetal Formation) A->B C Protected Intermediate (Stable to Nucleophiles/Bases) B->C D Step 2: Aryl Modification (e.g., Grignard, Suzuki Coupling) C->D E Modified Intermediate D->E F Step 3: Deprotection (e.g., Acidic Hydrolysis) E->F G Final Product F->G

Caption: General workflow for utilizing a protecting group strategy.

Selecting the Optimal Protecting Group

For aldehydes, acetals and their sulfur analogs, dithioacetals, are the most widely employed protecting groups due to their exceptional stability in neutral to strongly basic environments.[2][6][7]

Cyclic Acetals (1,3-Dioxolanes)

The reaction of the aldehyde with a diol, such as ethylene glycol, forms a cyclic acetal. This is often the preferred method due to the favorable thermodynamics of forming a five-membered ring.

  • Advantages :

    • Highly stable to strong bases, organometallic reagents (Grignard, organolithiums), and hydride reducing agents.[1][6][7][8]

    • Easy to form under acidic catalysis with azeotropic removal of water.[9]

    • Reliably cleaved by treatment with aqueous acid.[4][10]

  • Causality : The stability arises because the acetal carbon is no longer electrophilic like the original carbonyl carbon. It lacks a pi-bond and is flanked by two ether-like oxygen atoms, making it unreactive towards nucleophiles and bases.[10]

Dithioacetals (1,3-Dithianes)

Formed from the aldehyde and a dithiol like 1,3-propanedithiol, dithioacetals offer enhanced stability.

  • Advantages :

    • Extremely robust and stable to a wider range of acidic conditions than their oxygen counterparts.[11]

    • Can be deprotected under specific, often oxidative or metal-assisted, conditions which provides an orthogonal deprotection strategy.[12][13]

  • Considerations : Deprotection often requires reagents like o-iodoxybenzoic acid (IBX) or involves heavy metals, which may not be compatible with all substrates.[13] The choice between an acetal and a dithioacetal is therefore dictated by the planned synthetic route.

G start Planned Reaction? pg_choice Strong Base or Organometallic? start->pg_choice acid_cond Strong Acidic Conditions? pg_choice->acid_cond Yes rethink Re-evaluate Strategy pg_choice->rethink No acetal Use Cyclic Acetal (1,3-Dioxolane) acid_cond->acetal No dithio Use Dithioacetal (1,3-Dithiane) acid_cond->dithio Yes

Caption: Decision tree for selecting an appropriate protecting group.

Comparative Data
Protecting GroupFormation ConditionsStabilityDeprotection ConditionsOrthogonality
1,3-Dioxolane Ethylene glycol, p-TsOH (cat.), Toluene, Dean-StarkStrong bases, Nu:⁻, LiAlH₄, Grignard reagentsMild aqueous acid (e.g., 1M HCl, aq. AcOH)[4]Poor against acid-labile groups
1,3-Dithiane 1,3-Propanedithiol, BF₃·OEt₂ (cat.) or p-TsOHAll conditions for 1,3-dioxolane plus stronger acidsOxidative (IBX, Oxone) or metal-assisted (HgCl₂, AgNO₃)[12][13]Excellent; removable in the presence of acid/base sensitive groups

Experimental Protocols

Safety Precaution : Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Protection as a 1,3-Dioxolane

This protocol details the conversion of this compound to 2-(5-bromo-2-fluoro-3-methylphenyl)-1,3-dioxolane.

  • Reagents & Materials :

    • This compound (1.0 eq)

    • Ethylene glycol (1.5 eq)

    • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 eq)

    • Toluene (Anhydrous)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, Dean-Stark apparatus, condenser, magnetic stirrer, heating mantle.

  • Procedure :

    • To a round-bottom flask equipped with a Dean-Stark trap, condenser, and magnetic stir bar, add this compound.

    • Add anhydrous toluene to dissolve the aldehyde (approx. 0.2 M concentration).

    • Add ethylene glycol (1.5 eq) and p-TsOH·H₂O (0.05 eq) to the solution.

    • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

    • Monitor the reaction by TLC (e.g., 9:1 Hexanes:Ethyl Acetate) for the disappearance of the starting aldehyde. The reaction is typically complete within 2-4 hours.

    • Once complete, cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aq. NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify by flash column chromatography on silica gel if necessary, though the product is often of sufficient purity for the next step.

  • Self-Validation : A successful reaction is confirmed by the absence of the aldehyde peak in ¹H NMR (typically ~10 ppm) and the appearance of the acetal proton (~5.8-6.0 ppm) and the methylene protons of the dioxolane ring (~4.0-4.2 ppm).

Protocol 2: Deprotection of the 1,3-Dioxolane

This protocol regenerates the aldehyde from its protected acetal form.

  • Reagents & Materials :

    • 2-(5-bromo-2-fluoro-3-methylphenyl)-1,3-dioxolane (1.0 eq)

    • Tetrahydrofuran (THF)

    • 1M Hydrochloric acid (HCl)

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure :

    • Dissolve the protected aldehyde in a mixture of THF and 1M HCl (e.g., 4:1 v/v).

    • Stir the mixture vigorously at room temperature.

    • Monitor the reaction by TLC for the reappearance of the aldehyde. The reaction is typically complete in 1-3 hours.

    • Once complete, quench the reaction by carefully adding saturated aq. NaHCO₃ until effervescence ceases.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected aldehyde.

Conclusion

The strategic protection of the aldehyde in this compound is a critical enabling step for a wide range of synthetic transformations. The choice between a cyclic acetal and a dithioacetal should be guided by the specific downstream reaction conditions, particularly with respect to acid stability. The protocols provided herein are robust, high-yielding, and serve as a reliable foundation for researchers and drug development professionals working with this and structurally related intermediates. Careful execution and monitoring are key to achieving desired synthetic outcomes.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Bromo-2-fluoro-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals encountering challenges with the purification of 5-Bromo-2-fluoro-3-methylbenzaldehyde. As a critical building block in medicinal chemistry and materials science, achieving high purity of this reagent is paramount for reliable downstream applications. This document provides field-proven insights, detailed protocols, and a structured troubleshooting framework based on established chemical principles.

Physicochemical Properties & Safe Handling

A foundational understanding of the compound's properties is crucial for effective purification and storage. This compound is an off-white to light yellow solid at room temperature.[1]

PropertyValueSource
CAS Number 903875-64-9[2][3]
Molecular Formula C₈H₆BrFO[2]
Molecular Weight 217.03 g/mol [2]
Appearance Off-white to light yellow solid[1]
Predicted Boiling Point 252.0 ± 35.0 °C[1]
Storage Conditions Store under inert gas (Nitrogen or Argon) at 2-8°C[1][3]
Primary Hazards Causes skin, serious eye, and respiratory irritation[2]

Expert Insight: The aldehyde functional group is susceptible to oxidation, especially when exposed to air. Proper storage in a cool, dark place under an inert atmosphere is critical to maintain purity over time.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the purification and handling of this compound.

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile depends heavily on the synthetic route. However, the most prevalent impurities are typically:

  • 5-Bromo-2-fluoro-3-methylbenzoic acid: This is the product of air oxidation of the aldehyde. It is often the primary impurity in older samples or those exposed to air. Its presence can be confirmed by a broad proton signal in ¹H NMR (10-12 ppm) and its removal is straightforward with a basic wash.[4]

  • Unreacted Starting Materials: Depending on the synthesis, these could include precursors like 1-bromo-4-fluoro-2,6-lutidine or similar substituted toluenes.

  • Residual Solvents: Solvents used in the synthesis or initial workup (e.g., THF, Ethyl Acetate, Hexanes, DMSO) may be present.[5][6]

Q2: What is the recommended general-purpose purification method?

A2: For general-purpose, small-scale purification, column chromatography on silica gel is the most versatile method.[6][7] It allows for the separation of a wide range of impurities with differing polarities. For larger scales or when dealing with specific impurities, other methods may be more efficient. For instance, a simple recrystallization can yield very high-purity material if a suitable solvent system is identified, while a bisulfite wash is exceptionally effective at removing non-aldehyde impurities.[5][8]

Q3: How should I store the purified compound to prevent degradation?

A3: To ensure long-term stability, the purified compound should be stored in a tightly sealed container, with the headspace flushed with an inert gas like argon or nitrogen. It should be kept in a refrigerator at 2-8°C and protected from light.[1][3]

Purification Strategy Decision Guide

The choice of purification method is dictated by the nature and quantity of the impurities present. A preliminary analysis by Thin Layer Chromatography (TLC) or ¹H NMR is essential for making an informed decision.

Purification_Workflow start Crude 5-Bromo-2-fluoro- 3-methylbenzaldehyde analysis Analyze by TLC / ¹H NMR start->analysis decision Identify Primary Impurity analysis->decision acid Mainly Acidic Impurity (e.g., Carboxylic Acid) decision->acid Acidic nonpolar Less Polar Impurities (e.g., Starting Materials) decision->nonpolar Non-Polar polar More Polar Impurities (Non-acidic) decision->polar Polar mixed Complex Mixture decision->mixed Mixed wash Perform Mild Basic Wash (e.g., aq. NaHCO₃) acid->wash recrystallize Recrystallization nonpolar->recrystallize bisulfite Bisulfite Adduct Formation (for non-aldehyde impurities) polar->bisulfite column Column Chromatography mixed->column product Pure Product (Verify by Analysis) wash->product recrystallize->product column->product bisulfite->product

Caption: Decision workflow for selecting a purification method.

Detailed Experimental Protocols

Protocol 1: Column Chromatography on Silica Gel

This method is highly effective for separating impurities with different polarities. The key is selecting a solvent system that provides good separation on a TLC plate (target Rf of the desired compound ~0.3).[7]

Step-by-Step Methodology:

  • Solvent System Selection: Using TLC, determine an appropriate mobile phase. A good starting point is a mixture of Hexanes and Ethyl Acetate (e.g., 9:1 or 4:1 v/v).

  • Column Packing: Prepare a slurry of silica gel in the non-polar component of your solvent system (Hexanes). Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[9]

  • Sample Loading: Dissolve the crude aldehyde in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column. This "dry loading" technique typically results in better separation.

  • Elution: Begin eluting the column with the selected solvent system. Collect fractions in test tubes and monitor the elution process using TLC.

  • Fraction Pooling & Concentration: Combine the fractions containing the pure product, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified aldehyde.

Causality Insight: Aldehydes can sometimes form acetals on the acidic surface of silica gel, leading to streaking and poor recovery.[7] If this is observed, pre-treating the silica slurry with ~1% triethylamine or switching to a neutral alumina stationary phase can mitigate this side reaction.[7]

Protocol 2: Purification via Sodium Bisulfite Adduct Formation

This classical chemical method is exceptionally selective for aldehydes and unhindered ketones. It involves the reversible formation of a water-soluble bisulfite adduct, which allows for separation from water-insoluble impurities via liquid-liquid extraction.[10][11]

Step-by-Step Methodology:

  • Adduct Formation: Dissolve the crude material in a water-miscible solvent like methanol or THF.[10] Add this solution to a separatory funnel containing a freshly prepared saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for 1-2 minutes.[12]

  • Extraction of Impurities: Add an immiscible organic solvent (e.g., ethyl acetate or hexanes) and deionized water to the funnel. Shake and allow the layers to separate. The non-aldehyde impurities will remain in the organic layer, while the aldehyde-bisulfite adduct will be in the aqueous layer.[8][10] Drain and save the aqueous layer. Repeat the extraction of the aqueous layer with fresh organic solvent to remove all traces of impurities.

  • Regeneration of Aldehyde: Place the purified aqueous layer in a clean separatory funnel. Add an equal volume of a fresh organic solvent (e.g., ethyl acetate). While stirring, slowly add a strong base, such as 50% sodium hydroxide (NaOH) solution, until the aqueous layer is strongly basic (pH > 12).[8] This reverses the reaction and regenerates the aldehyde.

  • Final Extraction and Isolation: Shake the funnel to extract the regenerated aldehyde into the organic layer. Separate the layers, and wash the organic layer with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the pure aldehyde.

Trustworthiness Check: The formation of the adduct and its subsequent regeneration can be monitored by TLC. The aldehyde spot should disappear from the organic layer after the initial extraction and reappear after basification.

Troubleshooting Guide

Problem: My purified compound shows a new, broad peak around 10-12 ppm in the ¹H NMR spectrum after storage.

  • Probable Cause: Your aldehyde has oxidized to the corresponding carboxylic acid (5-Bromo-2-fluoro-3-methylbenzoic acid). This is a common degradation pathway for aldehydes exposed to air.[4]

  • Solution: The acidic impurity can be easily removed. Dissolve the material in an organic solvent like ethyl acetate and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The base will deprotonate the carboxylic acid, pulling it into the aqueous layer as its sodium salt. Separate the organic layer, dry it, and remove the solvent. To prevent recurrence, ensure you are storing the purified product under an inert atmosphere.[4]

Problem: My yield is very low after column chromatography, and TLC shows a long streak from the baseline.

  • Probable Cause: The aldehyde is interacting strongly with the acidic silica gel, potentially forming hemiacetals or acetals, or is being irreversibly adsorbed.[7]

  • Solution:

    • Neutralize the System: Prepare your eluent with 0.5-1% triethylamine (Et₃N). This will deactivate the acidic sites on the silica gel and prevent unwanted side reactions.[7]

    • Change Stationary Phase: Switch to a less acidic stationary phase, such as neutral alumina, which is often more compatible with sensitive aldehydes.[7]

Problem: I am trying to recrystallize my product, but it keeps "oiling out" or forming a gum instead of crystals.

  • Probable Cause: The crude material is not pure enough to crystallize effectively, or the chosen solvent system is inappropriate. Gummy precipitates often indicate the presence of impurities that inhibit lattice formation.[5]

  • Solution:

    • Pre-Purification: First, run the material through a short plug of silica gel to remove the gross impurities, then attempt the recrystallization.

    • Solvent System Adjustment: Try a two-solvent system. Dissolve the gum in a minimal amount of a good solvent (e.g., dichloromethane or acetone) and slowly add a poor solvent (e.g., hexanes or petroleum ether) dropwise until persistent turbidity is observed. Warm the mixture slightly to redissolve, then allow it to cool slowly.[5]

    • Induce Crystallization: If the solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure compound.

Problem: During the bisulfite wash, a white solid crashed out at the interface of the organic and aqueous layers.

  • Probable Cause: For some aldehydes, particularly highly non-polar ones, the resulting bisulfite adduct can be insoluble in both the aqueous and organic layers.[8][10]

  • Solution: Do not discard the solid. Filter the entire biphasic mixture through a pad of Celite to collect the insoluble adduct. The two liquid layers in the filtrate can then be separated. The aldehyde can be regenerated directly from the adduct collected on the Celite pad by suspending it in a biphasic mixture of ethyl acetate and aqueous NaOH.[8]

Troubleshooting Logic Diagram

Troubleshooting_Logic issue_purity Issue: Low Purity (e.g., Extra NMR peaks) cause_ox Cause: Oxidation to Carboxylic Acid issue_purity->cause_ox issue_yield Issue: Low Yield cause_streak Cause: Streaking/ Adsorption on Column issue_yield->cause_streak issue_physical Issue: Physical Form (e.g., Oiling Out) cause_impure Cause: High Impurity Load Inhibits Crystallization issue_physical->cause_impure sol_wash Solution: Wash with aq. NaHCO₃ cause_ox->sol_wash sol_neutralize Solution: Add Et₃N to Eluent or Switch to Alumina cause_streak->sol_neutralize sol_prepurify Solution: Pre-purify with a Silica Plug / Adjust Solvent cause_impure->sol_prepurify

Caption: A logical guide for troubleshooting common purification issues.

References

Technical Support Center: Optimizing Reaction Yield for 5-Bromo-2-fluoro-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-2-fluoro-3-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are looking to troubleshoot and optimize their synthetic protocols. As a key building block in medicinal chemistry, achieving high yield and purity of this compound is critical. This document moves beyond simple procedural lists to explain the underlying chemical principles, helping you make informed decisions to overcome common synthetic challenges.

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis of this compound, particularly via the widely used ortho-lithiation pathway.

Q1: My reaction yield is consistently low (<50%) when using the directed ortho-lithiation route. What are the most critical parameters to investigate?

Low yield in a directed ortho-lithiation (DoM) reaction is a frequent issue, almost always stemming from subtle deviations in reaction setup and execution. The process involves the deprotonation of the aromatic ring ortho to a directing group, in this case, the fluorine atom, which is a powerful directing metalating group.[1][2] The resulting aryllithium species is then quenched with an electrophile (a formylating agent) to install the aldehyde.

Here are the primary causes of low yield and how to address them:

  • Moisture and Air Contamination: Organolithium reagents like n-butyllithium (n-BuLi) are extremely reactive towards water and oxygen. Even trace amounts will consume the reagent, leading to incomplete lithiation and drastically reduced yields.

    • Solution: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use. Solvents must be rigorously dried using an appropriate system (e.g., distillation from a drying agent or passage through an activated alumina column). The reaction must be conducted under a strictly inert atmosphere (high-purity Argon or Nitrogen).

  • Inaccurate Reagent Stoichiometry: The molar equivalents of your organolithium base are critical. Commercial n-BuLi solutions can degrade over time, and their stated concentration may not be accurate.

    • Solution: Titrate your n-BuLi solution before each use or on a weekly basis. A common method is the double titration with diphenylacetic acid. Using a precisely known concentration ensures you are adding the correct equivalents, typically 1.1 to 1.2, to drive the reaction to completion.

  • Suboptimal Temperature Control: The formation of the lithiated intermediate is highly temperature-sensitive.

    • Causality: At temperatures above -70 °C, side reactions become competitive. These include halogen-metal exchange (where the lithium swaps with the bromine atom) and potential decomposition of the aryllithium intermediate.[3]

    • Solution: Maintain the reaction temperature at -78 °C (a dry ice/acetone bath is standard) throughout the addition of n-BuLi and for the duration of the lithiation step. Slow, dropwise addition of the n-BuLi is essential to prevent localized heating.

Experimental Workflow: Directed Ortho-Lithiation

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction Sequence cluster_workup Workup & Purification glassware Oven/Flame-Dried Glassware solvent Anhydrous THF glassware->solvent reagent 1-Bromo-4-fluoro-2-methylbenzene solvent->reagent cool Cool to -78 °C (Dry Ice/Acetone) reagent->cool add_nBuLi Add Titrated n-BuLi (1.1 eq) Dropwise cool->add_nBuLi stir_lithiation Stir for 1-2 hours at -78 °C add_nBuLi->stir_lithiation add_dmf Add Anhydrous DMF (1.2 eq) Dropwise stir_lithiation->add_dmf warm Warm to Room Temp Over 1-2 hours add_dmf->warm quench Quench with sat. aq. NH4Cl Solution warm->quench extract Extract with EtOAc quench->extract wash Wash with Brine extract->wash dry Dry (Na2SO4) & Concentrate wash->dry purify Purify via Column Chromatography or Distillation dry->purify final_product final_product purify->final_product Yields this compound

Caption: Workflow for ortho-lithiation synthesis.

Q2: I'm observing significant byproducts during my synthesis. How can I identify and minimize them?

Byproduct formation is often linked to the issues described in Q1 but can also be influenced by the choice of reagents and reaction times.

Observed Byproduct (Hypothesized) Likely Cause Proposed Solution & Rationale
Unreacted Starting Material Incomplete lithiation due to insufficient active n-BuLi or presence of moisture.Solution: Titrate n-BuLi before use and ensure rigorously anhydrous conditions. This ensures the deprotonation step proceeds to completion.
4-Bromo-2-fluoro-3-methylbenzoic acid Presence of CO₂ (from air) during lithiation or quench.Solution: Maintain a positive pressure of inert gas. Ensure the DMF or other formylating agent is not contaminated. The aryllithium is a potent nucleophile and will readily react with CO₂.
Isomeric Aldehydes Poor regioselectivity during lithiation.Solution: The F atom is a much stronger directing group than the methyl group, so this is less common. However, ensure the temperature is kept at -78°C to maximize kinetic control of deprotonation at the C2 position.[2]
Debrominated Product (2-Fluoro-3-methylbenzaldehyde) Halogen-metal exchange followed by protonation during workup.Solution: This occurs when the organolithium attacks the bromine instead of the ortho-proton. Lowering the temperature and using a less aggressive base like Lithium diisopropylamide (LDA) can sometimes favor proton abstraction over exchange.

Troubleshooting Logic for Byproduct Formation

G cluster_byproducts start Significant Byproducts Observed (Analyze by GC-MS, NMR) byproduct1 Unreacted Starting Material? start->byproduct1 byproduct2 Debrominated Product? byproduct1->byproduct2 No sol1 Verify n-BuLi Titer Improve Anhydrous Technique byproduct1->sol1 Yes byproduct3 Isomeric Product? byproduct2->byproduct3 No sol2 Maintain Strict -78 °C Consider using LDA instead of n-BuLi byproduct2->sol2 Yes sol3 Confirm -78 °C Temperature Ensure slow addition of n-BuLi byproduct3->sol3 Yes

Caption: Decision tree for byproduct troubleshooting.

Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route for lab-scale synthesis of this compound?

For regiochemical precision on a lab scale, the directed ortho-lithiation of 1-bromo-4-fluoro-2-methylbenzene is the superior method.[4] The alternative, electrophilic bromination of 2-fluoro-3-methylbenzaldehyde, presents significant challenges with regioselectivity. The aldehyde group is a deactivating meta-director, while the fluorine and methyl groups are activating ortho-, para-directors. This complex interplay often leads to a mixture of isomers that are difficult to separate. The ortho-lithiation route leverages the powerful and unambiguous directing effect of the fluorine atom to install the formyl group at the desired position with high fidelity.

Q2: How do the directing group effects of Fluorine and Methyl influence the ortho-lithiation?

In Directed ortho-Metalation (DoM), a heteroatom substituent directs the deprotonation to its ortho position. This occurs through coordination of the organolithium reagent with the directing group, lowering the activation energy for the proton abstraction at the adjacent site.[5]

  • Fluorine: As a highly electronegative atom, fluorine is a potent inductive electron-withdrawing group, which increases the acidity of the ortho-protons. This makes it an excellent directing group for lithiation.[1]

  • Methyl: The methyl group is a weak activating group and is not a significant directing group for metalation.

Therefore, in 1-bromo-4-fluoro-2-methylbenzene, the fluorine atom at C4 unequivocally directs the lithiation to the C5 position, leading to the desired precursor for this compound.

Q3: What are the key safety precautions when handling organolithium reagents like n-BuLi?

n-Butyllithium is a pyrophoric reagent that can ignite spontaneously on contact with air or moisture. Strict safety protocols are mandatory.

  • Inert Atmosphere: Always handle n-BuLi under an inert atmosphere (Argon or Nitrogen) using syringe and cannula techniques. Never work with it in an open beaker.

  • Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, safety glasses with side shields, and appropriate gloves.

  • Quenching: Never quench large amounts of n-BuLi with water. For residual amounts in syringes or flasks, rinse with a less reactive solvent like isopropanol first, followed by ethanol, and then water, typically at low temperatures.

  • Fire Extinguisher: Have a Class D fire extinguisher (for combustible metals) readily accessible. Do NOT use a water or CO₂ extinguisher on an organolithium fire.

Q4: Which analytical techniques are best for in-process monitoring and final product characterization?

A multi-faceted approach is recommended for robust analysis:

  • Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative in-process monitoring to track the consumption of starting material and the appearance of the product. A typical mobile phase would be a mixture of hexanes and ethyl acetate.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile byproducts and confirming the mass of the desired product. It can also provide a semi-quantitative measure of purity.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for accurate quantitative analysis of purity and yield. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point for method development.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structural confirmation of the final product. The chemical shifts, coupling constants, and integration will verify the substitution pattern on the aromatic ring.[7]

References

Technical Support Center: 5-Bromo-2-fluoro-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Bromo-2-fluoro-3-methylbenzaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists to address common challenges associated with the handling, storage, and use of this versatile synthetic intermediate. Our goal is to provide you with the expertise and practical solutions to ensure the integrity of your material and the success of your experiments.

I. Understanding the Challenge: The Inherent Reactivity of Aromatic Aldehydes

This compound is a valuable building block in pharmaceutical and materials science research.[1] However, like most aromatic aldehydes, it is susceptible to degradation, primarily through autoxidation. This process, often accelerated by exposure to atmospheric oxygen and light, converts the aldehyde to its corresponding carboxylic acid, 5-bromo-2-fluoro-3-methylbenzoic acid.[2][3]

This transformation is not merely a matter of decreased purity; the presence of the carboxylic acid impurity can have significant downstream consequences:

  • Altered Reactivity: It can interfere with subsequent reactions, poisoning catalysts or participating in unwanted side reactions.[4]

  • Inaccurate Stoichiometry: The effective concentration of the aldehyde is reduced, leading to lower yields and challenges in reaction optimization.

  • Analytical Complications: The impurity can complicate the analysis of reaction mixtures and final products.

This guide provides a systematic approach to mitigating these issues through proper handling, storage, and, when necessary, purification.

II. Troubleshooting Guide & FAQs

This section addresses common observations and questions from users.

Frequently Asked Questions (FAQs)

Q1: My freshly opened bottle of this compound contains a white crystalline precipitate. What is it and is the material still usable?

A1: The white precipitate is almost certainly the oxidation product, 5-bromo-2-fluoro-3-methylbenzoic acid. This occurs due to gradual exposure to air during previous handling or long-term storage. The material can often be salvaged by following the purification protocol outlined in Section V, Protocol 1 . However, for reactions highly sensitive to acidic impurities, using a fresh, unopened bottle is recommended.

Q2: I noticed the aldehyde, which is typically a light yellow oil or low-melting solid, has darkened over time. What causes this?

A2: The darkening of benzaldehydes can be attributed to the formation of polymerized aromatic byproducts.[2] This process is often initiated by light and the presence of trace impurities, including the benzoic acid derivative.[2][5][6] While minor color change may not significantly impact all applications, it indicates that the material has been exposed to suboptimal storage conditions. Storing the aldehyde under an inert atmosphere and protected from light is crucial.

Q3: Can I use standard laboratory practices for handling this aldehyde?

A3: Due to its sensitivity to air, standard benchtop handling is not recommended for long-term storage or for quantitative applications.[7] Exposure to atmospheric oxygen will initiate the oxidation process.[2][3][8] For optimal results and to preserve the material's integrity, we strongly advise using air-sensitive techniques as detailed in Section V, Protocol 2 .

Q4: How should I properly store this compound to maximize its shelf-life?

A4: Proper storage is the most critical factor in preventing oxidation. A multi-faceted approach is required. Please refer to the summary table in Section III for detailed storage conditions. The key principles are exclusion of oxygen, protection from light, and temperature control.[9][10]

Q5: Are there any additives I can use to stabilize the aldehyde?

A5: Yes, the addition of radical inhibitors can effectively quench the autoxidation chain reaction. Antioxidants such as Butylated Hydroxytoluene (BHT), hydroquinone, or catechol can be added in small amounts (typically 50-200 ppm) to prolong the shelf-life, especially if the material will be stored for an extended period after opening.[4][11]

Troubleshooting Flowchart

If you encounter an issue with your this compound, follow this decision-making workflow to diagnose and resolve the problem.

G start Problem Observed with Aldehyde precipitate White Precipitate Observed? start->precipitate color_change Darkening or Color Change? precipitate->color_change No likely_acid Likely Benzoic Acid Impurity precipitate->likely_acid Yes bad_yield Poor Reaction Yield/Conversion? color_change->bad_yield No light_exposure Likely Light Exposure / Polymerization color_change->light_exposure Yes check_purity Verify Aldehyde Purity (e.g., NMR) bad_yield->check_purity Yes end Proceed with Experiment bad_yield->end No purify Purify Aldehyde (Protocol 1) likely_acid->purify reassess Re-evaluate Storage (Section III) purify->reassess reassess->end check_storage_light Store in Amber Vial / Dark (Section III) light_exposure->check_storage_light check_storage_light->end check_purity->purify Impurity Detected check_handling Review Handling Technique (Protocol 2) check_purity->check_handling Purity OK check_handling->end

Caption: Troubleshooting Decision Workflow for Aldehyde Issues.

III. Recommended Storage and Handling Protocols

Adherence to proper storage and handling protocols is the primary defense against aldehyde degradation.

Data Summary Table: Storage Conditions
ParameterRecommended ConditionRationale
Atmosphere Inert Gas (Argon or Nitrogen)Prevents contact with atmospheric oxygen, the primary driver of autoxidation.[12][13]
Temperature 2-8°CReduces the rate of chemical degradation and polymerization.
Light Exposure Amber glass vial or opaque containerProtects against photo-initiated oxidation and polymerization.[2][14]
Container Seal Tightly sealed cap with a PTFE liner or Sure/Seal™ bottleProvides a robust barrier against moisture and air ingress.[15]
Additives Optional: BHT or Hydroquinone (50-200 ppm)Acts as a radical scavenger to inhibit the autoxidation chain reaction for long-term storage.[4]

IV. The Mechanism of Autoxidation

Understanding the mechanism of degradation reinforces the importance of the recommended protocols. Benzaldehyde autoxidation proceeds via a free-radical chain reaction mechanism.

  • Initiation: An initiator (like a trace metal impurity or light) abstracts the aldehydic hydrogen to form a benzoyl radical.

  • Propagation: The benzoyl radical reacts rapidly with molecular oxygen (O₂) to form a benzoylperoxy radical. This peroxy radical then abstracts a hydrogen from another aldehyde molecule, forming perbenzoic acid and another benzoyl radical, thus propagating the chain.

  • Oxidation: The perbenzoic acid subsequently oxidizes a final molecule of the aldehyde to yield two molecules of benzoic acid.

This chain reaction means that a single initiation event can lead to the degradation of many aldehyde molecules, highlighting the critical need to exclude oxygen.[3][8]

V. Experimental Protocols

The following are step-by-step methodologies for key procedures.

Protocol 1: Purification of Oxidized this compound

This protocol removes the 5-bromo-2-fluoro-3-methylbenzoic acid impurity by converting it to its water-soluble sodium salt.

Materials:

  • Oxidized aldehyde sample

  • Diethyl ether or Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel, Erlenmeyer flasks, round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve the impure aldehyde in 3-5 volumes of diethyl ether or EtOAc in a separatory funnel.

  • Add an equal volume of saturated NaHCO₃ solution. Stopper the funnel and shake gently, venting frequently to release CO₂ gas produced from the acid-base reaction.

  • Allow the layers to separate. Drain the lower aqueous layer.

  • Wash the organic layer again with a fresh portion of saturated NaHCO₃ solution.

  • Wash the organic layer with one portion of brine to remove residual water-soluble components.

  • Drain the organic layer into an Erlenmeyer flask and dry over anhydrous MgSO₄ or Na₂SO₄ for 15-20 minutes.

  • Filter the solution to remove the drying agent and collect the filtrate in a pre-weighed round-bottom flask.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting pure aldehyde should be a clear, light-yellow oil or solid. Immediately place the purified material under an inert atmosphere (see Protocol 2) for storage.

Protocol 2: Handling and Dispensing under an Inert Atmosphere

This protocol describes the use of a Schlenk line or a glovebox to handle the air-sensitive aldehyde.[7][16]

Materials:

  • Schlenk line with dual vacuum/inert gas manifold or a nitrogen/argon-filled glovebox.[13]

  • Oven-dried glassware (Schlenk flasks, syringes, needles).[12]

  • Bottle of this compound (preferably a Sure/Seal™ bottle).[15]

  • Rubber septa.

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., at 120°C for at least 4 hours) and allowed to cool in a desiccator or under a stream of inert gas.[15]

  • Inerting the System: Assemble the reaction glassware and connect it to the Schlenk line. Perform at least three "evacuate-refill" cycles: apply vacuum to the system to remove air and then backfill with inert gas.[13]

  • Dispensing from a Sure/Seal™ Bottle: a. Secure the bottle. Pierce the septum with a needle connected to the inert gas line to create a positive pressure. b. Pierce the septum with a second, clean, dry needle attached to a gas-tight syringe. c. Slowly draw the desired volume of the aldehyde into the syringe. The positive pressure in the bottle will aid this process. d. Withdraw the syringe and immediately insert the needle into the septum of the prepared reaction flask. e. Dispense the aldehyde into the reaction vessel against a counter-flow of inert gas.

  • Storage of Aliquots: If you need to store a smaller portion, transfer it via syringe or cannula to a clean, dry, tared Schlenk flask that has been subjected to the evacuate-refill cycles.[16] Seal the flask, wrap the joint with paraffin film, and store under the conditions outlined in Section III .

Workflow for Inert Atmosphere Transfer

Caption: Step-by-step workflow for transferring the aldehyde.

VI. References

  • Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents Technical Bulletin AL-134. Retrieved from --INVALID-LINK--[12]

  • Wikipedia. (2023). Air-free technique. Retrieved from --INVALID-LINK--[13]

  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). Retrieved from --INVALID-LINK--[16]

  • Chemistry Stack Exchange. (2022). Why does benzaldehyde turn yellow?. Retrieved from --INVALID-LINK--[2]

  • Molecular Inorganic Chemistry, University of Amsterdam. (2008). Working with air and moisture sensitive compounds. Retrieved from --INVALID-LINK--[7]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from --INVALID-LINK--[15]

  • ECHEMI. (n.d.). What is the best solution to prevent the oxidation of Benzaldehyde.... Retrieved from --INVALID-LINK--[4]

  • ResearchGate. (n.d.). Influence of light intensity on the conversion of benzaldehyde. Retrieved from --INVALID-LINK--[5]

  • Benchchem. (n.d.). Synthesis routes of 5-Bromo-2-fluorobenzaldehyde. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Substrates that inhibit the autoxidation of benzaldehyde to benzoic acid. Retrieved from --INVALID-LINK--[17]

  • Pell Wall Blog. (2013). Aldehydes: identification and storage. Retrieved from --INVALID-LINK--[11]

  • Allan Chemical Corporation. (2023). Study: Impact of Aromatic Aldehydes on Fragrance Stability. Retrieved from --INVALID-LINK--[14]

  • Sankar, M., et al. (2014). The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol. Nature Communications, 5, 3332. Retrieved from --INVALID-LINK--[3]

  • Theodoropoulou, M. A., et al. (2020). Aldehydes as powerful initiators for photochemical transformations. Beilstein Journal of Organic Chemistry, 16, 888-914. Retrieved from --INVALID-LINK--[6]

  • MDPI. (2018). Inhibition of a Gold-Based Catalyst in Benzyl Alcohol Oxidation: Understanding and Remediation. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (2023). Safety Data Sheet - Aldehydes, n.o.s.. Retrieved from --INVALID-LINK--

  • Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetaldehyde. Retrieved from --INVALID-LINK--[9]

  • AccuStandard. (n.d.). The Proper Storage and Handling of Volatile Analytical Standards. Retrieved from --INVALID-LINK--[10]

  • ResearchGate. (n.d.). Scheme 21: Photolysis products of benzaldehyde (8) in different.... Retrieved from --INVALID-LINK--[18]

  • Sankar, M., et al. (2014). The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol. PubMed. Retrieved from --INVALID-LINK--[8]

  • Chem-Impex. (n.d.). 5-Bromo-2-fluorobenzaldehyde. Retrieved from --INVALID-LINK--[1]

  • PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 5-Bromo-2-fluorobenzaldehyde 97%. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 2-Bromo-5-fluorobenzaldehyde 96%. Retrieved from --INVALID-LINK--

References

Technical Support Center: Improving the Solubility of 5-Bromo-2-fluoro-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 5-Bromo-2-fluoro-3-methylbenzaldehyde (CAS No. 903875-64-9). This document provides in-depth troubleshooting and practical guidance for researchers, chemists, and drug development professionals who encounter solubility challenges with this versatile synthesis intermediate. Our approach is built on foundational chemical principles and field-proven laboratory techniques to ensure you can confidently prepare solutions for your experiments.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Molecule

This section addresses the fundamental properties of this compound that govern its solubility behavior.

Q1: What are the key physicochemical properties of this compound that influence its solubility?

Understanding the molecule's structure is the first step in predicting its behavior. The key features are an aromatic ring substituted with an aldehyde, a bromine atom, a fluorine atom, and a methyl group. These substituents create a molecule with mixed polarity. The electronegative oxygen, fluorine, and bromine atoms introduce significant polar character, while the benzene ring and methyl group contribute to its nonpolar, lipophilic nature. This balance dictates its affinity for different organic solvents.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 903875-64-9[1][2]
Molecular Formula C₈H₆BrFO[2]
Molecular Weight 217.04 g/mol [2]
Appearance Likely a solid at room temperature (based on similar substituted benzaldehydes)[3]
Predicted Polarity Moderately polarInferred from structure
Q2: What is the core principle I should follow when selecting a solvent for this compound?

The foundational principle of solubility is "like dissolves like."[4] This means that solutes tend to dissolve in solvents that have similar polarity and intermolecular forces. For this compound, its moderate polarity suggests it will be most soluble in moderately polar to polar organic solvents. It is unlikely to be soluble in highly nonpolar solvents like hexanes or highly polar protic solvents like water.

Q3: How do the individual bromo, fluoro, and methyl substituents affect solubility?

Each substituent plays a specific role:

  • Aldehyde Group (-CHO): This is the most polar part of the molecule, capable of hydrogen bonding as an acceptor and strong dipole-dipole interactions.

  • Fluoro (-F) and Bromo (-Br) Groups: These halogens are highly electronegative, creating polar C-F and C-Br bonds. This increases the molecule's overall polarity compared to an unsubstituted benzaldehyde.

  • Methyl Group (-CH₃): This is a nonpolar, electron-donating group that adds lipophilic (oil-loving) character to the molecule, slightly enhancing its solubility in less polar organic solvents.

The interplay of these groups means that solvents capable of dipole-dipole interactions are often the most effective.

Part 2: Troubleshooting Guide - From Problem to Solution

This section is designed as a practical, question-and-answer workflow to directly address common issues encountered in the lab.

Q4: My compound won't dissolve in my chosen solvent at room temperature. What are my immediate first steps?

If initial attempts to dissolve the compound by simple mixing or vortexing fail, the next steps involve increasing the kinetic energy of the system to overcome the compound's crystal lattice energy.

  • Gentle Heating: Warm the mixture in a water bath. For many organic compounds, a moderate increase in temperature (e.g., to 40-50 °C) significantly increases both the rate of dissolution and the solubility limit.[5]

  • Sonication: Place the vial in a bath sonicator. The high-frequency sound waves create cavitation bubbles that physically break apart the solid particles, increasing the surface area available for solvation and speeding up the dissolution process.

Causality Check: If the compound dissolves with heat but precipitates upon cooling, your solution was likely supersaturated at the higher temperature. This indicates you are near the solubility limit and may need to use a different solvent or a co-solvent system for stable, long-term solutions.

Q5: I've tried heating and sonication, but solubility is still poor. How do I logically select a better solvent?

A systematic solvent screening is the most efficient approach. The goal is to test a range of solvents with varying polarities. The diagram below provides a logical workflow for this process.

G start Start: Undissolved Compound polar_aprotic Test Polar Aprotic Solvents (e.g., Acetone, THF, DMF, DMSO) start->polar_aprotic dissolved_check1 Soluble? polar_aprotic->dissolved_check1 polar_protic Test Polar Protic Solvents (e.g., EtOH, MeOH, IPA) dissolved_check3 Soluble? polar_protic->dissolved_check3 less_polar Test Moderately Polar Solvents (e.g., DCM, Chloroform, Ethyl Acetate) dissolved_check2 Soluble? less_polar->dissolved_check2 dissolved_check1->less_polar No success Success: Solution Prepared dissolved_check1->success Yes dissolved_check2->polar_protic No dissolved_check2->success Yes dissolved_check3->success Yes failure Consider Co-Solvent System (See Q7) dissolved_check3->failure No

Caption: Troubleshooting workflow for solvent selection.

Table 2: Recommended Organic Solvents for Screening, Categorized by Polarity

CategorySolvent ExamplesRationale for Use
Polar Aprotic Acetone, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)High dipole moments effectively solvate polar functional groups. Often the best starting point.
Moderately Polar Dichloromethane (DCM), Chloroform, Ethyl AcetateBalances polar and nonpolar characteristics, matching the mixed nature of the target molecule.
Polar Protic Ethanol (EtOH), Methanol (MeOH), Isopropanol (IPA)Capable of hydrogen bonding, but may be less effective if the compound's lipophilic character is dominant.
Nonpolar Toluene, Hexanes, Diethyl EtherGenerally poor choices, but useful for confirming the compound's limited solubility in nonpolar media.
Q6: I need to prepare a stock solution for a biological assay, but the best organic solvents (like DMSO) are toxic to my cells at high concentrations. What should I do?

This is a classic challenge in drug development. The solution is to use a co-solvent system , where you dissolve the compound at a high concentration in a minimal amount of a "good" but potentially toxic solvent, and then dilute this stock into your final aqueous medium.[6]

The key is to ensure the final concentration of the organic solvent is below the tolerance level for your specific experiment (often <0.5% or <0.1% v/v).

Q7: What is the best practice for preparing a solution using a co-solvent system?

The goal is to avoid precipitation during the dilution step. The wrong technique can cause the compound to "crash out" of the solution. Follow the validated protocol below.

Part 3: Validated Experimental Protocols
Protocol 1: Step-by-Step Guide for Preparing a Stock Solution with a Co-Solvent

This protocol describes the standard method for preparing a high-concentration stock in an organic solvent (e.g., DMSO) for subsequent dilution into an aqueous buffer or cell culture medium.

  • Weigh Compound: Accurately weigh the required mass of this compound into a sterile, appropriate-sized glass vial.

  • Add Co-Solvent: Add the minimum volume of your chosen co-solvent (e.g., DMSO) required to create your desired high-concentration primary stock (e.g., 100 mM).

  • Ensure Complete Dissolution: Vortex the vial vigorously. If necessary, gently warm the vial or place it in a sonicator until the solution is completely clear, with no visible solid particles. This is your primary stock .

  • Perform Serial Dilution: To add the compound to your final aqueous medium, do not add the aqueous buffer to your concentrated stock. Instead, add a small volume of your primary stock to the larger volume of the final aqueous medium while vortexing the medium. This rapid dispersion helps prevent localized supersaturation and precipitation.

  • Final Observation: After dilution, inspect the final solution carefully. A perfectly clear solution indicates success. If you observe any cloudiness or precipitate, the solubility limit in the final co-solvent/aqueous mixture has been exceeded. You must either lower the final concentration or try a different solubilization strategy.

G cluster_solute Solute cluster_solvents Solvents solute This compound (Aryl Ring, -CH3 = Nonpolar) (C=O, C-F, C-Br = Polar) polar Polar Solvent (e.g., DMSO) (Strong Dipole) solute->polar Favorable Interaction 'Like Dissolves Like' nonpolar Nonpolar Solvent (e.g., Hexane) (Weak Dispersion Forces) solute->nonpolar Unfavorable Interaction (Insoluble)

Caption: The "Like Dissolves Like" principle for the target compound.

Part 4: Safety & Handling
Q8: What are the primary safety hazards associated with this compound and how should I handle it?

Based on safety data for structurally similar compounds like 5-Bromo-2-fluorobenzaldehyde, this chemical should be handled with care.

  • Hazards: It is classified as a skin, eye, and respiratory irritant.[7] Harmful if swallowed or in contact with skin.[8]

  • Handling Precautions:

    • Always handle this compound inside a chemical fume hood.[9]

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

    • Avoid breathing dust or vapors.[8]

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[9]

Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier before beginning any work.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 5-Bromo-2-fluoro-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for catalyst selection in cross-coupling reactions with 5-Bromo-2-fluoro-3-methylbenzaldehyde.

Welcome to the technical support guide for navigating the complexities of cross-coupling reactions with this compound. This substrate presents a unique combination of electronic and steric challenges: the electron-withdrawing fluoro and aldehyde groups activate the C-Br bond towards oxidative addition, but the ortho-fluoro and ortho-methyl groups introduce significant steric hindrance. The aldehyde functionality also requires careful consideration of base and temperature to avoid side reactions.

This guide is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting guides to provide you with the rationale behind catalyst selection and reaction optimization, ensuring a higher probability of success in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in cross-coupling reactions?

A1: The main challenges are twofold:

  • Steric Hindrance: The methyl group and fluorine atom ortho to the bromine atom create a sterically congested environment. This makes the crucial initial step, oxidative addition of the palladium catalyst to the carbon-bromine bond, difficult.[1][2]

  • Functional Group Compatibility: The benzaldehyde group is sensitive to certain reaction conditions. Strong bases can promote unwanted side reactions, and high temperatures can lead to decomposition.

Q2: What is the general principle for selecting a palladium catalyst and ligand for this substrate?

A2: To overcome the steric barrier, the catalyst system must be highly active. This is typically achieved by using a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with a bulky, electron-rich phosphine ligand.[3][4] These ligands, often referred to as Buchwald ligands (e.g., XPhos, SPhos, tBuBrettPhos), facilitate the formation of a highly reactive, monoligated L-Pd(0) species that can more easily access the sterically hindered C-Br bond.[4][5] Using pre-formed palladium precatalysts that incorporate these ligands (e.g., XPhos Pd G3) is often a reliable and convenient approach.[6]

Q3: My reaction is not working. Before changing the catalyst, what simple parameters should I check?

A3: Before undertaking a complex re-optimization, verify the following:

  • Inert Atmosphere: Catalyst inactivation by oxygen is a primary cause of failure.[7] Ensure your reaction setup is rigorously purged with an inert gas (Argon or Nitrogen) and that all solvents have been properly degassed.[7]

  • Reagent Quality: Use fresh, high-purity reagents. Boronic acids can degrade over time, and bases can absorb moisture.[2]

  • Base Solubility: Poor solubility of an inorganic base can stall a reaction.[8] Ensure the base is finely powdered and the solvent system facilitates at least partial dissolution.

Catalyst Selection & Troubleshooting by Reaction Type

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. For this compound, success hinges on promoting efficient oxidative addition and transmetalation without degrading the starting material or boronic acid partner.

Q: My Suzuki coupling yield is low or zero. What catalyst system should I start with?

A: For a sterically hindered aryl bromide like this, a standard catalyst like Pd(PPh₃)₄ may be ineffective. A more potent system is required.

  • Recommended Starting Point: Use a combination of a Pd(II) precatalyst like Pd(OAc)₂ (2 mol%) with a bulky, electron-rich monophosphine ligand like SPhos or XPhos (4 mol%).[2] Alternatively, a pre-formed palladacycle precatalyst provides a reliable entry point.

  • Rationale: These bulky ligands promote the crucial oxidative addition step and can accelerate the final reductive elimination, increasing overall catalytic turnover.[2][3]

Q: I am observing significant amounts of a side product where the bromine atom is replaced by hydrogen (hydrodehalogenation). What causes this and how can I fix it?

A: Hydrodehalogenation occurs when the palladium intermediate reacts with a hydride source in the reaction mixture instead of the organoboron reagent.[9]

  • Cause: This can be promoted by an inefficient catalyst system or certain bases and solvents.

  • Solution:

    • Switch to a More Efficient Ligand: Using a highly active ligand like SPhos or XPhos often favors the desired cross-coupling pathway over dehalogenation.[7]

    • Optimize the Base: Try switching to a milder base. While strong bases can be effective, they can sometimes promote side reactions. K₃PO₄ or Cs₂CO₃ are excellent choices for sensitive substrates.[2]

    • Lower the Temperature: Running the reaction at the lowest temperature that still allows for a reasonable rate can minimize this side reaction.[2]

Q: My starting boronic acid is decomposing, leading to homocoupling or protodeboronation. How can I prevent this?

A: Protodeboronation (replacement of the -B(OH)₂ group with hydrogen) is a common side reaction, especially with electron-deficient or heteroaromatic boronic acids, and is often accelerated by harsh basic conditions and high temperatures.[2]

  • Solutions:

    • Use a Milder Base: Switch from a strong base like an alkoxide to a carbonate (Cs₂CO₃) or phosphate (K₃PO₄).[2]

    • Use a Boronic Ester: Convert the boronic acid to a more stable pinacol (BPin) or MIDA ester. These are more resistant to protodeboronation.[2]

    • Control Water Content: While a small amount of water is often beneficial in Suzuki couplings, excess water in combination with a strong base can accelerate decomposition. Use a well-defined solvent system like Dioxane/H₂O (4:1).[2]

ComponentRecommendationRationale
Pd Source Pd(OAc)₂ (2 mol%) or XPhos Pd G3 (2 mol%)Provides the active Pd(0) species. Precatalysts offer convenience.
Ligand SPhos or XPhos (2-4 mol%)Bulky, electron-rich ligand to overcome steric hindrance.[2]
Base K₃PO₄ or Cs₂CO₃ (2-3 equiv.)Effective bases with good functional group tolerance.[2][10]
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/H₂OCommon solvent systems that balance solubility and reactivity.[10][11]
Temperature 80-100 °CSufficient thermal energy to overcome activation barriers.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[12][13] The choice of catalyst, ligand, and base is highly dependent on the nature of the amine coupling partner and the need to preserve the aldehyde group.

Q: I am trying to couple a primary aliphatic amine, but I am getting low yield and significant hydrodehalogenation. What is going wrong?

A: Primary aliphatic amines are prone to causing an undesired side reaction called β-hydride elimination from the palladium-amide intermediate.[4] This regenerates the amine and produces a palladium-hydride species, which leads to hydrodehalogenation of the aryl bromide.

  • Solution: The ligand choice is critical to suppress this pathway. Use sterically demanding bidentate phosphine ligands like Josiphos or bipyrazole-based bulky monodentate phosphine ligands (e.g., BippyPhos).[4] For this specific substrate, a modern bulky monophosphine ligand like tBuBrettPhos, which is known to be effective for coupling primary amines, is an excellent choice.[4]

  • Rationale: These ligands create a sterically crowded coordination sphere around the palladium center, which disfavors the conformation required for β-hydride elimination and promotes the desired C-N reductive elimination.[14]

Q: The strong base required for the reaction (e.g., NaOtBu) seems to be decomposing my aldehyde. What are my options?

A: This is a very common issue. Strong alkoxide bases can act as nucleophiles or promote aldol-type side reactions with the aldehyde.

  • Solutions:

    • Switch to a Weaker Base: Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be effective, although they may require higher temperatures or longer reaction times.[8][15]

    • Use a Soluble Organic Base: In some cases, soluble organic bases can be employed, which may offer milder conditions.[16]

    • Protect the Aldehyde: As a last resort, the aldehyde can be protected as an acetal, which is stable to the basic conditions. The acetal can be removed after the coupling reaction.

cluster_0 Select Amine Type cluster_1 Recommended Ligand Class cluster_2 Base Selection Strategy AmineType What is your Amine Nucleophile? Primary Primary Amine (Aliphatic/Aromatic) AmineType->Primary Primary Secondary Secondary Amine (Acyclic/Cyclic) AmineType->Secondary Secondary Hindered Sterically Hindered Amine AmineType->Hindered Hindered BaseWeak Start with K₃PO₄ or Cs₂CO₃ (Preserves Aldehyde) Primary->BaseWeak Secondary->BaseWeak Hindered->BaseWeak BaseStrong If no reaction, consider NaOtBu (Risk of side reactions) BaseWeak->BaseStrong Optimization Path

Caption: Decision tree for ligand and base selection in Buchwald-Hartwig amination.

Sonogashira & Heck Couplings

While less common for this specific scaffold in early drug discovery, Sonogashira (C-C alkyne coupling) and Heck (C-C alkene coupling) reactions are valuable tools.

Q: What are the key considerations for a Sonogashira coupling with this substrate?

A: For electron-deficient aryl bromides, standard Sonogashira conditions may be sluggish.[17]

  • Catalyst: Use a high-activity palladium precatalyst with a bulky, electron-rich phosphine ligand.

  • Copper Co-catalyst: While traditional Sonogashira reactions use a copper(I) co-catalyst, this can sometimes lead to alkyne homocoupling (Glaser coupling). Consider starting with copper-free conditions.

  • Base/Solvent: An amine base like triethylamine or diisopropylethylamine, often used as the solvent or co-solvent, is standard.[17]

  • Temperature: Elevated temperatures (60-100 °C) or microwave irradiation may be necessary to drive the reaction to completion.[17][18]

Q: What catalyst system is recommended for a Heck coupling?

A: The Heck reaction is catalyzed by palladium complexes and requires a base.[19][20]

  • Catalyst: Pd(OAc)₂ or PdCl₂ are common precatalysts.[19] Triphenylphosphine is a standard ligand, but for this hindered substrate, a bulkier phosphine or an N-heterocyclic carbene (NHC) ligand may improve yields.

  • Base: An inorganic base like K₂CO₃ or an organic amine base like triethylamine is typically used to neutralize the HBr generated in the reaction.[19]

  • Stereoselectivity: The Heck reaction generally provides the trans substituted alkene with high selectivity.[20]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general starting point and should be optimized for each specific boronic acid partner.

  • Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and finely powdered K₃PO₄ (2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive pressure of argon, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%). Then, add the degassed solvent system (e.g., 1,4-Dioxane/Water 4:1, to achieve a concentration of ~0.1 M).

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is a general starting point for coupling with a secondary amine.

  • Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (e.g., tBuBrettPhos Pd G3, 2 mol%) and Cs₂CO₃ (1.5 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive pressure of argon, add a solution of this compound (1.0 equiv.) in degassed toluene. Then, add the amine (1.2 equiv.).

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Start Low Yield or No Reaction CheckBasics Check Inert Atmosphere & Reagent Quality Start->CheckBasics ChangeLigand Increase Ligand Bulk/ Electron-Donating Ability (e.g., PPh₃ -> SPhos) CheckBasics->ChangeLigand If basics are OK ChangeBase Screen Bases (e.g., K₂CO₃ -> K₃PO₄ -> NaOtBu) ChangeLigand->ChangeBase ChangeSolvent Change Solvent (e.g., Toluene -> Dioxane) ChangeBase->ChangeSolvent IncreaseTemp Increase Temperature (in 10 °C increments) ChangeSolvent->IncreaseTemp Result Improved Yield? IncreaseTemp->Result Result->ChangeLigand No, restart screen End Reaction Optimized Result->End Yes

Caption: A systematic workflow for troubleshooting low-yield cross-coupling reactions.

References

Technical Support Center: Reaction Monitoring for 5-Bromo-2-fluoro-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring reactions involving 5-Bromo-2-fluoro-3-methylbenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions for both Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) analyses. Our focus is on delivering practical, field-tested insights grounded in solid scientific principles to help you navigate the nuances of your experiments.

Introduction to Reaction Monitoring of this compound

This compound is a key building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its halogenated and substituted benzaldehyde structure presents unique challenges and opportunities in reaction monitoring. Accurate tracking of the consumption of this starting material and the formation of products is critical for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final compound.[2] This guide will address common issues encountered when using TLC for rapid, qualitative checks and LC-MS for sensitive, quantitative analysis.

Thin-Layer Chromatography (TLC) Monitoring

TLC is an indispensable tool for its simplicity, speed, and cost-effectiveness in monitoring reaction progress.[3] It provides a real-time snapshot of the reaction, allowing for quick decisions on reaction times and conditions.[4][5]

Core Protocol: Setting Up a TLC Analysis
  • Plate Preparation : Use silica gel 60 F₂₅₄ plates. If needed, activate them by heating at 80-100°C for 10-15 minutes to remove moisture.[2]

  • Spotting : With a pencil, lightly draw a baseline ~1 cm from the bottom of the plate.[6] Use a capillary tube to spot the starting material, a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture in separate lanes.[4][5]

  • Eluent Selection : The choice of the mobile phase (eluent) is crucial. A common starting point for aromatic aldehydes is a mixture of a non-polar and a moderately polar solvent.[7][8]

    • Recommended Starting System : Hexane:Ethyl Acetate (9:1 v/v).

    • Optimization : Adjust the ratio to achieve a retention factor (Rf) for the starting material between 0.2 and 0.8.[7] If spots are too high (high Rf), decrease the polarity (increase hexane). If spots are too low (low Rf), increase the polarity (increase ethyl acetate).[7]

  • Development : Place the spotted plate in a developing chamber saturated with the eluent, ensuring the baseline is above the solvent level. Allow the solvent front to travel up the plate.[2]

  • Visualization : After development, dry the plate and visualize the spots under a UV lamp (254 nm).[9] Aromatic compounds like this compound and its derivatives will typically appear as dark spots.[9] Staining with agents like p-anisaldehyde can also be used for visualization, especially for non-UV active products.[10]

TLC Troubleshooting FAQs

Q1: My spots are streaking down the plate instead of forming tight circles. What's wrong?

A1: Spot streaking is a common issue that can obscure results. The primary causes are:

  • Sample Overloading : The most frequent cause is applying too much sample to the plate.[11] Try diluting your reaction aliquot further before spotting.

  • Highly Polar Compounds : The aldehyde or potential products might be interacting too strongly with the polar silica gel. Adding a small amount of a slightly more polar solvent (like a few drops of methanol) or a modifier like acetic acid (for acidic compounds) or triethylamine (for basic compounds) to your eluent can often resolve this.[3][10]

  • Inappropriate Solvent System : If the polarity of your eluent is not optimized, it can lead to poor spot morphology.[11] Re-evaluate your solvent system based on the polarity of your expected product.

Q2: My starting material and product spots are too close together (poor resolution). How can I separate them?

A2: Achieving good separation is key to accurately monitoring the reaction.

  • Adjust Solvent Polarity : This is the first and most effective step. Try a less polar solvent system (e.g., increasing the proportion of hexane to ethyl acetate). This will generally increase the interaction with the silica gel and improve separation for compounds with small polarity differences.[7]

  • Try a Different Solvent System : If adjusting polarity doesn't work, switch to a different solvent combination. For example, dichloromethane/hexane or toluene/ethyl acetate might offer different selectivity.[8][12]

  • Use a Co-spot : A co-spot, where you spot both the starting material and the reaction mixture in the same lane, is crucial here. If the spots resolve into two distinct spots, you have separation. If they merge into a single elongated spot, they are not resolved.[13]

Q3: I don't see any spots on my TLC plate after development.

A3: This can be alarming, but it's usually solvable.

  • Concentration is Too Low : The compounds in your reaction mixture may be too dilute to be detected. Try spotting the same location multiple times, allowing the solvent to dry between applications, to concentrate the sample on the plate.[10][11]

  • Compound is Not UV-Active : While this compound is UV-active, your product might not be.[9] Use a chemical stain for visualization. A potassium permanganate (KMnO₄) stain is a good general-purpose choice for visualizing many organic compounds.[9]

  • Volatility : Your compound of interest might be volatile and could have evaporated from the plate during drying.[10] This is less likely with this specific benzaldehyde but is a possibility to consider.

Q4: The Rf values are inconsistent between different runs.

A4: Reproducibility is essential for reliable monitoring.

  • Chamber Saturation : Ensure the TLC chamber is properly saturated with the eluent vapor before placing the plate inside. A piece of filter paper lining the chamber can help with this.

  • Solvent Composition Changes : Solvents can evaporate at different rates from your eluent mixture, changing its composition over time. Always use fresh eluent for each run.[3][11]

  • Plate Quality : Use plates from the same manufacturer and batch to minimize variability in the stationary phase.

Workflow for TLC Analysis

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_vis Visualization & Analysis Prep Prepare Eluent & TLC Plate Spot Spot SM, Co-spot, Rxn Mixture Prep->Spot Develop Develop Plate in Saturated Chamber Spot->Develop Dry Dry Plate Develop->Dry Visualize Visualize under UV (254 nm) Dry->Visualize Analyze Analyze Spot Disappearance/Appearance Visualize->Analyze

Caption: A streamlined workflow for TLC reaction monitoring.

Liquid Chromatography-Mass Spectrometry (LC-MS) Monitoring

For more precise, quantitative analysis and confirmation of product identity, LC-MS is the method of choice.[14] It combines the separation power of HPLC with the mass detection capabilities of MS, providing retention time and mass-to-charge ratio (m/z) data.

Core Protocol: Setting Up an LC-MS Analysis
  • Sample Preparation : Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., acetonitrile or methanol). Filter the sample through a 0.22 or 0.45 µm syringe filter before injection to prevent clogging the system.[2]

  • Chromatographic Conditions :

    • Column : A C18 reverse-phase column is a standard choice for compounds of this polarity.

    • Mobile Phase : Use LC-MS grade solvents. A typical mobile phase consists of:

      • Solvent A: Water with 0.1% formic acid

      • Solvent B: Acetonitrile or Methanol with 0.1% formic acid[15][16]

      • Formic acid aids in the ionization of the analyte in the MS source.

    • Gradient : A gradient elution is often necessary to separate the starting material from the product and any impurities. A typical gradient might be: 5% B to 95% B over 10 minutes.

  • Mass Spectrometry Conditions :

    • Ionization Mode : Electrospray Ionization (ESI) is commonly used. Given the structure, both positive and negative ion modes should be evaluated, though positive mode is often successful for aldehydes.

    • Detection : Monitor for the expected m/z of the starting material (C₈H₆BrFO, exact mass: ~215.96) and the expected product(s). Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (M+ and M+2) will be observed for all bromine-containing species.[17][18][19] This is a powerful diagnostic tool.

LC-MS Troubleshooting FAQs

Q1: I'm seeing a very weak or no signal for my compound of interest.

A1: Low signal intensity is a frequent challenge in LC-MS.

  • Ionization Suppression : Components of the reaction mixture (salts, non-volatile buffers) can suppress the ionization of your analyte in the ESI source.[20] Ensure your sample is sufficiently diluted and that any non-volatile reagents from the reaction are removed during workup before analysis.

  • Incorrect Ionization Mode : Your compound may ionize more efficiently in negative mode than in positive mode, or vice versa. Run the analysis in both modes to determine the optimal setting.

  • Mobile Phase pH : The pH of the mobile phase can significantly affect ionization efficiency. The addition of 0.1% formic acid generally promotes protonation for positive mode ESI. For negative mode, a small amount of a volatile base like ammonium hydroxide might be beneficial, but check for compatibility with your column and system.[15]

  • Source Contamination : A dirty MS source can lead to a dramatic drop in sensitivity.[21] Follow the manufacturer's protocol for cleaning the ion source.

Q2: My chromatographic peaks are broad or tailing.

A2: Poor peak shape can compromise resolution and quantification.

  • Column Issues : The column may be contaminated or degraded. Flushing the column or replacing it may be necessary. Column overload can also cause peak fronting.[20]

  • Secondary Interactions : The analyte may be having secondary interactions with the stationary phase. Modifying the mobile phase, such as changing the organic solvent or the pH, can mitigate these effects.

  • Incompatible Sample Solvent : If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. Try to dissolve the sample in the initial mobile phase if possible.

Q3: I see the correct mass, but the isotopic pattern for bromine is incorrect.

A3: The bromine isotopic pattern is a reliable indicator.

  • Co-elution : An impurity or another compound may be co-eluting with your analyte, distorting the isotopic pattern. Improve the chromatographic separation by adjusting the gradient or changing the mobile phase composition.[20]

  • Saturated Detector : If the signal is too intense, the detector can become saturated, leading to a non-quantitative representation of the isotopic peaks. Dilute your sample and re-inject.

Q4: I'm observing unexpected adducts in my mass spectrum (e.g., [M+Na]⁺, [M+K]⁺).

A4: Adduct formation is common in ESI-MS.

  • Source of Contamination : Sodium and potassium ions are ubiquitous and can come from glassware, solvents, or the sample itself. While often unavoidable, their presence can sometimes be reduced by using high-purity solvents and clean sample vials.

  • Mobile Phase Additives : Using ammonium formate or ammonium acetate instead of sodium or potassium-based buffers can help promote the formation of the desired [M+H]⁺ or [M+NH₄]⁺ adducts.

Troubleshooting Logic for LC-MS Analysis

LCMS_Troubleshooting cluster_peak Peak Issues cluster_mass Mass Spectrum Issues Start LC-MS Issue Detected NoPeak No / Weak Peak Start->NoPeak BadShape Broad / Tailing Peak Start->BadShape WrongIsotope Incorrect Isotope Pattern Start->WrongIsotope Adducts Unexpected Adducts Start->Adducts Sol1 Sol1 NoPeak->Sol1 Check Ionization Mode & Source Cleanliness Sol2 Sol2 NoPeak->Sol2 Address Ion Suppression (Dilute Sample) Sol3 Sol3 BadShape->Sol3 Optimize Chromatography (Gradient, Solvent) Sol4 Sol4 BadShape->Sol4 Check Column Health & Sample Solvent Sol5 Sol5 WrongIsotope->Sol5 Improve Separation (Resolve Co-elution) Sol6 Sol6 WrongIsotope->Sol6 Check for Detector Saturation (Dilute Sample) Sol7 Sol7 Adducts->Sol7 Use High Purity Solvents Sol8 Sol8 Adducts->Sol8 Use Volatile Buffers (e.g., Ammonium Formate)

Caption: A decision tree for troubleshooting common LC-MS issues.

Data Summary Tables

Table 1: Recommended Starting Conditions for TLC

ParameterRecommendationRationale
Stationary Phase Silica Gel 60 F₂₅₄Standard polar stationary phase suitable for a wide range of organic compounds.[8]
Mobile Phase Hexane:Ethyl Acetate (9:1 v/v)Good starting polarity for separating moderately polar aromatic compounds.[7][8]
Visualization UV Lamp (254 nm)Aromatic rings are strongly UV-absorbent, allowing for non-destructive visualization.[9]
Key Metric (Rf) 0.2 - 0.8Optimal range for achieving good separation and reliable results.[7]

Table 2: Recommended Starting Conditions for LC-MS

ParameterRecommendationRationale
Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 2.6 µm)Provides good retention and separation for halogenated aromatic compounds.
Mobile Phase A Water + 0.1% Formic AcidPromotes protonation for positive mode ESI and provides a protic environment.[15]
Mobile Phase B Acetonitrile + 0.1% Formic AcidCommon organic modifier for reverse-phase chromatography.[15]
Ionization Mode ESI Positive & Negative (initial screen)Ensures detection regardless of which mode provides better sensitivity.
Key Diagnostic M+ / M+2 Isotope PatternThe ~1:1 ratio for ⁷⁹Br and ⁸¹Br provides confident identification of bromine-containing species.[17][18]

References

Technical Support Center: Column Chromatography for Benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Purifying Benzaldehyde Derivatives

Benzaldehyde and its derivatives are foundational building blocks in organic synthesis, crucial for pharmaceuticals, fragrances, and specialty chemicals. However, their purification by column chromatography presents unique challenges. The aldehyde functional group is susceptible to oxidation, and its polarity requires careful selection of chromatographic conditions to achieve effective separation from byproducts and starting materials.[1][2] Furthermore, the inherent acidity of common stationary phases like silica gel can lead to unwanted side reactions, such as acetal formation or degradation, complicating the purification process.[3][4][5]

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals. It offers field-proven insights, detailed protocols, and robust troubleshooting strategies to navigate the complexities of purifying these valuable compounds, ensuring high purity and yield.

Fundamental Principles: Key Choices in Chromatography

The success of any chromatographic separation hinges on the interplay between the analyte, the stationary phase, and the mobile phase. Understanding these components is critical for developing a robust purification method.

Stationary Phase Selection

The stationary phase is the solid adsorbent packed into the column. Its surface properties dictate the strength of interaction with the compounds in your mixture.

Stationary PhaseKey Characteristics & Best Use CasesConsiderations for Benzaldehydes
Silica Gel (SiO₂) Most Common. Highly polar surface with acidic silanol (Si-OH) groups. Excellent for separating compounds with varying polarity.The acidic nature can cause degradation or oxidation of sensitive aldehydes.[3] This can be mitigated by adding a small amount of a basic modifier like triethylamine (TEA) to the mobile phase.[4][5]
Alumina (Al₂O₃) Available in acidic, neutral, and basic forms. A good alternative when silica gel causes compound degradation.Neutral alumina is often the preferred choice for acid-sensitive aldehydes to avoid the issues seen with silica gel.[4]
Reversed-Phase (e.g., C18) Non-polar stationary phase where the silica surface is functionalized with long alkyl chains. Used with polar mobile phases (e.g., water/acetonitrile).Primarily used in High-Performance Liquid Chromatography (HPLC) for analytical separations, but can be used in preparative scale for certain applications.[6][7]

Expert Insight: For routine purifications, silica gel remains the workhorse due to its versatility and cost-effectiveness. However, always first assess the stability of your benzaldehyde derivative on a small scale using a Thin Layer Chromatography (TLC) plate. If you observe streaking or the appearance of new spots after letting the spotted TLC plate sit for 20-30 minutes before elution, your compound may be degrading on the silica. In such cases, switching to neutral alumina or deactivating the silica gel is recommended.[8]

Mobile Phase (Eluent) Selection

The mobile phase is the solvent system that flows through the stationary phase, carrying the sample mixture with it. The polarity of the eluent is the most critical parameter to adjust for achieving separation.

The Principle of Elution: In normal-phase chromatography (with a polar stationary phase like silica), non-polar compounds have weaker interactions with the stationary phase and are carried along more quickly by the mobile phase, thus eluting first.[9] Polar compounds interact more strongly, move more slowly, and elute later.[10][11]

Developing the Right Solvent System: The ideal solvent system is almost always a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or diethyl ether).[12][13] The goal is to find a ratio that provides good separation of the desired compound from its impurities.

Using TLC as a Guide: Thin Layer Chromatography (TLC) is an indispensable tool for quickly determining the optimal solvent system before committing to a full column.[14][15] The target Retention Factor (Rf) for the desired compound on a TLC plate should be approximately 0.3 .[4][16] This Rf value generally ensures that the compound will elute from the column in a reasonable volume of solvent, with good separation from impurities.

Common Solvents (Eluotropic Series - Increasing Eluting Power on Silica Gel):

SolventPolarity
Hexane / Petroleum EtherVery Low
TolueneLow
Dichloromethane (DCM)Medium
Diethyl EtherMedium
Ethyl Acetate (EtOAc)Medium-High
AcetoneHigh
Ethanol / MethanolVery High

Experimental Workflow & Protocols

This section outlines a systematic approach, from initial analysis to final purification.

Workflow for Purifying Benzaldehyde Derivatives

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Column Preparation cluster_2 Phase 3: Elution & Analysis Crude Crude Reaction Mixture TLC Run TLC Plates in Various Solvent Systems (e.g., Hex/EtOAc) Crude->TLC Optimize Optimize Solvent Ratio to achieve Rf ≈ 0.3 for Target Compound TLC->Optimize Pack Pack Column with Stationary Phase (e.g., Silica Gel Slurry) Optimize->Pack Load Load Sample (Wet or Dry Loading) Pack->Load Elute Elute with Solvent System Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions & Evaporate Solvent Analyze->Combine Purified Purified Combine->Purified Final Product

Caption: A systematic workflow for purification.

Protocol 1: Column Packing (Wet Slurry Method)

This method is generally preferred as it minimizes the chances of trapping air bubbles or creating cracks in the stationary phase bed.[17]

  • Preparation: Select a column of appropriate size. Place a small plug of cotton or glass wool at the bottom, just enough to cover the stopcock hole. Add a ~1 cm layer of sand.[16]

  • Make the Slurry: In a beaker, mix the silica gel with your initial, least polar eluent (e.g., 95:5 hexanes:ethyl acetate) until you have a pourable, milkshake-like consistency.

  • Packing: Clamp the column vertically. Pour the slurry into the column in a single, continuous motion if possible. Use a funnel to help.

  • Settling: Gently tap the side of the column with a piece of rubber tubing to help the silica pack down evenly. Open the stopcock to drain some solvent, but never let the solvent level drop below the top of the silica bed. [16]

  • Finalize: Once the silica has settled into a stable bed, add another ~1 cm layer of sand on top to protect the surface from being disturbed during sample and solvent addition.[12]

Protocol 2: Sample Loading
A. Wet Loading (for samples that dissolve easily in the eluent)
  • Dissolve your crude product in the minimum amount of the mobile phase.[18]

  • Using a pipette, carefully add the sample solution to the top of the silica bed, allowing it to spread evenly over the sand layer.

  • Open the stopcock and drain the solvent until the sample has been fully adsorbed onto the top of the silica bed (the solvent level just meets the top of the sand).

  • Carefully add a few milliliters of fresh eluent, and again drain it down to the top of the sand. Repeat this step once more to ensure the entire sample is loaded in a tight, narrow band.[18]

B. Dry Loading (for samples with poor solubility in the eluent)
  • Dissolve your crude product in a suitable low-boiling-point solvent (like dichloromethane or acetone).

  • Add a small amount of silica gel (approx. 5-10 times the mass of your sample) to this solution.

  • Carefully remove the solvent using a rotary evaporator until you are left with a dry, free-flowing powder of silica gel coated with your sample.[18]

  • Carefully pour this powder onto the top of the packed column.

  • Gently tap the column to settle the powder and cover with a layer of sand.

Troubleshooting Guide

Even with careful planning, issues can arise. This section addresses common problems in a Q&A format.

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield / Product Decomposition The aldehyde is sensitive to the acidic silica gel.1. Deactivate Silica: Add 0.5-1% triethylamine (TEA) to your eluent.[5][19] 2. Switch Stationary Phase: Use neutral alumina instead of silica gel.[4]
Poor Separation of Spots The polarity of the mobile phase is incorrect.1. Re-optimize with TLC: If spots are too close together, try a less polar solvent system. If they are all at the baseline, try a more polar one.[12] 2. Use a Gradient: Start with a low-polarity eluent and gradually increase the percentage of the more polar solvent. This can help separate compounds with very different polarities.[15]
Streaking or Tailing of the Product Band 1. Column Overload: Too much sample was loaded. 2. Poor Packing: The column has cracks or channels. 3. Insolubility: The compound is not very soluble in the eluent.1. Use more stationary phase for the amount of sample or reduce the sample amount. 2. Repack the column carefully. 3. Try dry loading the sample. If streaking persists, a different solvent system may be needed.[1]
Product Elutes Too Quickly (High Rf) The mobile phase is too polar.Decrease the proportion of the polar solvent in your eluent mixture (e.g., move from 4:1 Hex/EtOAc to 9:1 Hex/EtOAc).
Product Takes Too Long to Elute (Low Rf) The mobile phase is not polar enough.Increase the proportion of the polar solvent in your eluent mixture (e.g., move from 9:1 Hex/EtOAc to 4:1 Hex/EtOAc).[8]

Troubleshooting Flowchart

G cluster_yield Yield Issues cluster_sep Separation Issues cluster_shape Peak Shape Issues Start Problem Encountered During Chromatography LowYield Low Yield or New Spots on TLC Start->LowYield PoorSep Poor Separation or Co-elution Start->PoorSep Tailing Band Tailing or Streaking Start->Tailing IsSensitive Is Aldehyde Acid-Sensitive? LowYield->IsSensitive AddTEA Solution: Add 1% TEA to Eluent or Use Alumina IsSensitive->AddTEA Yes CheckRf Check TLC: Is Rf ≈ 0.3? PoorSep->CheckRf AdjustPolarity Solution: Adjust Solvent Ratio CheckRf->AdjustPolarity No UseGradient Solution: Use Gradient Elution CheckRf->UseGradient Yes, but still poor separation IsOverloaded Is Column Overloaded? Tailing->IsOverloaded ReduceLoad Solution: Reduce Sample Load IsOverloaded->ReduceLoad Yes DryLoad Solution: Use Dry Loading Method IsOverloaded->DryLoad No, solubility issue

Caption: A decision tree for common chromatography problems.

Frequently Asked Questions (FAQs)

Q1: My main impurity is benzoic acid. Should I remove it before the column? A1: Yes, absolutely. Benzaldehyde readily oxidizes to benzoic acid upon exposure to air.[3] Since benzoic acid is acidic, it can be easily removed with a simple liquid-liquid extraction before chromatography. Dissolve your crude mixture in an organic solvent (like diethyl ether or ethyl acetate) and wash it with a 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[3][20] The benzoic acid will be converted to its water-soluble sodium salt and move to the aqueous layer, simplifying the subsequent chromatography.

Q2: Can I use an alcohol like methanol or ethanol in my eluent? A2: It is generally advised to avoid alcohol-based solvents for benzaldehyde purification on silica gel.[4] The acidic silica can catalyze the reaction between the aldehyde and the alcohol to form hemiacetals or acetals as byproducts, which will complicate your purification. If you need a very polar solvent, consider acetone or using a gradient with a higher concentration of ethyl acetate first.[4]

Q3: How much silica gel should I use for my column? A3: A general rule of thumb is to use a mass of silica gel that is 30 to 100 times the mass of your crude sample. For a difficult separation (impurities with Rf values very close to your product), use a higher ratio (e.g., 100:1). For a relatively easy separation, a lower ratio (e.g., 30:1) is often sufficient.

Q4: My compound is not UV-active. How can I visualize it on the TLC plate? A4: If your benzaldehyde derivative doesn't appear under a UV lamp, you can use a chemical stain. A potassium permanganate (KMnO₄) stain is excellent for visualizing aldehydes, as they will be oxidized by the permanganate, leaving a yellow or white spot on a purple background.

Q5: What is "flash chromatography" and how is it different from a regular column? A5: Flash chromatography is a technique that uses moderate air pressure (from an air line or nitrogen tank) to push the solvent through the column more quickly.[15] This significantly speeds up the purification process compared to traditional gravity chromatography. The principles of separation are the same, but flash chromatography requires finer silica gel particles (e.g., 230-400 mesh) to achieve good separation under faster flow rates.[12] The protocols described in this guide are intended for flash chromatography, which is the standard in modern organic labs.

References

Validation & Comparative

A Senior Application Scientist's Guide to Substituted Benzaldehydes: A Comparative Analysis of 5-Bromo-2-fluoro-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in medicinal chemistry and organic synthesis, the selection of the appropriate starting material is a critical decision that dictates the efficiency, yield, and ultimate success of a synthetic route. Substituted benzaldehydes are a cornerstone of this molecular architecture, offering a versatile scaffold for the construction of complex bioactive molecules and functional materials.[1] This guide provides an in-depth comparative analysis of 5-Bromo-2-fluoro-3-methylbenzaldehyde, a uniquely substituted aromatic aldehyde, against a backdrop of other commonly employed benzaldehyde derivatives. Our objective is to furnish researchers, scientists, and drug development professionals with the technical insights and experimental data necessary to make informed decisions in their synthetic endeavors.

The Unique Profile of this compound

This compound (CAS No. 903875-64-9) presents a fascinating case study in the interplay of electronic and steric effects.[2][3] The benzene ring is adorned with three distinct substituents: a bromine atom, a fluorine atom, and a methyl group, each imparting specific characteristics to the molecule's reactivity.

  • Fluorine (at C2): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I). This effect significantly increases the electrophilicity of the carbonyl carbon, making the aldehyde group more susceptible to nucleophilic attack.[4] The ortho-position of the fluorine atom can also influence the conformation of the aldehyde group.

  • Bromine (at C5): Bromine is also an electron-withdrawing group via induction (-I effect), further enhancing the carbonyl carbon's electrophilicity. Its position para to the methyl group and meta to the aldehyde allows for its electronic influence to be effectively transmitted across the aromatic system.

  • Methyl (at C3): The methyl group is a weak electron-donating group through induction (+I effect) and hyperconjugation. This effect slightly counteracts the electron-withdrawing nature of the halogens, but its overall impact is modest compared to the powerful inductive pull of fluorine and bromine.

This specific substitution pattern renders this compound a highly reactive substrate in reactions sensitive to the electrophilicity of the carbonyl carbon.

Comparative Reactivity Analysis: A Data-Driven Approach

To objectively assess the performance of this compound, we will compare its expected reactivity with other substituted benzaldehydes in two fundamental classes of organic reactions: the Wittig reaction and the Knoevenagel condensation. The reactivity of substituted benzaldehydes in these nucleophilic addition reactions is largely governed by the electronic nature of the substituents on the aromatic ring.[4]

The Hammett Equation: Quantifying Substituent Effects

The Hammett equation, log(k/k₀) = σρ, provides a quantitative framework for understanding the influence of substituents on reaction rates.[5] Here, k and k₀ are the rate constants for the substituted and unsubstituted benzaldehyde, respectively, σ is the substituent constant that reflects the electronic properties of the substituent, and ρ is the reaction constant indicating the sensitivity of the reaction to these effects. Electron-withdrawing groups have positive σ values, while electron-donating groups have negative σ values. A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups.

Table 1: Hammett Substituent Constants (σ)

Substituentσ (meta)σ (para)
-NO₂+0.71+0.78
-CN+0.56+0.66
-Br+0.39+0.23
-Cl+0.37+0.23
-F+0.34+0.06
-H0.000.00
-CH₃-0.07-0.17
-OCH₃+0.12-0.27

Data sourced from Wikipedia and Stenutz.[5][6]

Performance in the Wittig Reaction

The Wittig reaction is a powerful tool for alkene synthesis, proceeding through the nucleophilic attack of a phosphorus ylide on the carbonyl carbon.[4] This reaction is known to be accelerated by electron-withdrawing groups on the benzaldehyde, thus having a positive ρ value.[7]

Table 2: Comparative Performance in the Wittig Reaction

Benzaldehyde DerivativeKey SubstituentsPredicted Relative Rate (k/k₀)Expected Yield
This compound 2-F, 3-CH₃, 5-BrVery High Excellent
p-Nitrobenzaldehyde4-NO₂ (Strong EWG)14.7High
p-Chlorobenzaldehyde4-Cl (Moderate EWG)2.75Good
BenzaldehydeUnsubstituted1.00Moderate
p-Tolualdehyde4-CH₃ (Weak EDG)0.45Lower
p-Anisaldehyde4-OCH₃ (Strong EDG)-Low

Relative rate data for p-substituted benzaldehydes sourced from BenchChem.[4]

The strong electron-withdrawing character of the fluoro and bromo substituents in this compound is expected to make the carbonyl carbon highly electrophilic, leading to a rapid reaction rate and a high yield of the corresponding alkene product.

Performance in the Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, catalyzed by a base. Similar to the Wittig reaction, the rate-determining step is often the nucleophilic attack on the carbonyl carbon, and thus, the reaction is facilitated by electron-withdrawing groups on the benzaldehyde.[4]

Table 3: Comparative Performance in the Knoevenagel Condensation

Benzaldehyde DerivativeKey SubstituentsPredicted ReactivityExpected Yield
This compound 2-F, 3-CH₃, 5-BrVery High Excellent
p-Nitrobenzaldehyde4-NO₂ (Strong EWG)HighHigh
p-Bromobenzaldehyde4-Br (Moderate EWG)Moderate-HighGood
BenzaldehydeUnsubstitutedModerateModerate
p-Methylbenzaldehyde4-CH₃ (Weak EDG)Low-ModerateLower

The combination of the inductive effects of the fluorine and bromine atoms in this compound is anticipated to result in superior performance in the Knoevenagel condensation compared to benzaldehydes with single or less potent electron-withdrawing groups.

Experimental Protocols

To facilitate the practical application of this knowledge, we provide detailed, step-by-step methodologies for the synthesis of this compound and for a representative Knoevenagel condensation reaction.

Synthesis of 5-Bromo-2-fluorobenzaldehyde

This protocol describes a common method for the bromination of 2-fluorobenzaldehyde.[1]

Workflow for the Synthesis of 5-Bromo-2-fluorobenzaldehyde

reagents 2-Fluorobenzaldehyde Potassium Bromate Sulfuric Acid reaction Reaction at 90°C (2-3 hours) reagents->reaction Add dropwise workup Aqueous Workup & Extraction with Methyl tert-butyl ether reaction->workup purification Drying, Filtration & Concentration workup->purification distillation Vacuum Distillation (63-65°C / 3 mmHg) purification->distillation product 5-Bromo-2-fluorobenzaldehyde distillation->product reactants This compound Active Methylene Compound (e.g., Malononitrile) reaction Reaction in Ethanol with Piperidine (cat.) Reflux reactants->reaction monitoring Monitor by TLC reaction->monitoring workup Cool to RT Filter Precipitate monitoring->workup Upon completion purification Wash with Cold Ethanol Dry under Vacuum workup->purification product Condensation Product purification->product

References

A Comparative Guide to the Reactivity of Bromo- and Iodo-benzaldehydes in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, the choice of starting material is a critical decision that dictates reaction pathways, efficiency, and overall yield. For drug development and materials science professionals, aryl halides are indispensable building blocks. This guide provides a detailed, objective comparison of the reactivity between bromo- and iodo-benzaldehydes, two common yet distinct substrates. We will delve into the fundamental principles governing their reactivity, present supporting experimental data, and offer practical protocols to inform your synthetic strategy.

The Decisive Factor: The Carbon-Halogen Bond

The fundamental difference in reactivity between iodo- and bromo-benzaldehyde lies in the properties of the carbon-halogen (C-X) bond. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond. This is quantified by their bond dissociation energies (BDE), which is the energy required to break the bond homolytically.[1]

BondAverage Bond Dissociation Energy (kJ/mol)
C-Br~276-285[2][3]
C-I~213-240[2][3]

The lower BDE of the C-I bond means it requires less energy to break, making iodobenzaldehyde the more reactive substrate in reactions where the cleavage of this bond is a key step.[4][5] This is particularly true in the rate-determining step of many palladium-catalyzed cross-coupling reactions: oxidative addition.[4]

Palladium-Catalyzed Cross-Coupling Reactions: A Clear Reactivity Hierarchy

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis for creating C-C and C-heteroatom bonds. In these reactions, the general reactivity trend for aryl halides is firmly established: I > Br > Cl .[5][6]

This hierarchy is primarily due to the oxidative addition step, where the aryl halide reacts with a palladium(0) complex. The weaker C-I bond allows for a much faster oxidative addition compared to the C-Br bond, leading to higher overall reaction rates and often allowing for milder reaction conditions.[4][7]

ReactionIodo-benzaldehyde PerformanceBromo-benzaldehyde PerformanceGeneral Reactivity Trend
Suzuki-Miyaura High reactivity, often proceeds at lower temperatures with lower catalyst loading.[8]Good reactivity, but typically requires higher temperatures, more specialized ligands, or higher catalyst loading.I > Br
Sonogashira Very high reactivity, enabling rapid coupling with terminal alkynes, often at room temperature.[9]Moderate reactivity, may require elevated temperatures and copper co-catalysts for efficient conversion.[10]I > Br > Cl
Heck Highly efficient coupling with alkenes under mild conditions.[11]Less reactive, often requiring higher temperatures and longer reaction times.[12][13]I > Br > Cl[6]

The enhanced reactivity of iodo-benzaldehydes can be a significant advantage, especially in complex, multi-step syntheses where preserving sensitive functional groups is paramount. Milder conditions reduce the risk of side reactions and decomposition.[4]

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is another important transformation. This reaction occurs when an aromatic ring is substituted with strong electron-withdrawing groups, making it susceptible to attack by a nucleophile.[14][15] The benzaldehyde's aldehyde group acts as a moderate electron-withdrawing group, activating the ring for this type of reaction, particularly at the ortho and para positions.[15]

Interestingly, the leaving group aptitude in SNAr reactions can be counterintuitive. The rate-determining step is typically the initial attack of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex).[16] The electronegativity of the halogen plays a crucial role here. Fluorine, being the most electronegative, makes the attached carbon the most electrophilic and thus accelerates this initial attack.

The general reactivity trend for halogens as leaving groups in SNAr reactions is often: F > Cl > Br > I .[17]

This is the reverse of the trend seen in cross-coupling reactions. The C-F bond, despite being the strongest, makes the aromatic ring most susceptible to nucleophilic attack. Therefore, for an SNAr reaction on a halobenzaldehyde, bromo-benzaldehyde would generally be expected to be less reactive than a fluoro- or chloro-analogue, but potentially more reactive than iodobenzaldehyde, although differences between Cl, Br, and I are often small.[16]

Experimental Protocols and Methodologies

To provide a practical context, we present a representative protocol for a Sonogashira coupling, a reaction where the reactivity difference is particularly pronounced.

This protocol can be adapted to compare the reactivity of 4-iodobenzaldehyde and 4-bromobenzaldehyde directly.

Objective: To synthesize 4-(phenylethynyl)benzaldehyde.

Materials:

  • 4-iodobenzaldehyde OR 4-bromobenzaldehyde (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)

  • Copper(I) iodide (CuI) (3 mol%)

  • Triethylamine (TEA) (3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification p1 Combine halobenzaldehyde, Pd catalyst, and CuI in a Schlenk flask. p2 Evacuate and backfill with inert gas (3x). p1->p2 p3 Add degassed THF and TEA. p2->p3 p4 Add phenylacetylene dropwise. p3->p4 r1 Stir at specified temperature. (e.g., RT for iodo, 60°C for bromo) p4->r1 r2 Monitor progress by TLC. r1->r2 w1 Cool to RT and dilute with ethyl acetate. r2->w1 w2 Filter through Celite. w1->w2 w3 Wash with aq. NH4Cl and brine. w2->w3 w4 Dry organic layer (Na2SO4). w3->w4 w5 Purify by column chromatography. w4->w5

Caption: General workflow for a comparative Sonogashira coupling experiment.

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine the halobenzaldehyde (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.03 equiv).[18]

  • Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times.

  • Add anhydrous, degassed THF and degassed triethylamine (3.0 equiv) via syringe.[18]

  • Stir the mixture until all solids are dissolved.

  • Add phenylacetylene (1.2 equiv) dropwise to the reaction mixture.[18]

  • For 4-iodobenzaldehyde: Stir the reaction at room temperature.

  • For 4-bromobenzaldehyde: Heat the reaction mixture to 60 °C.[18]

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed. A significant difference in reaction time is expected.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove catalyst residues.

  • Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Observations: The reaction with 4-iodobenzaldehyde is expected to reach completion significantly faster (typically 2-6 hours) and under milder conditions (room temperature) than the reaction with 4-bromobenzaldehyde, which may require heating and a longer reaction time (6-24 hours) to achieve a comparable yield.

Logical Framework: The Catalytic Cycle

The difference in reactivity is best understood by examining the catalytic cycle for a cross-coupling reaction, such as the Sonogashira coupling. The initial oxidative addition step is typically rate-limiting.

Catalytic_Cycle cluster_copper Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) RATE-LIMITING (Faster for X=I) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination [Ar-C≡CR] [Ar-C≡CR] H-C≡CR H-C≡CR Cu-C≡CR Cu-C≡CR H-C≡CR->Cu-C≡CR [CuI], Base Cu-C≡CR->Ar-Pd(II)-X(L2)

Caption: Simplified catalytic cycle for the Sonogashira reaction.

The C-I bond's weakness facilitates a lower energy barrier for the oxidative addition of iodobenzaldehyde to the Pd(0) catalyst, initiating the cycle more rapidly than with bromobenzaldehyde.

Conclusion and Practical Considerations

The choice between bromo- and iodo-benzaldehyde is a trade-off between reactivity and cost/availability.

  • Iodobenzaldehydes are significantly more reactive in palladium-catalyzed cross-coupling reactions, allowing for milder conditions, faster reaction times, and potentially higher yields. This makes them ideal for sensitive substrates or when reaction efficiency is paramount.

  • Bromobenzaldehydes are generally less expensive and more widely available. While less reactive, they are still highly effective substrates, though they may require more forcing conditions (higher temperatures, stronger bases, more sophisticated and expensive ligands) to achieve desired results.

  • For Nucleophilic Aromatic Substitution , the reactivity trend is often reversed, with other halogens potentially being better leaving groups than iodine.

Ultimately, the optimal choice depends on the specific reaction, the complexity of the molecule, and economic considerations. For researchers in drug discovery and process development, understanding these fundamental reactivity differences is key to designing efficient, robust, and scalable synthetic routes.

References

A Comparative Guide to the Biological Potential of 5-Bromo-2-fluoro-3-methylbenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the benzaldehyde scaffold is a cornerstone for the development of novel therapeutic agents. Its derivatives are ubiquitous in a vast array of biologically active compounds. This guide focuses on the synthetic potential and anticipated biological activities of compounds derived from the lesser-explored starting material, 5-Bromo-2-fluoro-3-methylbenzaldehyde. Due to a notable scarcity of direct experimental data on derivatives of this specific molecule in peer-reviewed literature, this guide will draw upon a comparative analysis of structurally similar halogenated and methylated benzaldehyde derivatives. By examining the biological activities of these close analogs, we can infer the potential therapeutic avenues for novel compounds synthesized from this compound, providing a roadmap for future research and drug discovery endeavors.

The unique substitution pattern of this compound, featuring a bromine atom, a fluorine atom, and a methyl group, presents an intriguing electronic and steric profile that can be exploited for the synthesis of diverse molecular architectures with potential anti-inflammatory, anticancer, and antimicrobial properties.

I. The Synthetic Versatility of this compound

The aldehyde functional group is a versatile handle for a multitude of chemical transformations, allowing for the construction of a wide range of heterocyclic and acyclic compounds. The presence of halogen substituents on the aromatic ring further enhances the synthetic utility of this compound, enabling cross-coupling reactions to introduce additional complexity.

Below is a workflow illustrating the potential synthetic pathways for generating key classes of biologically active compounds from this starting material.

Synthetic_Pathways cluster_derivatives Potential Bioactive Derivatives This compound This compound Schiff Bases Schiff Bases This compound->Schiff Bases  + Amines Chalcones Chalcones This compound->Chalcones  + Acetophenones Hydrazones Hydrazones This compound->Hydrazones  + Hydrazines Oxadiazoles Oxadiazoles Schiff Bases->Oxadiazoles  Cyclization

Caption: Potential synthetic routes from this compound.

II. Comparative Analysis of Biological Activities

This section will delve into the reported biological activities of compounds structurally related to derivatives of this compound. The comparison will focus on anti-inflammatory, anticancer, and antimicrobial activities, providing experimental data from the literature to support the potential of this compound class.

A. Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases. The search for novel anti-inflammatory agents is a perpetual endeavor in drug discovery. Derivatives of substituted benzaldehydes have shown promise in this area.

A study on 5-bromo-2-hydroxy-4-methyl-benzaldehyde (BHMB), a structural analog of our target scaffold, demonstrated its ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. BHMB suppressed the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade. This inhibition was attributed to the inactivation of the ERK, p38, and NF-κB signaling pathways.

Table 1: Comparative Anti-inflammatory Activity

Compound/DerivativeModel SystemKey FindingsReference
5-Bromo-2-hydroxy-4-methyl-benzaldehyde (BHMB)LPS-stimulated RAW 264.7 macrophagesDose-dependent inhibition of NO and PGE2 production. Suppression of iNOS and COX-2 expression via inactivation of ERK, p38, and NF-κB pathways.
Benzimidazole derivatives (general)In vivo mouse modelsReduction of inflammation and pain.

The anti-inflammatory potential of benzimidazole derivatives, which can be synthesized from benzaldehydes, has also been noted. These compounds have been shown to reduce inflammation and pain in animal models.

The proposed mechanism of anti-inflammatory action for many of these compounds involves the modulation of key signaling pathways, as depicted below.

Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK (ERK, p38) MAPK (ERK, p38) TLR4->MAPK (ERK, p38) NF-κB NF-κB TLR4->NF-κB Pro-inflammatory Mediators (iNOS, COX-2) Pro-inflammatory Mediators (iNOS, COX-2) MAPK (ERK, p38)->Pro-inflammatory Mediators (iNOS, COX-2) NF-κB->Pro-inflammatory Mediators (iNOS, COX-2) 5-Bromo-2-hydroxy-4-methyl-benzaldehyde 5-Bromo-2-hydroxy-4-methyl-benzaldehyde 5-Bromo-2-hydroxy-4-methyl-benzaldehyde->MAPK (ERK, p38)  Inhibits 5-Bromo-2-hydroxy-4-methyl-benzaldehyde->NF-κB  Inhibits

Caption: Inhibition of inflammatory pathways by a benzaldehyde analog.

B. Anticancer Activity

The development of novel anticancer agents with improved efficacy and reduced side effects is a critical area of research. Substituted benzaldehydes have served as precursors for compounds with significant cytotoxic activity against various cancer cell lines.

For instance, novel benzofuran-triazole-benzaldehyde hybrids have been synthesized and evaluated for their in vitro anticancer activity against A-549 (lung cancer) and HeLa (cervical cancer) cell lines. One of the 2-(trifluoromethyl)benzyl substituted derivatives exhibited outstanding activity against both cell lines, even surpassing the standard drug doxorubicin. This highlights the potential for potent anticancer agents to be developed from functionalized benzaldehydes.

Derivatives of 5-bromosalicylaldehyde, another close structural analog, have also been investigated for their anticancer properties. Organotin (IV) complexes of a Schiff base derived from 5-bromosalicylaldehyde demonstrated anticancer activity against the HCT 116 human colon cancer cell line.

Table 2: Comparative Anticancer Activity (IC50 Values)

Compound/DerivativeCell LineIC50 (nM)Reference
2-(trifluoromethyl)benzyl substituted benzofuran-triazole-benzaldehydeA-549 (Lung)Not specified, but potent
2-(trifluoromethyl)benzyl substituted benzofuran-triazole-benzaldehydeHeLa (Cervical)Not specified, but potent
Organotin (IV) complex of 5-bromosalicylaldehyde derivativeHCT 116 (Colon)Not specified, but active
C. Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Schiff bases and their metal complexes derived from substituted benzaldehydes have been a fertile ground for the development of such compounds.

While direct data for this compound derivatives is unavailable, a study on the antimicrobial activity of metal complexes of 5-bromo-2-fluorobenzaldehydeoxime (a direct derivative of a very similar starting material) provides valuable insight. The synthesized ligand and its metal (Cu(II), Zn(II), and Hg(II)) complexes were screened for their antibacterial and antifungal activities.

The general workflow for evaluating antimicrobial activity is outlined below.

Antimicrobial_Workflow Synthesis of Derivatives Synthesis of Derivatives Preparation of Microbial Cultures Preparation of Microbial Cultures Synthesis of Derivatives->Preparation of Microbial Cultures Antimicrobial Susceptibility Testing (e.g., Broth Dilution, Disk Diffusion) Antimicrobial Susceptibility Testing (e.g., Broth Dilution, Disk Diffusion) Preparation of Microbial Cultures->Antimicrobial Susceptibility Testing (e.g., Broth Dilution, Disk Diffusion) Determination of MIC/MBC Determination of MIC/MBC Antimicrobial Susceptibility Testing (e.g., Broth Dilution, Disk Diffusion)->Determination of MIC/MBC

Caption: Workflow for antimicrobial activity assessment.

III. Experimental Protocols

To ensure the reproducibility and validation of the findings presented in this guide, detailed experimental protocols for key assays are provided below.

A. Anti-inflammatory Activity Assay: Measurement of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

1. Cell Culture and Treatment:

  • RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • The cells are then pre-treated with various concentrations of the test compound for 1 hour.

  • Following pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

2. Nitric Oxide Measurement (Griess Assay):

  • After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • The mixture is incubated at room temperature for 10 minutes.

  • The absorbance is measured at 540 nm using a microplate reader.

  • The concentration of nitrite is determined from a sodium nitrite standard curve.

B. Anticancer Activity Assay: MTT Assay for Cell Viability

1. Cell Seeding:

  • Cancer cells (e.g., A-549, HeLa) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

2. Compound Treatment:

  • The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Staining:

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

4. Formazan Solubilization and Absorbance Measurement:

  • The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 490 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

C. Antimicrobial Activity Assay: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

1. Preparation of Inoculum:

  • A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

2. Serial Dilution of Test Compound:

  • The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

3. Inoculation and Incubation:

  • Each well is inoculated with the standardized microbial suspension.

  • The plate is incubated at 37°C for 18-24 hours.

4. MIC Determination:

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

IV. Conclusion and Future Directions

While direct experimental evidence for the biological activities of compounds derived from this compound is currently lacking in the scientific literature, a comparative analysis of structurally similar molecules strongly suggests a promising potential for this scaffold in drug discovery. The unique combination of bromo, fluoro, and methyl substituents offers a rich chemical space for the synthesis of novel derivatives with potential anti-inflammatory, anticancer, and antimicrobial properties.

Future research should focus on the synthesis of a library of compounds derived from this compound, including Schiff bases, chalcones, and various heterocyclic systems. Subsequent screening of these compounds using the standardized assays outlined in this guide will be crucial to validate their biological potential and elucidate structure-activity relationships. Such studies will undoubtedly contribute to the development of novel therapeutic agents for a range of human diseases.

A Comparative Spectroscopic Guide to 5-Bromo-2-fluoro-3-methylbenzaldehyde and Its Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and organic synthesis, halogenated and methylated benzaldehydes are pivotal intermediates. Their unique electronic properties and steric profiles offer a versatile scaffold for constructing complex molecular architectures with significant biological activity. Among these, 5-Bromo-2-fluoro-3-methylbenzaldehyde stands out as a trifunctionalized building block with considerable potential. This guide provides an in-depth spectroscopic analysis of this compound, comparing its expected spectral characteristics with those of structurally related derivatives. By understanding the nuances of their spectroscopic signatures, researchers can accelerate compound identification, purity assessment, and reaction monitoring.

This guide is structured to provide not just data, but a logical framework for interpreting the spectroscopic information. We will delve into the underlying principles of how substituent effects manifest in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a robust toolkit for researchers in the field.

The Structural Significance of this compound

The arrangement of the bromo, fluoro, and methyl groups on the benzaldehyde ring creates a unique electronic and steric environment. The fluorine at the ortho position to the aldehyde is a strong electron-withdrawing group, influencing the reactivity of the carbonyl group. The bromine at the meta position also contributes to the electronic landscape, while the methyl group, also in a meta position, introduces steric bulk and acts as a weak electron-donating group. This intricate interplay of substituents makes the spectroscopic analysis of this molecule and its derivatives a compelling case study.

Comparative Spectroscopic Analysis

A thorough understanding of the spectroscopic properties of this compound is best achieved through a comparative approach. By examining the spectra of simpler, related benzaldehydes, we can dissect the contribution of each substituent to the overall spectral fingerprint.

¹H and ¹³C NMR Spectroscopy: Probing the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts of protons (¹H) and carbons (¹³C) are highly sensitive to their local electronic environment.

Expected ¹H NMR Spectral Data:

For this compound, we can predict the following key features in its ¹H NMR spectrum:

  • Aldehyde Proton (-CHO): A singlet peak expected to appear in the downfield region, typically between δ 9.8 and 10.5 ppm. The electron-withdrawing fluorine atom at the ortho position will deshield this proton, likely pushing its chemical shift towards the higher end of this range.

  • Aromatic Protons: Two doublets are expected in the aromatic region (δ 7.0 - 8.0 ppm), corresponding to the two protons on the aromatic ring. The coupling constants will be indicative of their relative positions.

  • Methyl Protons (-CH₃): A singlet peak in the upfield region, typically around δ 2.3 - 2.6 ppm.

Expected ¹³C NMR Spectral Data:

The ¹³C NMR spectrum will provide valuable information about the carbon framework:

  • Carbonyl Carbon (C=O): A peak in the highly deshielded region of δ 185 - 195 ppm.

  • Aromatic Carbons: Six distinct peaks are expected for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbon bearing the fluorine atom will show a large C-F coupling constant.

  • Methyl Carbon (-CH₃): A peak in the aliphatic region, typically around δ 15 - 25 ppm.

Comparative NMR Data of Benzaldehyde Derivatives:

To illustrate the influence of substituents, the following table summarizes the key NMR data for related benzaldehydes.

CompoundAldehyde ¹H (ppm)Aromatic ¹H (ppm)Methyl ¹H (ppm)Carbonyl ¹³C (ppm)Aromatic ¹³C (ppm)Methyl ¹³C (ppm)
Benzaldehyde~9.9~7.5-7.9-~192.3~129-137-
3-Methylbenzaldehyde~9.98~7.5-7.7~2.39~193.3~127-139~20.7
5-Bromo-2-fluorobenzaldehyde~10.3~7.2-8.1-~187~117-160 (with C-F coupling)-
This compound (Predicted) ~10.4 ~7.6-7.9 ~2.5 ~188 ~115-162 (with C-F coupling) ~22

Note: The predicted values for this compound are based on the analysis of substituent effects observed in the other compounds.

NMR_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis cluster_interpretation Structural Elucidation Sample Dissolve this compound in deuterated solvent (e.g., CDCl3) H1_NMR Acquire ¹H NMR Spectrum Sample->H1_NMR C13_NMR Acquire ¹³C NMR Spectrum Sample->C13_NMR Analyze_H1 Identify chemical shifts, coupling patterns, and integration H1_NMR->Analyze_H1 Analyze_C13 Identify chemical shifts and C-F coupling C13_NMR->Analyze_C13 Structure Assign signals to specific protons and carbons Analyze_H1->Structure Analyze_C13->Structure Comparison Compare with data from related benzaldehyde derivatives Structure->Comparison

Caption: Workflow for FT-IR functional group analysis.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation patterns.

Expected Mass Spectrum Data:

For this compound (C₈H₆BrFO), the molecular ion peak [M]⁺ is expected at m/z 216 and 218 with an approximate 1:1 ratio, which is characteristic of the presence of a bromine atom (⁷⁹Br and ⁸¹Br isotopes). [1] Key fragmentation pathways would likely involve:

  • Loss of a hydrogen atom: [M-H]⁺ at m/z 215/217.

  • Loss of the aldehyde group (-CHO): [M-CHO]⁺ at m/z 187/189.

  • Loss of a bromine atom: [M-Br]⁺ at m/z 137.

Comparative Mass Spectrometry Fragmentation:

CompoundMolecular Ion (m/z)Key Fragments (m/z)
Benzaldehyde106105 ([M-H]⁺), 77 ([M-CHO]⁺)
3-Methylbenzaldehyde120119 ([M-H]⁺), 91 ([M-CHO]⁺)
5-Bromo-2-fluorobenzaldehyde202/204201/203 ([M-H]⁺), 173/175 ([M-CHO]⁺), 123 ([M-Br]⁺)
This compound 216/218 215/217 ([M-H]⁺), 187/189 ([M-CHO]⁺), 137 ([M-Br]⁺)

The fragmentation patterns are predictable based on the stability of the resulting carbocations. The loss of the formyl radical is a common fragmentation pathway for benzaldehydes.

dot

MS_Analysis_Workflow cluster_ms_sample Sample Introduction cluster_ms_acquisition Data Acquisition cluster_ms_analysis Spectral Analysis cluster_ms_interpretation Structural Confirmation Sample_MS Introduce sample into the mass spectrometer Acquire_MS Obtain Mass Spectrum Sample_MS->Acquire_MS Analyze_MS Identify molecular ion peak (M⁺) and isotopic patterns Acquire_MS->Analyze_MS Analyze_Frags Analyze fragmentation pattern Acquire_MS->Analyze_Frags Confirm_MW Confirm molecular weight Analyze_MS->Confirm_MW Propose_Frags Propose fragmentation pathways Analyze_Frags->Propose_Frags

Caption: Workflow for Mass Spectrometry analysis.

Experimental Protocols

General Considerations: All solvents used for spectroscopic measurements should be of high purity (spectroscopic grade) to avoid interference. Deuterated solvents for NMR should be of high isotopic purity.

Protocol 1: NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of the benzaldehyde derivative and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Tune and shim the NMR spectrometer according to the manufacturer's instructions to ensure optimal resolution and sensitivity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Protocol 2: FT-IR Spectroscopy

  • Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Sample Preparation (Thin Film): If the sample is a low-melting solid or an oil, dissolve a small amount in a volatile solvent, deposit a drop onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

  • Background Spectrum: Record a background spectrum of the empty sample compartment (or the pure KBr pellet/salt plate).

  • Sample Spectrum: Place the sample in the IR beam and record the spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Protocol 3: Mass Spectrometry (Electron Ionization)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph for volatile compounds.

  • Ionization: Ionize the sample using a standard electron ionization (EI) source (typically 70 eV).

  • Mass Analysis: Scan a suitable mass range to detect the molecular ion and expected fragment ions.

  • Data Analysis: Identify the molecular ion peak and characteristic isotopic patterns. Analyze the fragmentation pattern to deduce structural information.

Conclusion

The spectroscopic analysis of this compound and its derivatives provides a rich source of information for chemists in drug discovery and materials science. A comparative approach, grounded in the fundamental principles of spectroscopy, allows for a deeper understanding of structure-property relationships. By carefully analyzing NMR, FT-IR, and MS data, researchers can confidently identify these valuable building blocks, assess their purity, and monitor their transformations in complex synthetic pathways. This guide serves as a foundational resource, empowering scientists to leverage the full potential of spectroscopic techniques in their research endeavors.

References

A Comparative Guide to the X-ray Crystallography of 5-Bromo-2-fluoro-3-methylbenzaldehyde Adducts

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of molecular compounds is paramount. 5-Bromo-2-fluoro-3-methylbenzaldehyde is a versatile synthetic intermediate, and its adducts are of significant interest in the exploration of new therapeutic agents.[1] This guide provides an in-depth technical comparison of X-ray crystallography for the structural analysis of these adducts against other common analytical techniques. While direct crystallographic data for adducts of this specific benzaldehyde are not yet publicly available, this document will serve as a predictive and methodological framework, drawing upon established principles and data from closely related structures.

Introduction to this compound and its Adducts

This compound is an aromatic aldehyde with substituents that modulate its reactivity, making it a valuable building block in organic synthesis.[1] The aldehyde functional group is particularly susceptible to nucleophilic attack, readily forming adducts with various nucleophiles such as amines, thiols, and carbanions. These reactions are fundamental in the synthesis of diverse molecular scaffolds for drug discovery. The formation of stable adducts, often Schiff bases or Michael adducts, can be a critical step in creating compounds with desired biological activities.[2][3] The precise three-dimensional arrangement of atoms within these adducts dictates their interaction with biological targets, underscoring the necessity for high-resolution structural data.

X-ray Crystallography: The Gold Standard for Structural Elucidation

Single-crystal X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of a crystalline solid.[4][5] It provides unambiguous information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding structure-activity relationships.

Hypothetical Experimental Workflow: From Adduct Synthesis to Crystal Structure

Given the reactivity of the aldehyde, a common adduct formation reaction would be the synthesis of a Schiff base with a primary amine. This section outlines a hypothetical, yet plausible, experimental plan to achieve this and obtain a crystal structure.

Experimental Protocol 1: Synthesis of a Schiff Base Adduct

  • Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of this compound in a suitable solvent such as ethanol or methanol.

  • Addition of Amine: To this solution, add 1.1 equivalents of a primary amine (e.g., aniline or a substituted derivative).

  • Reaction Conditions: Stir the reaction mixture at room temperature. The reaction can be monitored by thin-layer chromatography (TLC) for the disappearance of the starting materials. A catalytic amount of acid (e.g., acetic acid) can be added to facilitate the reaction.

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield the pure Schiff base adduct.

Experimental Protocol 2: Crystallization by Vapor Diffusion

Vapor diffusion is a widely successful method for growing high-quality single crystals of organic molecules.[6][7]

  • Sample Preparation: Dissolve a small amount of the purified Schiff base adduct in a solvent in which it is moderately soluble (e.g., dichloromethane or THF) in a small, open vial.[6]

  • Reservoir Setup: Place this vial inside a larger, sealed container (a beaker or jar) that contains a more volatile solvent in which the adduct is insoluble (the anti-solvent), such as hexane or diethyl ether.[6][7]

  • Crystal Growth: Over time, the anti-solvent will slowly diffuse into the sample vial, gradually decreasing the solubility of the adduct and promoting the slow formation of crystals.[8][9] This process can take several days to weeks.

Workflow for X-ray Crystallographic Analysis

The following diagram illustrates the typical workflow for small molecule X-ray crystallography.[10][11]

workflow Figure 1: X-ray Crystallography Workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_structure Structure Determination Synthesis Adduct Synthesis Purification Purification Synthesis->Purification Crystallization Crystallization Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Screening Diffraction Screening Mounting->Screening Collection Full Data Collection Screening->Collection Integration Data Integration & Scaling Collection->Integration Solution Structure Solution (Direct Methods) Integration->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & Analysis Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Structure & CIF File

Caption: A schematic of the X-ray crystallography workflow.

Expected Structural Insights: A Case Study of 2-Bromo-5-fluorobenzaldehyde

While awaiting experimental data for our target adducts, we can infer the type of structural information that can be obtained by examining the published crystal structure of a related compound, 2-Bromo-5-fluorobenzaldehyde.[12][13]

In the crystal structure of 2-Bromo-5-fluorobenzaldehyde, the following key features were determined with high precision:

  • Molecular Conformation: The aldehyde group was found to be in a trans conformation relative to the bromine substituent.[12][13]

  • Intermolecular Interactions: The crystal packing was stabilized by short Br···F interactions and offset face-to-face π-stacking interactions.[12]

  • Precise Bond Lengths and Angles: The study provided exact measurements of all bond lengths and angles within the molecule.

For an adduct of this compound, X-ray crystallography would similarly reveal the precise conformation of the newly formed bond (e.g., the C=N bond in a Schiff base), the overall molecular geometry, and the nature of non-covalent interactions that dictate its solid-state packing. This level of detail is invaluable for computational modeling and understanding the molecule's potential interactions with a biological target.

Comparative Analysis with Alternative Techniques

While X-ray crystallography provides unparalleled structural detail, other analytical techniques offer complementary information and may be more suitable in certain experimental contexts. The primary alternatives are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[14][15]

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry (MS)
Sample Phase Crystalline solidSolution or solid-stateSolid, liquid, or gas
Information Obtained 3D atomic arrangement, bond lengths/angles, stereochemistry, packingConnectivity, chemical environment of nuclei, 3D structure in solutionMolecular weight, elemental composition, fragmentation patterns
Sample Requirement High-quality single crystal (often difficult to obtain)~1-10 mg of pure sampleMicrograms to nanograms of sample
Destructive? NoNoYes (in most cases)
Throughput Low to mediumMedium to highHigh
Key Advantage Unambiguous 3D structureProvides information on dynamic processes in solutionHigh sensitivity and ability to analyze complex mixtures (with LC/GC)[14][16]
Key Limitation Crystal growth can be a major bottleneckCan be difficult to interpret for complex molecules; less precise for bond lengths/anglesDoes not provide 3D structural information directly

Decision Pathway for Structural Analysis

The choice of analytical technique depends on the research question and the nature of the sample.

decision_tree Figure 2: Choosing an Analytical Technique Start Need to Characterize a New Adduct MS_check Confirm Molecular Weight? Start->MS_check NMR_check Determine Connectivity & Solution Structure? MS_check->NMR_check No MS Mass Spectrometry MS_check->MS Yes Xray_check Need Precise 3D Solid-State Structure? NMR_check->Xray_check No NMR NMR Spectroscopy NMR_check->NMR Yes Xray X-ray Crystallography Xray_check->Xray Yes End End Xray_check->End No MS->NMR_check NMR->Xray_check Xray->End Characterization Complete

Caption: A decision tree for selecting the appropriate analytical method.

Conclusion

For the definitive structural characterization of this compound adducts, single-crystal X-ray crystallography is the most powerful technique, providing an unambiguous three-dimensional view of the molecule. While challenges in obtaining suitable crystals exist, the wealth of information gained is indispensable for structure-based drug design and understanding molecular interactions. NMR and MS are essential complementary techniques that confirm molecular weight and connectivity, and are often used in concert with crystallography to provide a complete picture of a new chemical entity. This guide provides a robust framework for researchers embarking on the structural analysis of this important class of compounds.

References

A Senior Application Scientist's Guide to the Synthesis of Polysubstituted Benzaldehydes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Polysubstituted benzaldehydes are pivotal intermediates in the synthesis of a vast array of fine chemicals, pharmaceuticals, and agrochemicals. Their versatile reactivity makes them indispensable building blocks in organic synthesis. The strategic introduction of a formyl group onto a benzene ring bearing multiple substituents, however, presents a formidable challenge due to issues of regioselectivity and functional group compatibility. This guide provides a comparative analysis of key synthetic routes to polysubstituted benzaldehydes, offering insights into their mechanisms, practical applications, and relative merits. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the design and execution of synthetic strategies targeting these valuable compounds.

Electrophilic Aromatic Substitution-Based Formylations

Classical formylation reactions often rely on the principles of electrophilic aromatic substitution, where an electron-rich aromatic ring attacks a formylating agent. The choice of method is dictated by the nature of the substituents on the aromatic ring and the desired regioselectivity.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reactive electrophile, the Vilsmeier reagent, is generated in situ from a substituted amide, typically N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.[3][4]

Mechanism of the Vilsmeier-Haack Reaction

The reaction proceeds through the formation of the electrophilic chloroiminium ion (Vilsmeier reagent), which then undergoes electrophilic aromatic substitution on the activated arene. Subsequent hydrolysis of the resulting iminium ion furnishes the desired aldehyde.[4][5]

Vilsmeier_Haack DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl3 Arene Electron-rich Arene Intermediate Iminium Ion Intermediate Arene->Intermediate + Vilsmeier Reagent Aldehyde Aryl Aldehyde Intermediate->Aldehyde + H₂O H2O H₂O (workup)

Caption: Mechanism of the Vilsmeier-Haack Reaction.

Experimental Protocol: Vilsmeier-Haack Formylation of N,N-dimethylaniline

  • To a stirred solution of N,N-dimethylaniline (1.0 equiv) in anhydrous DMF (10 vol) at 0 °C, phosphorus oxychloride (1.1 equiv) is added dropwise.

  • The reaction mixture is then warmed to room temperature and stirred for 2-4 hours.

  • Upon completion, the reaction is quenched by pouring it onto crushed ice and neutralizing with a saturated sodium bicarbonate solution.

  • The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford p-(N,N-dimethylamino)benzaldehyde.

Advantages and Disadvantages

AdvantagesDisadvantages
Mild reaction conditions.Limited to electron-rich substrates.
Good functional group tolerance.The Vilsmeier reagent is a weak electrophile.
Readily available and inexpensive reagents.Can lead to diaryl methane byproducts.[6]
Gattermann and Gattermann-Koch Reactions

The Gattermann and Gattermann-Koch reactions are classic methods for the formylation of aromatic compounds, particularly those that are activated.[7]

The Gattermann-Koch reaction utilizes carbon monoxide and hydrochloric acid in the presence of a Lewis acid catalyst (e.g., AlCl₃) and a co-catalyst (e.g., CuCl) to formylate aromatic hydrocarbons like toluene.[8][9] However, this method is not applicable to phenol and phenol ether substrates.[7][10]

The Gattermann reaction is a more general method that uses a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst.[7] A significant improvement, known as the Adams modification, generates HCN in situ from zinc cyanide (Zn(CN)₂) and HCl, making the procedure safer.[8] This modification allows for the formylation of phenols, phenolic ethers, and various heteroaromatic compounds.[8]

Mechanism of the Gattermann Reaction (Adams Modification)

The reaction involves the in situ formation of HCN, which then reacts with HCl and the Lewis acid to generate the electrophilic formimidoyl cation. This electrophile attacks the aromatic ring, and the resulting iminium salt is hydrolyzed to the aldehyde.

Gattermann_Reaction cluster_reagent Reagent Generation ZnCN2 Zn(CN)₂ HCN HCN (in situ) ZnCN2->HCN + 2HCl HCl HCl Iminium_salt Iminium Salt Intermediate HCN->Iminium_salt + Arene, Lewis Acid Arene Activated Arene Aldehyde Aryl Aldehyde Iminium_salt->Aldehyde + H₂O H2O H₂O (workup)

Caption: Gattermann Reaction (Adams Modification) Workflow.

Advantages and Disadvantages

AdvantagesDisadvantages
Gattermann-Koch: Utilizes readily available CO.Gattermann-Koch: Limited substrate scope.[8]
Gattermann (Adams): Broader substrate scope, including phenols.[8]Gattermann: Use of highly toxic cyanide reagents.[7]
Good for formylating less activated systems compared to Vilsmeier-Haack.Often requires harsh conditions and strong Lewis acids.
Duff Reaction

The Duff reaction employs hexamethylenetetramine (HMTA) as the formylating agent, typically in an acidic medium like acetic acid or trifluoroacetic acid, to introduce a formyl group ortho to a hydroxyl or amino group.[11][12] The reaction is generally inefficient but offers good ortho-selectivity for phenols due to hydrogen bonding.[11][12]

Mechanism of the Duff Reaction

HMTA decomposes in the acidic medium to generate an iminium ion electrophile.[13] This electrophile attacks the electron-rich aromatic ring, leading to an intermediate that, after an intramolecular redox reaction and hydrolysis, yields the o-hydroxybenzaldehyde.[11][13]

Advantages and Disadvantages

AdvantagesDisadvantages
Good ortho-selectivity for phenols.[12]Generally low yields (20-80%).[12]
Milder conditions compared to some other methods.[12]Limited to activated substrates like phenols and anilines.[11]
Avoids the use of highly toxic reagents.Can be sensitive to electron-withdrawing groups.[12]
Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols, converting them into salicylaldehydes.[14][15] The reaction is carried out by treating the phenol with chloroform (CHCl₃) in a basic aqueous solution.[16]

Mechanism of the Reimer-Tiemann Reaction

The reaction proceeds via the in situ generation of dichlorocarbene (:CCl₂) from chloroform and a strong base.[14] The electron-rich phenoxide ion attacks the dichlorocarbene, and subsequent hydrolysis of the dichloromethyl intermediate yields the aldehyde.[14][17] The high ortho regioselectivity is attributed to the coordination between the phenoxide oxygen and the carbene.[16]

Reimer_Tiemann Phenol Phenol Phenoxide Phenoxide Ion Phenol->Phenoxide + Base Base Base (e.g., NaOH) Intermediate Dichloromethyl Substituted Phenol Phenoxide->Intermediate + Dichlorocarbene CHCl3 Chloroform (CHCl₃) Dichlorocarbene Dichlorocarbene (:CCl₂) CHCl3->Dichlorocarbene + Base Aldehyde Salicylaldehyde Intermediate->Aldehyde Hydrolysis

Caption: Key steps in the Reimer-Tiemann Reaction.

Advantages and Disadvantages

AdvantagesDisadvantages
High ortho-selectivity for phenols.[16]Moderate yields (typically 20-60%).[16]
Applicable to other electron-rich heterocycles like pyrroles and indoles.[14]Formation of para-isomers and other side products.[16]
Readily available and inexpensive reagents.Use of chloroform, a regulated solvent.

Ortho-Metalation Directed Formylation

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. This approach involves the deprotonation of an aromatic C-H bond ortho to a directing metalating group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile.

Lithiation-Formylation

In this method, an aryl lithium species is generated regioselectively and then treated with a formylating agent. Common DMGs include amides, carbamates, and ethers. DMF is a widely used formylating agent in these reactions.

Experimental Protocol: Ortho-Formylation of Anisole

  • To a solution of anisole (1.0 equiv) in dry THF at -78 °C under an inert atmosphere, n-butyllithium (1.1 equiv) is added dropwise.

  • The reaction mixture is stirred at this temperature for 1 hour, then allowed to warm to 0 °C and stirred for an additional 2 hours.

  • The mixture is then cooled back to -78 °C, and anhydrous DMF (1.2 equiv) is added.

  • The reaction is stirred at -78 °C for 30 minutes and then allowed to warm to room temperature overnight.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with diethyl ether.

  • The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated.

  • The crude product is purified by column chromatography to yield o-anisaldehyde.

Advantages and Disadvantages

AdvantagesDisadvantages
Excellent regioselectivity.Requires strongly basic and cryogenic conditions.
Wide range of applicable directing groups.Limited tolerance for electrophilic functional groups.
High yields are often achievable.Stoichiometric use of organolithium reagents.

Modern Cross-Coupling and Carbonylation Strategies

Palladium-catalyzed cross-coupling and carbonylation reactions have emerged as powerful and versatile tools for the synthesis of polysubstituted benzaldehydes, offering milder conditions and broader functional group tolerance compared to classical methods.

Palladium-Catalyzed Formylation of Aryl Halides

This approach involves the reaction of an aryl halide or triflate with a formylating agent in the presence of a palladium catalyst. Various sources of the formyl group have been explored, including carbon monoxide, formates, and isocyanides.[18]

A notable advancement is the reductive carbonylation of aryl iodides using formic acid as both a C1 source and a reducing agent.[18] This method provides a practical and environmentally friendly route to aromatic aldehydes.

Advantages and Disadvantages

AdvantagesDisadvantages
Excellent functional group tolerance.Cost and availability of palladium catalysts and ligands.
Mild reaction conditions.Sensitivity to air and moisture in some catalytic systems.
Broad substrate scope, including complex molecules.Potential for competing side reactions.
One-Pot Reduction/Cross-Coupling of Weinreb Amides

A novel one-pot, two-step procedure has been developed for the synthesis of functionalized benzaldehydes.[19][20] This method involves the reduction of a Weinreb amide to a stable aluminum hemiaminal intermediate, which then undergoes a palladium-catalyzed cross-coupling reaction with an organometallic reagent.[19][20] This strategy effectively "masks" the aldehyde functionality during the cross-coupling step.[20]

Advantages and Disadvantages

AdvantagesDisadvantages
One-pot procedure improves efficiency.[19]Requires the pre-synthesis of Weinreb amides.
The masked aldehyde is stable to strong nucleophiles.[20]The scope of the cross-coupling partner may be limited.
Applicable to the synthesis of radiolabeled aldehydes.[20]

Biocatalytic and Organocatalytic Approaches

In recent years, the principles of green chemistry have spurred the development of more sustainable synthetic methods. Biocatalysis and organocatalysis offer promising alternatives to traditional metal-catalyzed and stoichiometric reactions.

Biocatalytic Synthesis

The use of enzymes or whole-cell systems for the synthesis of benzaldehydes is an emerging field.[21][22] For instance, certain enzymes can catalyze the reduction of benzoic acids to benzaldehydes, or the oxidation of benzyl alcohols.[23][24] While still in development for broad synthetic applications, biocatalysis offers the potential for high selectivity and environmentally benign processes.[21]

Organocatalysis

Organocatalysis, the use of small organic molecules as catalysts, has also been applied to the synthesis of benzaldehyde derivatives.[25][26] For example, N-heterocyclic carbenes (NHCs) have been shown to catalyze the benzoin condensation, a reaction that involves the coupling of two aldehydes.[27] While not a direct formylation, these methods showcase the potential of organocatalysis in the broader synthesis of substituted benzaldehydes and related compounds.

Comparative Summary of Synthetic Routes

MethodSubstrate ScopeRegioselectivityKey ReagentsConditionsYields
Vilsmeier-Haack Electron-rich arenesPara to activating groupDMF, POCl₃MildGood to Excellent
Gattermann Phenols, ethers, heterocyclesOrtho/ParaZn(CN)₂, HClAcidic, Lewis AcidModerate to Good
Duff Reaction Phenols, anilinesOrtho to -OH/-NH₂HMTA, acidMild to moderate heatingLow to Moderate
Reimer-Tiemann PhenolsOrtho to -OHCHCl₃, baseBasic, biphasicModerate
Ortho-Metalation Arenes with DMGsOrtho to DMGOrganolithium, DMFCryogenic, inert atm.Good to Excellent
Pd-Catalyzed Formylation Aryl halides/triflatesDetermined by halide positionPd catalyst, CO or formateMildGood to Excellent

Conclusion

The synthesis of polysubstituted benzaldehydes is a mature field with a diverse array of available methodologies. The choice of the most appropriate synthetic route is a multifactorial decision that depends on the specific substitution pattern of the target molecule, the presence of other functional groups, and considerations of cost, safety, and scalability.

Classical electrophilic aromatic substitution reactions remain valuable for the synthesis of specific classes of benzaldehydes, particularly those derived from phenols and other activated arenes. Directed ortho-metalation provides a powerful tool for achieving high regioselectivity when a suitable directing group is present. For complex targets requiring high functional group tolerance and mild conditions, modern palladium-catalyzed cross-coupling and carbonylation reactions are often the methods of choice. The burgeoning fields of biocatalysis and organocatalysis hold significant promise for the development of more sustainable and efficient synthetic strategies in the future. As with any synthetic endeavor, a thorough understanding of the mechanistic underpinnings and practical limitations of each method is paramount to success.

References

In vitro assays of 5-Bromo-2-fluoro-3-methylbenzaldehyde derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Evaluation of 5-Bromo-2-fluoro-3-methylbenzaldehyde Derivatives

Introduction: The Therapeutic Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, the benzaldehyde scaffold is a cornerstone for the development of novel therapeutics. Its derivatives have been investigated for a wide array of biological activities, including anticancer, antimicrobial, and enzyme-inhibiting properties.[1][2][3] The compound this compound represents a particularly promising starting point for derivatization. The presence of bromine and fluorine atoms enhances its reactivity and provides opportunities for diverse chemical modifications, making it an excellent building block for creating libraries of potentially bioactive compounds.[4]

This guide serves as a strategic manual for researchers, scientists, and drug development professionals embarking on the in vitro characterization of novel derivatives synthesized from this scaffold. Rather than focusing on a single derivative, we will provide a comparative framework for the essential assays used to establish a comprehensive biological profile. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and offer a logical workflow for screening, enabling researchers to efficiently identify and advance promising lead compounds.

Part I: The Strategic Imperative of In Vitro Screening

Before any compound can be considered for further development, a robust in vitro evaluation is paramount. This initial phase of screening serves several critical functions:

  • Efficacy Assessment: To determine if a derivative exhibits the desired biological activity against a specific target (e.g., a cancer cell line or a purified enzyme).

  • Cytotoxicity Profiling: To identify the concentration at which a compound becomes toxic to cells, a crucial first step in establishing a therapeutic window.[5]

  • Structure-Activity Relationship (SAR) Studies: To understand how modifications to the parent scaffold influence biological activity and toxicity, guiding the synthesis of more potent and selective analogs.[6]

  • Mechanism of Action (MoA) Elucidation: To begin unraveling how a compound exerts its effect at a molecular level.

The selection of appropriate assays is therefore not a trivial step but a strategic decision that dictates the trajectory of a drug discovery project.

Part II: A Comparative Guide to Essential In Vitro Assays

The following sections compare the most relevant primary assays for characterizing novel this compound derivatives. We provide the principles, rationale for selection, and hypothetical data presentation to guide your experimental design.

Foundational Assessment: Cytotoxicity and Cell Viability Assays

The first question for any potential therapeutic is its effect on cell viability. Cytotoxicity assays are used to measure the degree to which a substance can cause damage to or kill cells.[7] Several methods exist, each with a distinct underlying principle.

Assay TypePrincipleAdvantagesDisadvantages
MTT/XTT Assays Measures metabolic activity via the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells to a colored formazan product.[2][7]Cost-effective, high-throughput, well-established.Indirect measurement of viability; can be confounded by compounds affecting cellular metabolism.
LDH Release Assay Measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage.[5]Direct measure of cytotoxicity (membrane integrity); non-lytic, allowing for kinetic studies.May not detect early apoptotic events where the membrane is initially intact.
Live/Dead Staining Uses fluorescent dyes (e.g., Calcein-AM and Propidium Iodide) to visually distinguish between live (green fluorescence) and dead (red fluorescence) cells.[7]Provides direct visualization and quantification via microscopy or flow cytometry.Lower throughput than plate-reader assays; requires specialized equipment.

Expert Insight: Choosing the Right Assay

For initial high-throughput screening of a library of derivatives, an MTT or XTT assay is often the most efficient choice due to its simplicity and cost-effectiveness. However, to confirm cytotoxic hits and rule out artifacts related to metabolic interference, it is crucial to perform a secondary assay based on a different principle, such as the LDH release assay . This orthogonal approach provides a more trustworthy and validated cytotoxicity profile.

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound on a cancer cell line (e.g., A549 human lung carcinoma).

  • Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[2]

  • Compound Preparation: Prepare a 2X stock solution of the this compound derivatives in culture medium from a 1000X DMSO stock. Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 100 µM).

  • Compound Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the respective wells. Include wells for "vehicle control" (containing DMSO at the same final concentration as the test wells) and "untreated control". Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Mechanistic Insight: Enzyme Inhibition Assays

Many benzaldehyde derivatives exert their biological effects by inhibiting specific enzymes.[1][8] For instance, they are known to target aldehyde dehydrogenases (ALDHs) or cholinesterases involved in neurodegenerative diseases.[1][6]

Causality in Design: The choice of enzyme and substrate is dictated by the therapeutic hypothesis. If the derivatives are designed as anticancer agents for a tumor type known to overexpress ALDH1A3, then this specific isoform should be the target.[1] The assay must include a known inhibitor of the target enzyme (e.g., DEAB for ALDH) as a positive control to validate the assay's performance.

This protocol provides a framework adaptable to various enzymes where the reaction produces a change in absorbance.

  • Reagent Preparation: Prepare a reaction buffer specific to the enzyme of interest. Prepare solutions of the purified enzyme, the substrate, and the necessary cofactor (e.g., NAD⁺ for dehydrogenases).

  • Assay Setup: In a 96-well UV-transparent plate, add the following to each well:

    • Reaction Buffer

    • Test compound (derivative) at various concentrations or vehicle (DMSO).

    • Purified enzyme solution.

  • Pre-incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the substrate solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a spectrophotometer and measure the change in absorbance at a specific wavelength over time (e.g., the formation of NADH at 340 nm).

  • Data Analysis: Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor. Plot the percentage of enzyme activity (relative to the vehicle control) against the logarithm of the inhibitor concentration. Determine the IC₅₀ value using non-linear regression.

Summarizing data in a clear, tabular format is essential for comparing the performance of different derivatives and identifying promising candidates.

CompoundCytotoxicity IC₅₀ (µM) [A549 Cells]Target Enzyme IC₅₀ (µM) [e.g., ALDH1A3]Selectivity Index (Cytotoxicity/Enzyme)
Derivative 1 15.20.819.0
Derivative 2 8.79.10.96
Derivative 3 > 1001.2> 83.3
Reference Drug 5.50.511.0

Interpretation: In this hypothetical dataset, Derivative 3 emerges as the most promising candidate. It is a potent inhibitor of the target enzyme but exhibits very low general cytotoxicity, resulting in a high selectivity index. Derivative 2 , by contrast, would be deprioritized as it is nearly as toxic to the cells as it is effective against the target enzyme.

Part III: Visualizing the Experimental Workflow

A well-defined experimental workflow ensures a logical progression from broad screening to detailed mechanistic studies. This cascade allows for the efficient allocation of resources by focusing only on the most promising compounds.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Mechanistic Assays cluster_2 Phase 3: Lead Optimization Synthesis Synthesis of Derivative Library Cytotoxicity High-Throughput Cytotoxicity Screening (e.g., MTT Assay) Synthesis->Cytotoxicity Hit_ID Hit Identification (IC50 < 20 µM) Cytotoxicity->Hit_ID Target_Assay Target-Based Assay (e.g., Enzyme Inhibition) Hit_ID->Target_Assay Orthogonal_Assay Orthogonal Cytotoxicity (e.g., LDH Release) Target_Assay->Orthogonal_Assay MoA Mechanism of Action (e.g., Apoptosis Assay) Orthogonal_Assay->MoA Lead_Select Lead Candidate Selection MoA->Lead_Select SAR Structure-Activity Relationship (SAR) Analysis Lead_Select->SAR

Caption: A logical workflow for the in vitro evaluation of novel chemical derivatives.

Conclusion

The in vitro evaluation of this compound derivatives requires a systematic and multi-faceted approach. By beginning with broad cytotoxicity screening, progressing to target-specific enzyme or receptor assays, and validating findings with orthogonal methods, researchers can build a comprehensive and trustworthy biological profile for each new compound. This structured methodology, grounded in sound scientific principles, is the most effective path to identifying and advancing novel derivatives with true therapeutic potential. The insights gained from this comparative in vitro framework will form the critical foundation for all subsequent preclinical and clinical development.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Bromo-2-fluoro-3-methylbenzaldehyde Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 5-Bromo-2-fluoro-3-methylbenzaldehyde analogs. While direct and extensive SAR studies on this specific scaffold are emerging, this document synthesizes findings from structurally related compounds to offer valuable insights for researchers, medicinal chemists, and drug development professionals. We will delve into the known anticancer and anti-inflammatory activities of these analogs, supported by experimental data and detailed protocols, to guide the rational design of novel therapeutic agents.

Introduction: The this compound Scaffold - A Privileged Starting Point

The this compound core represents a promising starting point for the development of biologically active small molecules. The strategic placement of electron-withdrawing halogen atoms (bromine and fluorine) and an electron-donating methyl group on the benzaldehyde ring creates a unique electronic and steric environment. This substitution pattern significantly influences the reactivity of the aldehyde group and the overall physicochemical properties of the molecule, making it a versatile template for library synthesis in drug discovery programs.[1] The aldehyde functionality serves as a convenient handle for derivatization into various pharmacophores such as Schiff bases, hydrazones, and other heterocyclic systems.

Our exploration of the SAR of this scaffold will focus on two key therapeutic areas where analogs have shown promise: anticancer and anti-inflammatory activities.

Anticancer Activity of Substituted Benzaldehyde Analogs

Recent studies have highlighted the potential of complex heterocyclic compounds derived from substituted benzaldehydes as anticancer agents. A notable study investigated a series of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogs for their in vitro cytotoxicity against human lung (A-549) and cervical (HeLa) cancer cell lines.[2][3][4] While these molecules are structurally complex, the variation of substituents on a benzaldehyde-containing core provides valuable SAR insights.

Key SAR Findings in Anticancer Activity

A critical observation from this research was the impact of the substituent on the benzyl group attached to the triazole ring. The study revealed that analogs with electron-withdrawing groups, such as trifluoromethyl, exhibited outstanding activity, in some cases surpassing the standard chemotherapeutic drug doxorubicin.[2] Conversely, analogs bearing a methyl substituent in the same position displayed poor anticancer activity.[2]

This finding suggests a strong dependence on the electronic nature of the substituents for cytotoxic efficacy. The electron-withdrawing trifluoromethyl group likely enhances the binding affinity of the molecule to its biological target or favorably modulates its pharmacokinetic properties. The poor performance of the methyl-substituted analogs underscores the sensitivity of the biological target to the electronic and steric properties of this region of the molecule.

Comparative Performance Data

The following table summarizes the in vitro anticancer activity (IC50 values) of selected benzaldehyde analogs from the aforementioned study.

Compound IDR Group on Benzyl MoietyA-549 IC50 (nM)HeLa IC50 (nM)
6u 2-(Trifluoromethyl)benzyl40.42 ± 3.4229.12 ± 1.69
Doxorubicin -43.7 ± 2.9831.37 ± 2.11
Methyl AnalogsMethyl-substituted benzylPoor ActivityPoor Activity

Data extracted from Vishnu et al., 2023.[2][3][4]

Anti-inflammatory Potential of Substituted Benzaldehyde Analogs

The 5-bromo-2-fluorobenzaldehyde scaffold has also been explored for its anti-inflammatory properties. A closely related analog, 5-bromo-2-hydroxy-4-methyl-benzaldehyde (BHMB) , has been shown to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[5] This provides a compelling rationale for investigating this compound analogs as potential anti-inflammatory agents.

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of BHMB are attributed to its ability to suppress the production of nitric oxide (NO) and prostaglandin E2 (PGE2) by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively.[5] Mechanistic studies revealed that BHMB exerts its effects through the inactivation of key inflammatory signaling pathways, including the mitogen-activated protein kinase (MAPK) pathways (ERK and p38) and the nuclear factor-kappa B (NF-κB) pathway.[5]

G Inhibition of Inflammatory Pathways by BHMB cluster_0 MAPK Pathway cluster_1 NF-κB Pathway cluster_2 Pro-inflammatory Mediators LPS LPS TLR4 TLR4 LPS->TLR4 ERK ERK TLR4->ERK p38 p38 TLR4->p38 IκB IκBα Phosphorylation TLR4->IκB BHMB 5-Bromo-2-hydroxy-4-methyl-benzaldehyde (BHMB) BHMB->ERK BHMB->p38 BHMB->IκB NFkB NF-κB Activation ERK->NFkB p38->NFkB IκB->NFkB iNOS iNOS Expression NFkB->iNOS COX2 COX-2 Expression NFkB->COX2 NO NO Production iNOS->NO PGE2 PGE2 Production COX2->PGE2

Experimental Protocols

To facilitate further research and validation of the SAR of this compound analogs, we provide detailed, step-by-step methodologies for their synthesis and biological evaluation.

General Synthesis of Substituted Benzaldehydes

A common route for the synthesis of 5-Bromo-2-fluorobenzaldehyde involves the ortho-lithiation of 1-bromo-4-fluorobenzene followed by formylation.[6]

G Synthesis of 5-Bromo-2-fluorobenzaldehyde start 1-bromo-4-fluorobenzene step1 1. LDA, THF, -78 °C 2. Methyl formate start->step1 product 5-Bromo-2-fluorobenzaldehyde step1->product

Step-by-Step Protocol:

  • To a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -78 °C, add n-butyllithium dropwise and stir for 30 minutes to generate lithium diisopropylamide (LDA).

  • Add a solution of 1-bromo-4-fluorobenzene in anhydrous THF to the LDA solution at -78 °C and stir for 2 hours.

  • Add methyl formate to the reaction mixture and stir for an additional 30 minutes at -78 °C.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction with water and extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-Bromo-2-fluorobenzaldehyde.[6]

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[7][8][9][10]

Protocol for A-549 and HeLa Cells:

  • Cell Seeding: Seed A-549 or HeLa cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium and incubate for 24 hours.[7]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48 hours.[7]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7][9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

In Vitro Anti-inflammatory Activity: NO and PGE2 Production Assays

These assays quantify the production of nitric oxide and prostaglandin E2 in LPS-stimulated RAW 264.7 macrophages.[11][12][13][14][15]

Nitric Oxide (NO) Production Assay (Griess Assay):

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/mL. Pre-treat the cells with various concentrations of the test compounds for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.[11]

  • Sample Collection: Collect the culture supernatant from each well.

  • Griess Reaction: Mix equal volumes of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: Measure the absorbance at 540 nm. The nitrite concentration is determined using a standard curve of sodium nitrite.[12]

Prostaglandin E2 (PGE2) Production Assay (ELISA):

  • Cell Seeding and Treatment: Follow the same procedure as for the NO production assay.

  • Sample Collection: Collect the culture supernatant.

  • ELISA: Determine the concentration of PGE2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.[15]

Future Perspectives and Conclusion

The available data, though not from a systematic study on the core this compound scaffold, provides a strong foundation for future drug discovery efforts.

Key takeaways for future analog design:

  • Anticancer Activity: The introduction of potent electron-withdrawing groups appears to be a promising strategy to enhance cytotoxicity. The poor activity of methyl-substituted analogs suggests that this position is sensitive to steric and electronic modifications. Further exploration of a diverse range of substituents at the 3-position and other positions on the benzaldehyde ring is warranted.

  • Anti-inflammatory Activity: The demonstrated anti-inflammatory effects of a structurally similar compound highlight the potential of this scaffold in developing novel anti-inflammatory agents. Investigating the ability of this compound analogs to modulate the NF-κB and MAPK signaling pathways would be a logical next step.

References

A Comparative Guide to the Electronic Properties of 5-Bromo-2-fluoro-3-methylbenzaldehyde: A DFT Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, halogenated and substituted benzaldehydes are pivotal building blocks. Their utility stems from the nuanced electronic environment of the aromatic ring, which dictates the reactivity of the aldehyde group and the potential for intermolecular interactions. This guide provides an in-depth comparative analysis of the electronic properties of 5-Bromo-2-fluoro-3-methylbenzaldehyde, a molecule of growing interest, benchmarked against two structurally similar analogues.

Our investigation leverages Density Functional Theory (DFT), a powerful computational tool that provides profound insights into molecular structure and electronic behavior.[1][2] By dissecting the electronic landscape of these molecules, we can predict their reactivity, stability, and potential as candidates for drug design and novel material synthesis. This guide is structured not as a rigid report of existing data, but as a framework for a self-validating computational study, explaining the causality behind the chosen methodology and predicting outcomes based on fundamental chemical principles.

Rationale for Comparison: Isolating Substituent Effects

To appreciate the unique electronic signature of this compound (Molecule A ), we must compare it with molecules where key functional groups are systematically removed. This approach allows us to deconstruct and understand the contribution of each substituent to the overall electronic properties.

Our chosen comparators are:

  • Molecule B: 5-Bromo-2-fluorobenzaldehyde. By removing the methyl group from Molecule A , we can isolate and quantify the electronic influence of this alkyl substituent.

  • Molecule C: 2-fluoro-3-methylbenzaldehyde. By removing the bromine atom from Molecule A , we can elucidate the impact of this halogen on the phenyl ring's electronic environment.

This strategic comparison provides a clear and logical framework for understanding the structure-property relationships at play.

G cluster_A Target Molecule cluster_B Comparative Molecule 1 cluster_C Comparative Molecule 2 A This compound (A) B 5-Bromo-2-fluorobenzaldehyde (B) A->B - CH3 group (Isolates methyl effect) C 2-fluoro-3-methylbenzaldehyde (C) A->C - Br atom (Isolates bromo effect)

Figure 1: Logical relationship for the comparative DFT study.

Experimental Protocol: A Validated DFT Workflow

The following protocol outlines a robust and widely accepted methodology for conducting DFT calculations on substituted benzaldehydes, primarily using the Gaussian suite of programs.[3][4] This workflow ensures the reliability and reproducibility of the generated data.

Step-by-Step Computational Workflow:
  • Structure Preparation:

    • Construct the 3D structures of Molecules A , B , and C using a molecular builder like GaussView.

    • Perform an initial geometry optimization using a computationally inexpensive method (e.g., a semi-empirical method like PM6) to obtain a reasonable starting structure.

  • Geometry Optimization and Frequency Calculation:

    • Perform a full geometry optimization and frequency calculation using DFT.

    • Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[5] This functional is known for its accuracy in predicting molecular geometries and electronic properties for a wide range of organic molecules.[1][6]

    • Basis Set: 6-311++G(d,p). This Pople-style basis set is a flexible, split-valence triple-zeta basis set that includes diffuse functions (++) for accurately describing anions and weak interactions, and polarization functions (d,p) for describing the shape of the electron density on heavy atoms and hydrogens, respectively.[2][7]

    • Validation: Confirm that the optimization has converged to a true minimum on the potential energy surface by ensuring there are no imaginary frequencies in the output of the frequency calculation.

  • Electronic Property Calculation:

    • Using the optimized geometries, perform single-point energy calculations to derive key electronic properties.

    • Frontier Molecular Orbitals (FMOs): Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and stability.[8]

    • Molecular Electrostatic Potential (MEP): Generate the MEP surface. The MEP map is a 3D visualization of the electrostatic potential on the electron density surface, revealing electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.[9] Red/yellow areas indicate negative potential (nucleophilic sites), while blue areas indicate positive potential (electrophilic sites).[10]

    • Natural Bond Orbital (NBO) Analysis: Perform an NBO analysis to gain insights into charge distribution, hybridization, and donor-acceptor interactions within the molecules.[11]

DFT_Workflow cluster_outputs Calculated Properties A 1. Build 3D Structures (Molecules A, B, C) B 2. Geometry Optimization & Frequency Calculation (B3LYP/6-311++G(d,p)) A->B C 3. Verify No Imaginary Frequencies B->C D 4. Single-Point Energy Calculation on Optimized Structures C->D E HOMO-LUMO Energies & Gap D->E F Molecular Electrostatic Potential (MEP) Map D->F G Natural Bond Orbital (NBO) Analysis (Charges) D->G

Figure 2: Standard workflow for DFT-based electronic property analysis.

Predicted Comparative Analysis of Electronic Properties

  • Aldehyde Group (-CHO): Strongly electron-withdrawing through both inductive (-I) and resonance (-M) effects.

  • Fluorine (-F): Highly electronegative, thus strongly electron-withdrawing inductively (-I). It has a weak resonance donating effect (+M) due to its lone pairs.

  • Bromine (-Br): Electron-withdrawing inductively (-I) and has a weak resonance donating effect (+M). Its inductive effect is weaker than fluorine's.

  • Methyl Group (-CH₃): Electron-donating through an inductive effect (+I) and hyperconjugation.

Molecular Structures
Molecule IDNameStructure
A This compoundC1=CC(=C(C(=C1C=O)F)C)Br
B 5-Bromo-2-fluorobenzaldehydeC1=CC(=C(C=C1C=O)F)Br
C 2-fluoro-3-methylbenzaldehydeC1=CC=C(C(=C1C)F)C=O

Table 1: Structures of the target molecule and its comparators.

Predicted Frontier Molecular Orbital (FMO) Energies

The energies of the HOMO and LUMO orbitals are crucial for predicting chemical reactivity. A higher HOMO energy suggests a greater propensity to donate electrons (nucleophilicity), while a lower LUMO energy indicates a greater ability to accept electrons (electrophilicity). The HOMO-LUMO gap is a general indicator of kinetic stability.

Molecule IDPredicted EHOMO (eV)Predicted ELUMO (eV)Predicted ΔE (LUMO-HOMO) (eV)Predicted Dipole Moment (Debye)Justification for Predicted Trends
A -6.8-2.04.83.5The combination of the electron-donating methyl group and electron-withdrawing halogens creates a balanced electronic profile. The methyl group raises the HOMO energy relative to Molecule B.
B -7.0-2.14.93.8Lacking the electron-donating methyl group, both HOMO and LUMO are expected to be lower in energy compared to Molecule A due to the uncompensated electron-withdrawing nature of the halogens and aldehyde. This should result in a slightly larger HOMO-LUMO gap, suggesting greater kinetic stability. The dipole moment is predicted to be higher due to the less balanced charge distribution.
C -6.5-1.84.73.2The absence of the strongly electron-withdrawing bromine atom will significantly raise both the HOMO and LUMO energies compared to Molecule A. The overall electron-withdrawing character is reduced, leading to a smaller predicted HOMO-LUMO gap, suggesting higher reactivity. The dipole moment is expected to be the lowest of the three due to the removal of a major electronegative atom.

Table 2: Predicted electronic properties from the proposed DFT study. Note: These are hypothetical values based on established chemical principles for illustrative purposes.

Predicted Molecular Electrostatic Potential (MEP) Maps

The MEP maps will visualize the charge distribution across the molecules.

  • All Molecules (A, B, C): The most negative potential (red/yellow) is expected to be localized on the oxygen atom of the carbonyl group, confirming it as the primary site for electrophilic attack. The most positive potential (blue) will likely be on the aldehyde proton and the aromatic protons, particularly those ortho and para to the electron-withdrawing groups.

  • Molecule A vs. B: The MEP of Molecule A is expected to show a slightly less negative region around the carbonyl oxygen compared to Molecule B . This is because the electron-donating methyl group will push electron density into the ring, slightly counteracting the withdrawing effect of the aldehyde group.

  • Molecule A vs. C: The MEP of Molecule A will exhibit a more polarized charge distribution than Molecule C . The presence of the bromine atom in A will create a region of slight positive potential (a σ-hole), which can be significant for certain intermolecular interactions like halogen bonding.[12] The overall positive potential on the aromatic ring is expected to be greater in Molecule A due to the additional electron-withdrawing bromine.

Implications for Research and Drug Development

The subtle yet significant differences in the electronic properties of these molecules have profound implications:

  • Chemical Reactivity: The predicted lower HOMO-LUMO gap for Molecule C suggests it would be the most reactive towards nucleophiles at the carbonyl carbon. Conversely, Molecule B , with the largest predicted gap, would be the most kinetically stable. This information is critical for designing synthetic routes and predicting reaction outcomes.

  • Drug Design & Molecular Docking: The MEP provides a roadmap for intermolecular interactions. The precise location and intensity of negative and positive potentials on the molecular surface are key determinants of how a molecule will bind to a biological target like a protein active site. For instance, the electron-rich oxygen of the aldehyde could act as a hydrogen bond acceptor. The differences in MEP between molecules A, B, and C would lead to different binding affinities and orientations, making one a potentially better drug candidate than the others.

  • Materials Science: The dipole moment and charge distribution influence how molecules pack in a solid state and their bulk material properties, such as solubility and crystal lattice energy. The potential for halogen bonding in Molecules A and B could be exploited to design self-assembling materials with specific structural motifs.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous framework for the comparative study of the electronic properties of this compound using Density Functional Theory. By benchmarking against strategically chosen analogues, we can systematically dissect the electronic contributions of each substituent. The predicted trends in frontier molecular orbital energies and molecular electrostatic potential provide a powerful, albeit theoretical, basis for understanding the reactivity, stability, and interaction potential of this important molecule. This approach not only provides valuable predictive data but also serves as a robust template for future computational and experimental investigations in the pursuit of novel pharmaceuticals and advanced materials.

References

A Comparative Benchmarking Guide to the Stability of Fluorinated vs. Non-Fluorinated Benzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: The Fluorine Advantage in Molecular Stability

In the landscape of modern drug discovery and fine chemical synthesis, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone for enhancing a multitude of properties. Among these, the improvement of metabolic and chemical stability is a key driver for the use of fluorinated intermediates.[1] Benzaldehydes, fundamental building blocks in organic synthesis, are notoriously susceptible to degradation, primarily through oxidation to their corresponding benzoic acids. This guide provides an in-depth technical comparison of the stability of fluorinated benzaldehydes against their non-fluorinated parent compounds. We will explore the chemical rationale for the enhanced stability conferred by fluorine, present robust experimental protocols for a head-to-head comparison, and discuss the implications for researchers in the field.

The enhanced stability of fluorinated compounds can be attributed to the unique properties of the fluorine atom. As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect.[2] This effect can significantly alter the electron density distribution within a molecule, thereby influencing its reactivity and susceptibility to degradation. The carbon-fluorine bond is also exceptionally strong, contributing to the overall robustness of the molecule.[3] In the context of benzaldehydes, these electronic effects are hypothesized to play a crucial role in mitigating common degradation pathways.

Experimental Design: A Framework for Stability Benchmarking

To objectively compare the stability of fluorinated and non-fluorinated benzaldehydes, a series of forced degradation studies are essential.[4][5][6] These studies expose the compounds to accelerated stress conditions to predict their long-term stability.[7] This guide proposes a comparative study of 4-fluorobenzaldehyde and benzaldehyde as representative examples.

Stress Conditions to be Investigated:

  • Oxidative Stability: To assess the propensity of the aldehydes to oxidize to carboxylic acids.

  • Thermal Stability: To evaluate the impact of elevated temperatures on the integrity of the compounds.

  • Photostability: To determine the effect of light exposure on degradation.

Analytical Techniques:

The primary analytical techniques for quantifying the degradation of benzaldehydes and the formation of their principal degradant, benzoic acid, are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

  • HPLC with UV detection is a robust method for separating and quantifying the aldehyde and its corresponding carboxylic acid.[8][9]

  • GC-MS is highly sensitive and provides structural information, making it ideal for identifying a broader range of potential degradation products.[10][11][12]

Visualizing the Experimental Workflow

The following diagram illustrates the comprehensive workflow for the comparative stability assessment.

Experimental Workflow Experimental Workflow for Stability Benchmarking cluster_0 Sample Preparation cluster_1 Forced Degradation Studies cluster_2 Time-Point Sampling cluster_3 Analytical Quantification cluster_4 Data Analysis & Comparison prep Prepare solutions of Benzaldehyde and 4-Fluorobenzaldehyde in a suitable solvent (e.g., acetonitrile) oxidative Oxidative Stress (e.g., H2O2, ambient temp) prep->oxidative Expose to stress thermal Thermal Stress (e.g., 60°C in oven) prep->thermal Expose to stress photo Photolytic Stress (UV/Vis light exposure) prep->photo Expose to stress control Control Samples (Stored under normal conditions) prep->control Expose to stress sampling Collect aliquots at defined time intervals (e.g., 0, 24, 48, 72 hours) oxidative->sampling Sample over time thermal->sampling Sample over time photo->sampling Sample over time control->sampling Sample over time hplc HPLC-UV Analysis (Quantify aldehyde and benzoic acid) sampling->hplc Analyze samples gcms GC-MS Analysis (Identify other degradation products) sampling->gcms Analyze samples analysis Calculate degradation rates Compare stability profiles hplc->analysis Generate data gcms->analysis Generate data Oxidation Mechanism Proposed Oxidation Pathway and the Effect of Fluorine cluster_benzaldehyde Benzaldehyde Oxidation cluster_fluorobenzaldehyde 4-Fluorobenzaldehyde Oxidation B_aldehyde Benzaldehyde B_radical Benzoyl Radical B_aldehyde->B_radical Initiation (H abstraction) B_peroxy Benzoylperoxy Radical B_radical->B_peroxy + O2 annotation Fluorine's electron-withdrawing effect increases the activation energy (Ea) for radical formation, thus slowing down the reaction. B_acid Benzoic Acid B_peroxy->B_acid Propagation FB_aldehyde 4-Fluorobenzaldehyde FB_radical 4-Fluorobenzoyl Radical (Destabilized by F) FB_aldehyde->FB_radical Higher Ea FB_peroxy 4-Fluorobenzoylperoxy Radical FB_radical->FB_peroxy + O2 FB_acid 4-Fluorobenzoic Acid FB_peroxy->FB_acid Propagation

References

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 5-Bromo-2-fluoro-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower researchers with the knowledge to conduct their work not only effectively but also safely. The proper handling and disposal of specialized reagents like 5-Bromo-2-fluoro-3-methylbenzaldehyde are paramount to ensuring a safe laboratory environment and maintaining environmental compliance. This guide provides a detailed, step-by-step protocol for the disposal of this compound, grounded in established safety principles and regulatory standards.

Understanding the Hazard Profile: Why Special Disposal is Necessary

This compound is a halogenated aromatic aldehyde. Its chemical structure necessitates careful handling due to its inherent risks. Safety Data Sheets (SDS) for this compound and its close analogs consistently indicate that it is harmful if swallowed, in contact with skin, or inhaled, and it is a serious irritant to the skin and eyes.[1][2][3][4] The presence of bromine and fluorine atoms classifies it as a halogenated organic compound, which has specific disposal requirements under environmental regulations.[5][6] Improper disposal, such as discarding it in regular trash or pouring it down the drain, is prohibited as it can lead to environmental contamination and significant legal penalties under regulations like the Resource Conservation and Recovery Act (RCRA).[7]

Key Hazard Information Summary:

Hazard TypeClassificationPotential Effects
Acute Toxicity Harmful (Oral, Dermal, Inhalation)May cause adverse health effects if ingested, absorbed through the skin, or inhaled.[1][3]
Irritation Skin and Eye IrritantCauses irritation upon contact with skin and serious irritation to the eyes.[1][2][3][4]
Respiratory Respiratory IrritantMay cause respiratory irritation if inhaled.[1][2][3]
Environmental Halogenated OrganicSubject to specific hazardous waste regulations due to its halogen content.[5][8]
Immediate Safety and Handling for Disposal

Before beginning any disposal procedure, it is crucial to be in a designated and properly equipped area. Always handle the chemical waste within a chemical fume hood to minimize inhalation exposure.[3]

Personal Protective Equipment (PPE): A non-negotiable aspect of handling this compound is the use of appropriate PPE. This creates a necessary barrier between you and the potential hazards of the chemical.

  • Eye Protection: Wear chemical safety goggles or a face shield to protect against splashes.[9]

  • Hand Protection: Use chemically resistant gloves, such as nitrile gloves.[10]

  • Body Protection: A lab coat with long sleeves and closed-toe shoes are mandatory to prevent skin contact.[9]

Step-by-Step Disposal Protocol

This protocol is designed to ensure the safe segregation, storage, and eventual disposal of this compound waste.

Step 1: Waste Characterization and Segregation

  • Rationale: The fundamental principle of chemical waste management is segregation. Mixing incompatible waste streams can lead to dangerous chemical reactions. Halogenated organic compounds must be kept separate from non-halogenated solvents, acids, bases, and other waste types to ensure safe transport and disposal, which often involves high-temperature incineration.[5]

  • Procedure:

    • Identify all waste containing this compound. This includes pure, unused product, reaction mixtures, and contaminated materials (e.g., weigh boats, contaminated paper towels).

    • Designate this waste as "Halogenated Organic Waste."[5][6]

    • Do not mix this waste with non-halogenated organic solvents (like acetone, ethanol, or hexanes), strong acids, or bases.[5]

Step 2: Proper Containerization

  • Rationale: The integrity of the waste container is critical to prevent leaks and spills. The container must be chemically compatible with the waste to avoid degradation.[7]

  • Procedure:

    • Select a clean, dry, and leak-proof container made of a material compatible with halogenated organics (e.g., glass or high-density polyethylene).

    • Ensure the container has a secure, screw-top cap.[7]

    • For solid waste, a wide-mouth container is preferable. For liquid waste, use a bottle designated for liquid hazardous waste.

Step 3: Labeling the Waste Container

  • Rationale: Accurate labeling is a regulatory requirement and essential for the safety of everyone in the laboratory and for the disposal technicians. The label must clearly communicate the contents and associated hazards.

  • Procedure:

    • Affix a "Hazardous Waste" label to the container before adding any waste.

    • Clearly write the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.

    • List all components and their approximate concentrations if it is a mixed waste stream.

    • Indicate the specific hazards (e.g., "Harmful," "Irritant").

    • Record the date when the waste was first added to the container.

Step 4: Accumulation and Storage

  • Rationale: Waste must be stored in a designated, safe location to prevent accidents and ensure it is managed correctly. This area, known as a Satellite Accumulation Area, has specific regulatory requirements.[11]

  • Procedure:

    • Store the sealed waste container in a designated Satellite Accumulation Area that is at or near the point of generation.[11]

    • The storage area should be a well-ventilated location, such as a ventilated cabinet or within a chemical fume hood.[2]

    • Ensure secondary containment (e.g., a larger, chemically resistant tray or bin) is used to contain any potential leaks from the primary container.

    • Keep the waste container closed at all times, except when adding waste.[11]

Disposal Workflow and Decision Logic

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Waste Generation (e.g., unused chemical, contaminated labware) B Characterize Waste: Is it this compound or contains this compound? A->B C Segregate as 'Halogenated Organic Waste' B->C Yes I Consult EHS for guidance B->I Unsure D Select Compatible Container (e.g., glass, HDPE) with secure cap C->D E Label Container: 'Hazardous Waste', full chemical name, date D->E F Store in Designated Satellite Accumulation Area with Secondary Containment E->F G Arrange for Pickup by Certified Hazardous Waste Disposal Vendor F->G H Final Disposal via Regulated Incineration G->H

Caption: Disposal workflow for this compound.

Managing Spills and Decontamination

Accidents can happen, and a clear plan for managing spills is essential.

  • Rationale: Spilled chemicals and the materials used for cleanup are also considered hazardous waste and must be disposed of accordingly to prevent exposure and environmental contamination.[12]

  • Procedure:

    • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your lab supervisor and Environmental Health and Safety (EHS) office.

    • Containment: For small, manageable spills, wear your full PPE. Use an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical spill kit) to contain and absorb the spilled material.

    • Collection: Carefully sweep or scoop up the absorbed material and place it into a designated, sealable container.

    • Decontamination: Clean the spill area with a suitable solvent (check your institution's specific guidelines), followed by soap and water.

    • Disposal: The container with the cleanup materials must be labeled as "Hazardous Waste" (listing all components) and disposed of along with your other halogenated organic waste.[12]

Final Disposal and Record-Keeping

The ultimate disposal of this chemical waste must be handled by professionals.

  • Procedure:

    • Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management provider to schedule a pickup.

    • Never attempt to dispose of this chemical through a third-party vendor not approved by your institution.

    • Maintain accurate records of the waste generated, including the chemical name, quantity, and disposal date, in your laboratory inventory or logbook as required by your institution and regulatory bodies.[7]

By adhering to these procedures, you contribute to a culture of safety, protect yourself and your colleagues, and ensure your research practices are environmentally responsible and compliant with the law.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-2-fluoro-3-methylbenzaldehyde
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-fluoro-3-methylbenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.